Product packaging for HSV-gB2 (498-505)(Cat. No.:)

HSV-gB2 (498-505)

Cat. No.: B10857541
M. Wt: 922.0 g/mol
InChI Key: UBVOHDHFHIMSCO-YWZBYMRGSA-N
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Description

HSV-gB2 (498-505) is a useful research compound. Its molecular formula is C41H67N11O13 and its molecular weight is 922.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality HSV-gB2 (498-505) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about HSV-gB2 (498-505) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H67N11O13 B10857541 HSV-gB2 (498-505)

Properties

Molecular Formula

C41H67N11O13

Molecular Weight

922.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C41H67N11O13/c1-6-22(4)32(52-38(62)30(20-54)51-34(58)25(42)19-53)39(63)48-27(14-15-31(55)56)36(60)49-28(18-24-11-8-7-9-12-24)37(61)46-23(5)33(57)47-26(13-10-16-45-41(43)44)35(59)50-29(40(64)65)17-21(2)3/h7-9,11-12,21-23,25-30,32,53-54H,6,10,13-20,42H2,1-5H3,(H,46,61)(H,47,57)(H,48,63)(H,49,60)(H,50,59)(H,51,58)(H,52,62)(H,55,56)(H,64,65)(H4,43,44,45)/t22-,23-,25-,26-,27-,28-,29-,30-,32-/m0/s1

InChI Key

UBVOHDHFHIMSCO-YWZBYMRGSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the HSV-gB2 (498-505) Peptide: Sequence, Properties, and Experimental Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Herpes Simplex Virus (HSV) glycoprotein B2 (gB2) derived peptide, spanning amino acid residues 498-505. This peptide, with the sequence Ser-Ser-Ile-Glu-Phe-Ala-Arg-Leu (SSIEFARL), is a critical immunodominant epitope in the context of HSV infection and vaccine development. This document details its core properties, methods for its synthesis and analysis, and its application in key immunological assays.

Core Properties of HSV-gB2 (498-505) Peptide

The HSV-gB2 (498-505) peptide is a well-characterized octapeptide that plays a significant role in the cellular immune response to HSV-1 and HSV-2 infections. It is recognized by cytotoxic T-lymphocytes (CTLs) when presented by the murine Major Histocompatibility Complex (MHC) class I molecule, H-2Kb.[1][2] This recognition is a crucial step in the elimination of virus-infected cells.

Physicochemical Properties
PropertyValueReference
Amino Acid Sequence Ser-Ser-Ile-Glu-Phe-Ala-Arg-Leu (SSIEFARL)[3]
Molecular Formula C41H67N11O13[4]
Molecular Weight 922.06 g/mol [5]
Theoretical Isoelectric Point (pI) 7.0
Grand Average of Hydropathicity (GRAVY) 0.41
Immunological Properties
PropertyDescriptionReference
MHC Restriction H-2Kb (murine)
Immunological Role Immunodominant CTL epitope
T-Cell Response Induces IFN-γ production by CD8+ T-cells
Cross-Reactivity Recognized in response to both HSV-1 and HSV-2
Vaccine Potential Investigated as a component of subunit vaccines against HSV

Experimental Protocols

This section provides detailed methodologies for the synthesis of the HSV-gB2 (498-505) peptide and its use in critical immunological assays.

Solid-Phase Peptide Synthesis (SPPS) of SSIEFARL

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a common and effective method for the chemical synthesis of peptides like SSIEFARL.

Materials:

  • Fmoc-protected amino acids (Fmoc-Ser(tBu)-OH, Fmoc-Ile-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Phe-OH, Fmoc-Ala-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH)

  • Rink Amide resin (for a C-terminal amide) or a suitable resin for a C-terminal carboxylic acid

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents (e.g., HATU, HBTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA), water, triisopropylsilane (TIS))

  • Diethyl ether

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass spectrometer

Protocol:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Leu-OH) with a coupling reagent and a base in DMF and add it to the resin. Allow the reaction to proceed to completion.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence (Arg, Ala, Phe, Glu, Ile, Ser, Ser).

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

Chromium-51 Release Assay for CTL Activity

This assay measures the ability of CTLs to lyse target cells presenting the HSV-gB2 (498-505) peptide.

Materials:

  • Effector cells: CTLs specific for HSV-gB2 (498-505)

  • Target cells: H-2Kb expressing cell line (e.g., EL-4)

  • Sodium Chromate (⁵¹Cr)

  • HSV-gB2 (498-505) peptide

  • Complete cell culture medium

  • 96-well round-bottom plates

  • Gamma counter

Protocol:

  • Target Cell Labeling: Incubate target cells with ⁵¹Cr for 1-2 hours at 37°C. The ⁵¹Cr will be taken up by the cells.

  • Washing: Wash the labeled target cells multiple times with culture medium to remove unincorporated ⁵¹Cr.

  • Peptide Pulsing: Resuspend the labeled target cells and pulse them with various concentrations of the HSV-gB2 (498-505) peptide for 1 hour at 37°C.

  • Co-culture: Plate the peptide-pulsed target cells in a 96-well plate. Add the effector CTLs at different effector-to-target (E:T) ratios.

  • Incubation: Incubate the plate for 4-6 hours at 37°C to allow for cell lysis.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.

  • Radioactivity Measurement: Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.

  • Calculation of Specific Lysis:

    • Experimental Release: CPM from wells with effector and target cells.

    • Spontaneous Release: CPM from wells with target cells only (measures background release).

    • Maximum Release: CPM from wells with target cells lysed with detergent (e.g., Triton X-100).

    • % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

IFN-γ ELISpot Assay

This assay quantifies the number of T-cells that secrete IFN-γ in response to stimulation with the HSV-gB2 (498-505) peptide.

Materials:

  • PVDF-membrane 96-well ELISpot plates

  • Anti-IFN-γ capture antibody

  • Biotinylated anti-IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP) conjugate

  • Substrate for AP (e.g., BCIP/NBT) or HRP (e.g., AEC)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • T-cells (e.g., splenocytes from an immunized mouse)

  • HSV-gB2 (498-505) peptide

Protocol:

  • Plate Coating: Coat the ELISpot plate with anti-IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with a blocking buffer for 2 hours at room temperature.

  • Cell Plating and Stimulation: Add T-cells to the wells, followed by the HSV-gB2 (498-505) peptide at various concentrations. Include positive (e.g., mitogen) and negative (no peptide) controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

  • Detection Antibody: Lyse the cells and wash the plate. Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.

  • Spot Development: Wash the plate and add the substrate. Monitor for the development of colored spots.

  • Stopping the Reaction: Stop the reaction by washing the plate with water.

  • Analysis: Air-dry the plate and count the spots using an ELISpot reader. Each spot represents a single IFN-γ secreting cell.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of the HSV-gB2 (498-505) peptide.

TCR_Signaling_Pathway MHC MHC Class I (H-2Kb) TCR TCR MHC->TCR Peptide Recognition Peptide HSV-gB2 (498-505) SSIEFARL CD3 CD3 TCR->CD3 CD8 CD8 CD8->MHC Lck Lck CD3->Lck Activates ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates PLCg1 PLCγ1 ZAP70->PLCg1 LAT LAT ZAP70->LAT NFAT NFAT PLCg1->NFAT Ca2+ pathway NFkB NF-κB PLCg1->NFkB DAG/PKC pathway LAT->PLCg1 AP1 AP-1 LAT->AP1 MAPK pathway Cytokine Cytokine Production (e.g., IFN-γ) NFAT->Cytokine NFkB->Cytokine AP1->Cytokine

Caption: TCR Signaling Pathway upon recognition of HSV-gB2 (498-505)-MHC complex.

Chromium_Release_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Label Label Target Cells with ⁵¹Cr Wash1 Wash Target Cells Label->Wash1 Pulse Pulse Target Cells with SSIEFARL Peptide Wash1->Pulse CoCulture Co-culture Effector (CTL) and Target Cells Pulse->CoCulture Incubate Incubate for 4-6 hours CoCulture->Incubate Collect Collect Supernatant Incubate->Collect Measure Measure ⁵¹Cr Release (Gamma Counter) Collect->Measure Calculate Calculate % Specific Lysis Measure->Calculate

Caption: Workflow for the Chromium-51 Release Assay.

ELISpot_Assay_Workflow cluster_prep Plate Preparation cluster_incubation Cell Incubation cluster_detection Detection cluster_analysis Analysis Coat Coat Plate with Capture Antibody Block Block Plate Coat->Block AddCells Add T-Cells and SSIEFARL Peptide Block->AddCells Incubate Incubate for 18-24 hours AddCells->Incubate AddDetectionAb Add Detection Antibody Incubate->AddDetectionAb AddEnzyme Add Enzyme Conjugate AddDetectionAb->AddEnzyme AddSubstrate Add Substrate AddEnzyme->AddSubstrate Stop Stop Reaction AddSubstrate->Stop CountSpots Count Spots Stop->CountSpots

Caption: Workflow for the IFN-γ ELISpot Assay.

References

The Immunodominance of HSV-gB (498-505) in C57BL/6 Mice: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the immunodominance of the Herpes Simplex Virus (HSV) glycoprotein B (gB) derived peptide, residues 498-505, in the context of an immune response in C57BL/6 mice. This epitope is a critical focus in the study of antiviral immunity and vaccine development.

Core Concepts of Immunodominance

Immunodominance refers to the phenomenon where the immune response is directed towards a limited number of epitopes, despite the presence of a multitude of potential epitopes within a pathogen. In the C57BL/6 mouse model of HSV infection, the CD8+ T cell response is overwhelmingly focused on the gB (498-505) peptide, making it a powerful tool for studying T cell activation, memory, and effector function.

Quantitative Data on the gB (498-505) Immune Response

The cytotoxic T-lymphocyte (CTL) response to the HSV-gB (498-505) epitope in C57BL/6 mice is remarkably robust and highly focused. Studies have consistently shown that a significant portion of the anti-HSV CD8+ T cell population targets this single peptide.

ParameterFindingReferences
Magnitude of CTL Response 70-90% of all CD8+ HSV-1-specific T cells target the gB (498-505) epitope.[1][2][3]
In some contexts, this is reported as approximately half of the CD8+ T cell repertoire.[4][5]
T-Cell Receptor (TCR) Usage A characteristic pattern of TCR V-region usage is observed, with a bias towards BV10+ (60%) and BV8S1 (20%) in gB (498-505)-specific CD8+ T cells.
Key Cytokine Interferon-gamma (IFN-γ) is a primary cytokine produced by CD8+ T cells upon recognition of the gB (498-505) epitope and is a key indicator of the effector response.
MHC Restriction The gB (498-505) peptide, with the amino acid sequence SSIEFARL, is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Kb.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of the gB (498-505) immunodominance. The following are composite protocols based on common practices in the field.

HSV-1 Infection of C57BL/6 Mice

This protocol describes a standard method for inducing an immune response to HSV-1 in C57BL/6 mice via footpad injection.

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • HSV-1 (e.g., KOS strain), titered

  • Phosphate-buffered saline (PBS), sterile

  • Insulin syringes (28-30 gauge)

Procedure:

  • Thaw a stock aliquot of HSV-1 of known titer on ice.

  • Dilute the virus to the desired concentration (e.g., 1 x 10^6 Plaque Forming Units (PFU)/ml) in sterile PBS.

  • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

  • Inject 20-50 µl of the viral suspension into the plantar surface of the hind footpad.

  • Monitor the mice daily for signs of infection and neurological symptoms. The peak of the primary CD8+ T cell response in the draining lymph nodes is typically around day 5-7 post-infection.

Isolation of Splenocytes and Lymph Node Lymphocytes

This protocol outlines the procedure for obtaining single-cell suspensions from the spleen and draining lymph nodes (popliteal) for downstream immunological assays.

Materials:

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine

  • 70 µm cell strainers

  • Frosted glass slides

  • Sterile dissection tools

  • ACK lysis buffer (for splenocytes)

Procedure:

  • Euthanize mice according to approved IACUC protocols.

  • Sterilize the surgical area with 70% ethanol.

  • For Draining Lymph Nodes (Popliteal): Aseptically remove the popliteal lymph nodes located behind the knee and place them in a petri dish containing cold RPMI medium.

  • For Spleen: Aseptically remove the spleen and place it in a separate petri dish with cold RPMI medium.

  • Mechanically dissociate the lymph nodes or spleen by gently grinding the tissue between the frosted ends of two sterile glass slides or by pressing it through a 70 µm cell strainer with the plunger of a syringe.

  • Rinse the slides or strainer with RPMI medium to collect all cells.

  • For Splenocytes: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in ACK lysis buffer for 3-5 minutes at room temperature to lyse red blood cells. Add an excess of RPMI medium to stop the lysis and centrifuge again.

  • Wash the cells (from both spleen and lymph nodes) twice with RPMI medium.

  • Resuspend the cells in the appropriate assay medium and count viable cells using a hemocytometer and trypan blue exclusion.

51Chromium (51Cr) Release Assay for Cytotoxicity

This assay measures the ability of effector CTLs to lyse target cells presenting the gB (498-505) peptide.

Materials:

  • Effector cells (isolated splenocytes or lymph node cells)

  • Target cells (e.g., EL-4, a C57BL/6 thymoma cell line)

  • gB (498-505) peptide (SSIEFARL)

  • Na2^51CrO4 (sodium chromate)

  • Complete RPMI medium

  • 96-well round-bottom plates

  • Gamma counter

Procedure:

  • Target Cell Preparation:

    • Incubate target cells (e.g., 1 x 10^6 cells) with 100 µCi of Na2^51CrO4 for 60-90 minutes at 37°C.

    • Wash the labeled target cells three times with medium to remove excess 51Cr.

    • Resuspend the cells and pulse half of them with the gB (498-505) peptide (1-10 µg/ml) for 1 hour at 37°C. The other half serves as the unpulsed control.

  • Assay Setup:

    • Plate the effector cells in a 96-well plate at various effector-to-target (E:T) ratios (e.g., 100:1, 30:1, 10:1).

    • Add 1 x 10^4 labeled target cells (peptide-pulsed or unpulsed) to each well.

    • Spontaneous Release Control: Labeled target cells with medium only.

    • Maximum Release Control: Labeled target cells with a detergent (e.g., 1% Triton X-100).

  • Incubation and Detection:

    • Centrifuge the plate at low speed to initiate cell contact and incubate for 4-6 hours at 37°C.

    • After incubation, centrifuge the plate again, and carefully collect the supernatant.

    • Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Calculation:

    • Percent specific lysis = 100 x [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)].

Intracellular Cytokine Staining (ICS) for IFN-γ

ICS allows for the quantification of IFN-γ-producing CD8+ T cells at the single-cell level by flow cytometry.

Materials:

  • Isolated splenocytes or lymph node cells

  • gB (498-505) peptide

  • Brefeldin A or Monensin (protein transport inhibitors)

  • Anti-mouse CD8, CD44, and IFN-γ antibodies conjugated to fluorochromes

  • Fixation/Permeabilization buffer

  • Flow cytometer

Procedure:

  • Cell Stimulation:

    • Plate 1-2 x 10^6 cells per well in a 96-well plate.

    • Stimulate the cells with the gB (498-505) peptide (1-10 µg/ml) for 5-6 hours at 37°C. Include an unstimulated control.

    • Add a protein transport inhibitor (e.g., Brefeldin A) for the final 4-5 hours of incubation to trap cytokines intracellularly.

  • Staining:

    • Wash the cells and stain for surface markers (e.g., CD8, CD44) for 30 minutes at 4°C.

    • Wash the cells and fix them using a fixation buffer for 20 minutes at room temperature.

    • Wash and permeabilize the cells using a permeabilization buffer.

    • Stain for intracellular IFN-γ for 30 minutes at room temperature.

  • Analysis:

    • Wash the cells and resuspend them in FACS buffer.

    • Acquire the samples on a flow cytometer and analyze the data by gating on the CD8+ T cell population to determine the percentage of IFN-γ-positive cells.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ

The ELISpot assay is a highly sensitive method to enumerate individual IFN-γ-secreting cells.

Materials:

  • 96-well ELISpot plates pre-coated with an anti-IFN-γ capture antibody

  • Isolated splenocytes or lymph node cells

  • gB (498-505) peptide

  • Biotinylated anti-IFN-γ detection antibody

  • Streptavidin-HRP

  • Substrate (e.g., AEC or BCIP/NBT)

  • ELISpot reader

Procedure:

  • Cell Plating and Stimulation:

    • Wash the pre-coated ELISpot plate and block with medium containing 10% FBS.

    • Add cells to the wells at a desired concentration (e.g., 2-5 x 10^5 cells/well).

    • Stimulate the cells with the gB (498-505) peptide (1-10 µg/ml). Include an unstimulated control and a positive control (e.g., Concanavalin A).

    • Incubate for 18-24 hours at 37°C.

  • Detection:

    • Wash the plate to remove the cells.

    • Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature.

    • Wash the plate and add the substrate. Monitor for the development of spots.

    • Stop the reaction by washing with water.

  • Analysis:

    • Allow the plate to dry completely.

    • Count the spots in each well using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_infection Infection cluster_isolation Tissue Processing (Day 5-7) cluster_assays Immunological Assays cluster_analysis Data Analysis Infection HSV-1 Infection of C57BL/6 Mice (Footpad) Isolation Isolate Draining Lymph Nodes and Spleen Infection->Isolation CTL_Assay 51Cr Release Assay (Cytotoxicity) Isolation->CTL_Assay ICS_Assay Intracellular Cytokine Staining (IFN-γ Frequency) Isolation->ICS_Assay ELISpot_Assay ELISpot Assay (IFN-γ Secreting Cells) Isolation->ELISpot_Assay Analysis Quantify gB(498-505)-specific CD8+ T Cell Response CTL_Assay->Analysis ICS_Assay->Analysis ELISpot_Assay->Analysis

Caption: Workflow for assessing gB (498-505) immunodominance.

T-Cell Activation Signaling Pathway

T_Cell_Activation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Pathways cluster_nucleus Nucleus APC Antigen Presenting Cell (APC) MHC H-2Kb + gB(498-505) TCR TCR MHC->TCR Recognition TCell CD8+ T Cell CD3 CD3 TCR->CD3 CD8 CD8 CD8->MHC Lck Lck CD3->Lck activates ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 activates DAG_PKC DAG -> PKC PLCg1->DAG_PKC IP3_Ca IP3 -> Ca2+ release PLCg1->IP3_Ca NFkB NF-κB DAG_PKC->NFkB AP1 AP-1 DAG_PKC->AP1 NFAT NFAT IP3_Ca->NFAT Gene_Expression Gene Transcription (IFN-γ, etc.) NFkB->Gene_Expression NFAT->Gene_Expression AP1->Gene_Expression

Caption: T-cell activation upon gB (498-505) recognition.

Factors Contributing to Immunodominance

Immunodominance_Factors Immunodominance Immunodominance of gB(498-505) MHC_Binding High Affinity Binding to H-2Kb MHC_Binding->Immunodominance Processing Efficient Antigen Processing and Presentation Processing->Immunodominance TCR_Repertoire High Precursor Frequency of Specific TCRs TCR_Repertoire->Immunodominance Kinetics Rapid Expression of gB During Infection Kinetics->Immunodominance

Caption: Key factors in gB (498-505) immunodominance.

References

HSV-1 and HSV-2 cross-reactive CTL epitopes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to HSV-1 and HSV-2 Cross-Reactive CTL Epitopes

Introduction

Herpes Simplex Virus 1 (HSV-1) and Herpes Simplex Virus 2 (HSV-2) are highly prevalent human pathogens characterized by lifelong latent infection within sensory ganglia[1]. While HSV-1 is primarily associated with orofacial lesions and HSV-2 with genital lesions, their anatomical sites of infection can overlap[2][3]. The significant genetic and antigenic homology between these two viruses results in substantial immunological cross-reactivity[4][5]. Cytotoxic T-lymphocytes (CTLs), specifically CD8+ T cells, are crucial for controlling both primary and recurrent HSV infections by recognizing and eliminating virus-infected cells.

CTLs recognize short viral peptide epitopes presented by Major Histocompatibility Complex (MHC) Class I molecules on the surface of infected cells. Epitopes derived from conserved protein regions of both HSV-1 and HSV-2 can elicit cross-reactive CTL responses, where T cells primed by one virus can recognize and respond to cells infected with the other. The identification and characterization of these cross-reactive epitopes are of paramount importance for the development of prophylactic or therapeutic vaccines and T-cell-based immunotherapies capable of providing broad protection against both viral serotypes. This guide provides a comprehensive overview of known HSV-1/2 cross-reactive CTL epitopes, the experimental methodologies used for their identification, and the key biological pathways involved.

Identified HSV-1 and HSV-2 Cross-Reactive CTL Epitopes

Numerous studies have identified specific CTL epitopes that are conserved between HSV-1 and HSV-2 and are recognized by the host immune system. These epitopes are primarily derived from viral glycoproteins and immediate-early or tegument proteins. The following table summarizes key quantitative data for several well-characterized cross-reactive epitopes.

Epitope Name/RegionSource ProteinSequenceHLA/H-2 RestrictionOrganismKey FindingsReference
gB(498-505)Glycoprotein B (gB)SSIEFARLH-2KbMouseInduces HSV-gB epitope-specific CD8+ CTLs that lyse HSV-1 infected cells. Recognized by HSV-1/HSV-2 cross-reactive CTL clones.
gD(246-261)Glycoprotein D (gD)ADPNRFRGKDLPVIPI-Ad (MHC-II)MouseRecognized by T-helper cell hybridomas and presented by both HSV-1 and HSV-2 infected antigen-presenting cells.
ICP22(228-236)ICP22 (US1)RSLAYTAVVHLA-B*57:01HumanCD8+ T cells reactive to the HSV-2 epitope recognized the orthologous HSV-1 peptide.
UL40(184-192)UL40SLGAYVKYLMultipleHumanCD8+ T cells recognize a similar but not identical peptide epitope in HSV-1, HSV-2, and VZV.
ICP4(1027-1036)ICP4ALWELAELMultipleHumanA ten amino acid peptide epitope that is identical in sequence between HSV-1 (aa 999-1008), HSV-2 (aa 1027-1036), and VZV (IE62, aa 918-927).

Experimental Methodologies

The discovery and validation of CTL epitopes is a multi-step process that combines computational prediction with rigorous experimental verification.

In Silico Epitope Prediction

The initial step in epitope mapping often involves computational algorithms to screen viral proteomes for peptides with a high probability of binding to specific MHC Class I molecules.

  • Principle: These tools use methods like Artificial Neural Networks (ANN) or Stabilized Matrix Methods (SMM) to predict the binding affinity of short peptides (typically 8-11 amino acids for MHC-I) to various HLA alleles based on large datasets of experimentally validated binding peptides.

  • Common Tools:

    • Immune Epitope Database (IEDB): A comprehensive resource offering various prediction tools for MHC-I and MHC-II binding, antigen processing, and immunogenicity (--INVALID-LINK--).

    • NetMHCpan / NetCTLpan: Servers that predict peptide binding to a wide range of HLA alleles and often incorporate predictions for proteasomal cleavage and TAP transport.

    • TEPITOPE: An algorithm used for predicting potential CD4+ T-cell epitopes.

  • Protocol:

    • Obtain the FASTA sequences of target HSV-1 and HSV-2 proteins (e.g., gB, gD, ICP27).

    • Submit sequences to a prediction server like NetMHCpan.

    • Specify parameters: peptide length (e.g., 9-mers), and the desired set of HLA alleles to query.

    • Analyze the output, which typically ranks peptides by predicted binding affinity (IC50 nM) or a percentile rank. Peptides with a high predicted affinity (e.g., <500 nM or <2% rank) are selected as candidates.

Peptide Synthesis and MHC Binding Assays

Candidate peptides identified through in silico prediction are chemically synthesized and their ability to bind to MHC molecules is experimentally validated.

  • Principle: The T2 cell line is a human cell line deficient in Transporter associated with Antigen Processing (TAP). This results in low surface expression of "empty" MHC Class I molecules that are unstable. The addition of an exogenous peptide that can bind to these molecules stabilizes them and increases their surface expression, which can be quantified.

  • Protocol (T2 Cell Binding Assay):

    • Culture T2 cells (HLA-A*02:01 positive) in appropriate media.

    • Incubate T2 cells overnight at a reduced temperature (e.g., 26°C) to promote the accumulation of empty MHC molecules on the surface.

    • Add varying concentrations of the synthetic candidate peptides to the cells and incubate for several hours. A known high-affinity peptide (e.g., from influenza matrix protein) should be used as a positive control.

    • Stain the cells with a fluorescently labeled monoclonal antibody specific for a conformational epitope of the HLA-A*02:01 molecule.

    • Analyze the cells by flow cytometry to measure the Mean Fluorescence Intensity (MFI), which corresponds to the level of stabilized HLA molecules on the cell surface.

    • Calculate the binding affinity or stabilization index based on the MFI increase compared to a no-peptide control.

Immunogenicity Assays

Validated MHC-binding peptides are then tested for their ability to be recognized by T cells from HSV-seropositive individuals or from immunized animals.

  • Enzyme-Linked Immunospot (ELISpot) Assay:

    • Principle: This highly sensitive assay quantifies the number of cytokine-secreting cells at a single-cell level. For CTLs, it is typically used to measure Interferon-gamma (IFN-γ) production.

    • Protocol:

      • Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody.

      • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from an HSV-seropositive donor.

      • Add PBMCs to the wells along with the individual synthetic peptides. Use a mitogen (e.g., PHA) as a positive control and media alone as a negative control.

      • Incubate for 18-24 hours to allow for T-cell activation and cytokine secretion.

      • Wash the cells away and add a biotinylated anti-IFN-γ detection antibody.

      • Add an enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

      • Add a substrate that precipitates to form a colored spot at the site of cytokine secretion.

      • Count the spots using an automated ELISpot reader. The number of spots corresponds to the number of peptide-specific IFN-γ-secreting T cells.

  • Chromium (51Cr) Release Cytotoxicity Assay:

    • Principle: This classic assay measures the ability of CTLs to lyse target cells presenting a specific epitope. Target cells are loaded with radioactive 51Cr, and its release into the supernatant upon cell lysis is quantified.

    • Protocol:

      • Generate effector CTLs by stimulating PBMCs from an HSV-seropositive donor with the candidate peptide in vitro for several days.

      • Prepare target cells (e.g., T2 cells or autologous B-lymphoblastoid cell lines).

      • Label the target cells by incubating them with Na2-51CrO4.

      • Wash the target cells and pulse them with the candidate peptide.

      • Co-culture the 51Cr-labeled, peptide-pulsed target cells with the effector CTLs at various effector-to-target (E:T) ratios.

      • Incubate for 4-6 hours.

      • Centrifuge the plate and collect the supernatant.

      • Measure the radioactivity in the supernatant using a gamma counter.

      • Calculate the percentage of specific lysis using the formula: (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100.

Visualized Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of the complex processes involved in CTL epitope discovery and function.

Workflow for Epitope Identification and Validation

G Fig 1. General Workflow for CTL Epitope Discovery cluster_in_silico In Silico Phase cluster_in_vitro In Vitro / Ex Vivo Validation Prot_Seq Select Viral Proteins (e.g., HSV-1/2 gB, gD) Predict Predict MHC-I Binding (e.g., NetMHCpan, IEDB) Prot_Seq->Predict Candidates Generate Candidate Peptide List Predict->Candidates Synth Synthesize Peptides Candidates->Synth MHC_Bind MHC Binding Assay (T2 Cell Assay) Synth->MHC_Bind Immuno Immunogenicity Assays (ELISpot, ICS, Cytotoxicity) MHC_Bind->Immuno Validated Validated Cross-Reactive CTL Epitope Immuno->Validated PBMC Isolate PBMCs from HSV+ Donors PBMC->Immuno

Caption: General Workflow for CTL Epitope Discovery.

MHC Class I Antigen Presentation Pathway

G Fig 2. Simplified MHC-I Antigen Presentation cluster_cell Infected Host Cell Virus HSV Virus Viral_Prot Viral Protein Synthesis Virus->Viral_Prot Proteasome Proteasome Viral_Prot->Proteasome Peptides Viral Peptides Proteasome->Peptides TAP TAP Transporter Peptides->TAP ER Endoplasmic Reticulum (ER) TAP->ER Complex Peptide-MHC-I Complex ER->Complex Loading MHC MHC-I Molecule MHC->ER Surface Cell Surface Presentation Complex->Surface CTL CD8+ CTL Surface->CTL Recognition TCR TCR CTL->TCR Lysis Target Cell Lysis CTL->Lysis

Caption: Simplified MHC-I Antigen Presentation.

Logical Relationship of HSV Cross-Reactivity

G Fig 3. HSV CTL Cross-Reactivity HSV1 HSV-1 Infection Epitopes Conserved Protein Regions (gB, gD, ICP4, etc.) HSV1->Epitopes HSV2 HSV-2 Infection HSV2->Epitopes Cross_Epitope Cross-Reactive CTL Epitopes Epitopes->Cross_Epitope CTL_Response Cross-Protective CD8+ CTL Response Cross_Epitope->CTL_Response Immunity Immune Control of both HSV-1 and HSV-2 CTL_Response->Immunity

Caption: HSV CTL Cross-Reactivity.

Conclusion and Future Directions

The identification of CTL epitopes that are cross-reactive between HSV-1 and HSV-2 is a critical area of research with direct implications for public health. The data clearly show that conserved epitopes, particularly within glycoproteins B and D and several regulatory proteins, can elicit potent and protective CTL responses against both serotypes. The methodologies outlined, from in silico prediction to functional T-cell assays, provide a robust framework for discovering and validating new candidate epitopes.

Future research should focus on identifying a broader array of cross-reactive epitopes from across the entire HSV proteome to ensure wide population coverage across diverse HLA types. Furthermore, understanding the functional avidity and polyfunctionality of T cells responding to these epitopes will be key to designing next-generation vaccines. A successful T-cell epitope-based vaccine would likely need to incorporate multiple immunodominant and subdominant cross-reactive epitopes to provide durable and effective immunity against both HSV-1 and HSV-2.

References

The Immunodominant Epitope HSV-gB2 (498-505): A Linchpin in Anti-Herpes Immunity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Herpes Simplex Virus (HSV) infections, causing a spectrum of diseases from oral and genital lesions to more severe conditions like encephalitis, remain a significant global health challenge. The development of an effective therapeutic or prophylactic vaccine is a major goal in infectious disease research. A key element of the adaptive immune response to HSV is the cytotoxic T-lymphocyte (CTL) activity, which is crucial for clearing virally infected cells and controlling viral spread. Within the complex array of viral antigens, the glycoprotein B (gB) of HSV has been identified as a major target for the host immune system. Specifically, the peptide sequence spanning amino acids 498-505 of gB from HSV type 2 (HSV-gB2 (498-505)), with the sequence SSIETVARR, has been characterized as a highly immunodominant, H-2Kb-restricted epitope. This epitope is recognized by CD8+ T cells and is cross-reactive between HSV-1 and HSV-2, making it a focal point in the study of anti-herpes immunity and a promising candidate for subunit vaccine design.

This technical guide provides a comprehensive overview of the role of the HSV-gB2 (498-505) epitope in anti-herpes immunity. It is designed to be a valuable resource for researchers and professionals involved in immunology, virology, and vaccine development, offering a consolidation of quantitative data, detailed experimental methodologies, and visual representations of key biological processes and experimental workflows.

Data Presentation: Quantitative Analysis of HSV-gB2 (498-505)-Specific Immune Responses

The following tables summarize quantitative data from various studies, highlighting the potency of the CD8+ T cell response directed against the HSV-gB2 (498-505) epitope.

Table 1: Frequency of HSV-gB2 (498-505)-Specific CD8+ T Cells

Experimental ModelImmunization/InfectionTissue/Cell SourceAssayPercentage of gB2 (498-505)-Specific CD8+ T CellsReference
C57BL/6 MiceHSV-1 InfectionTrigeminal Ganglia (acutely infected)Intracellular IFN-γ Staining~50% of total CD8+ T cells[1][2]
C57BL/6 MiceHSV-1 InfectionTrigeminal Ganglia (latently infected)Intracellular IFN-γ Staining~50% of total CD8+ T cells[1][2]
C57BL/6 MiceHSV-1 InfectionDraining Lymph NodesIntracellular IFN-γ Staining70-90% of all HSV-1-specific CD8+ T cells[3]
C57BL/6 MiceLaser Adjuvant-Assisted Peptide Vaccine (LAP Vaccine)Draining Lymph NodesFACS (IFN-γ)Significantly higher than laser-free peptide vaccine

Table 2: Functional Activity of HSV-gB2 (498-505)-Specific CD8+ T Cells

Experimental ModelImmunization/InfectionEffector CellsTarget CellsAssayResultReference
C57BL/6 MiceIntravaginal Th-CTL LipopeptideDraining Lymph Node CellsgB (498-505) peptide-pulsed EL-4 cells51Cr Release Assay~40% specific lysis at 90:1 E:T ratio
C57BL/6 MiceIntravaginal Th-CTL LipopeptideDraining Lymph Node CellsVaccinia virus-gB infected EL-4 cells51Cr Release Assay~30% specific lysis at 90:1 E:T ratio
C57BL/6 MiceIntravaginal Th-CTL LipopeptideDraining Lymph Node CellsgB (498-505) peptideIFN-γ ELISpot~150 spot-forming cells / 10^6 cells
HumanHSV-2 SeropositivePBMCsgB-2 peptide poolIFN-γ ELISpotMedian of 208 SFC/10^6 PBMC for positive responses

Table 3: In Vivo Protection Studies Involving HSV-gB2 (498-505)

Experimental ModelVaccine/TreatmentChallenge VirusOutcomeReference
C57BL/6 MiceImmunization with a single CTL epitope (gB 498-505)Lethal HSV-2 challengeProvided protective immunity
C57BL/6 MiceLaser Adjuvant-Assisted Peptide Vaccine (LAP Vaccine)Genital HSV-2 challengeInduced protective immunity against infection and disease
C57BL/6 MiceAdoptive transfer of gB (498-505)-specific CD8+ T cellsHSV-2 infectionResulted in viral clearance
MicemRNA vaccine (gC, gD, gE)Vaginal HSV-1 challengeProvided better protection than protein vaccine (lower vaginal virus titers)

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are synthesized protocols for key experiments used to characterize the immune response to the HSV-gB2 (498-505) epitope.

IFN-γ ELISpot Assay for Quantifying Antigen-Specific T Cells

This assay quantifies the number of cells secreting IFN-γ in response to stimulation with the HSV-gB2 (498-505) peptide.

  • Plate Coating:

    • Coat a 96-well PVDF membrane ELISpot plate with an anti-IFN-γ capture antibody overnight at 4°C.

    • Wash the plate four times with sterile PBS.

    • Block the membrane with RPMI medium containing 10% fetal bovine serum (FBS) for at least 1 hour at 37°C.

  • Cell Stimulation:

    • Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized or infected animals.

    • Add the cells to the coated wells at a density of 2 x 10^5 to 5 x 10^5 cells per well.

    • Stimulate the cells with the HSV-gB2 (498-505) peptide (typically 1-10 µg/mL). Include a negative control (no peptide) and a positive control (e.g., mitogen like Concanavalin A).

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection and Development:

    • Wash the plate extensively with PBS containing 0.05% Tween-20 (PBST).

    • Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate with PBST.

    • Add streptavidin-alkaline phosphatase (or streptavidin-HRP) and incubate for 1 hour at room temperature.

    • Wash the plate with PBST and then PBS.

    • Add a substrate solution (e.g., BCIP/NBT for alkaline phosphatase or AEC for HRP) and incubate until distinct spots emerge.

    • Stop the reaction by washing with distilled water.

    • Allow the plate to dry and count the spots using an ELISpot reader. Results are typically expressed as spot-forming cells (SFC) per million input cells.

Intracellular Cytokine Staining (ICS) for Flow Cytometry

ICS allows for the identification and quantification of cytokine-producing cells within a mixed population, providing phenotypic information about the responding cells (e.g., CD8+ T cells).

  • Cell Stimulation:

    • Prepare a single-cell suspension of lymphocytes.

    • Stimulate 1-2 x 10^6 cells with the HSV-gB2 (498-505) peptide (1-10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours at 37°C. Include appropriate controls.

  • Surface Staining:

    • Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

    • Stain the cells with fluorescently-conjugated antibodies against surface markers (e.g., anti-CD8, anti-CD44) for 30 minutes on ice in the dark.

  • Fixation and Permeabilization:

    • Wash the cells with FACS buffer.

    • Resuspend the cells in a fixation buffer (e.g., 2-4% paraformaldehyde) and incubate for 20 minutes at room temperature.

    • Wash the cells and then resuspend in a permeabilization buffer (e.g., FACS buffer containing 0.1-0.5% saponin or Triton X-100).

  • Intracellular Staining:

    • Add a fluorescently-conjugated anti-IFN-γ antibody (and other intracellular markers like granzyme B) to the permeabilized cells.

    • Incubate for 30 minutes at room temperature in the dark.

  • Acquisition and Analysis:

    • Wash the cells with permeabilization buffer and then with FACS buffer.

    • Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

    • Analyze the data using appropriate software to determine the percentage of CD8+ T cells that are positive for IFN-γ.

51Chromium (51Cr) Release Assay for Cytotoxicity

This classic assay measures the ability of CTLs to lyse target cells presenting the HSV-gB2 (498-505) epitope.

  • Target Cell Preparation:

    • Label target cells (e.g., EL-4 lymphoma cells, which are H-2Kb positive) with 51Cr by incubating them with Na2(51Cr)O4 for 1-2 hours at 37°C.

    • Wash the labeled target cells three times to remove excess 51Cr.

    • Pulse one set of target cells with the HSV-gB2 (498-505) peptide (1 µg/mL) for 1 hour at 37°C. Use unpulsed target cells as a negative control.

  • Cytotoxicity Assay:

    • Plate the labeled target cells (e.g., 1 x 10^4 cells/well) in a 96-well round-bottom plate.

    • Add effector cells (splenocytes or cultured T-cell lines from immunized/infected mice) at various effector-to-target (E:T) ratios (e.g., 100:1, 30:1, 10:1).

    • Set up control wells for spontaneous release (target cells with media only) and maximum release (target cells with a detergent like Triton X-100).

    • Incubate the plate for 4-6 hours at 37°C.

  • Measurement of 51Cr Release:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant from each well.

    • Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Calculation of Specific Lysis:

    • Calculate the percent specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

In Vivo HSV Challenge Model in Mice

This model is essential for evaluating the protective efficacy of vaccines or immunotherapies targeting the HSV-gB2 (498-505) epitope.

  • Animals:

    • Use female C57BL/6 mice (6-8 weeks old).

  • Hormonal Treatment (for vaginal infection):

    • To increase susceptibility to vaginal infection, subcutaneously inject mice with 2-3 mg of medroxyprogesterone acetate 5-7 days prior to viral challenge.

  • Immunization:

    • Immunize mice with the experimental vaccine (e.g., peptide vaccine, DNA vaccine, etc.) according to the specific protocol. Include a control group receiving a placebo or adjuvant alone.

  • Viral Challenge:

    • Anesthetize the mice.

    • For genital infection, gently swab the vaginal vault to remove mucus and then instill a lethal or sub-lethal dose of HSV-2 (e.g., 1 x 10^4 to 5 x 10^5 Plaque Forming Units, PFU) in a small volume (10-20 µL).

  • Monitoring and Endpoints:

    • Monitor the mice daily for signs of disease (e.g., hair loss, genital erythema, paralysis) and survival for at least 21 days.

    • Collect vaginal swabs at various time points post-infection (e.g., days 1, 3, 5) to determine viral titers by plaque assay or quantitative PCR.

    • At the end of the experiment, harvest tissues such as the draining lymph nodes, spleen, and dorsal root ganglia to assess viral load and the presence of HSV-gB2 (498-505)-specific T cells.

Mandatory Visualizations

Signaling Pathway of CD8+ T Cell Activation

CD8_T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T Cell MHC_Peptide MHC I + gB(498-505) B7 B7 (CD80/86) TCR TCR TCR->MHC_Peptide Signal 1 Lck Lck TCR->Lck CD8 CD8 CD8->MHC_Peptide CD28 CD28 CD28->B7 Signal 2 (Co-stimulation) ZAP70 ZAP-70 Lck->ZAP70 phosphorylates Signaling_Cascade Signaling Cascade (PLCγ, LAT, SLP-76) ZAP70->Signaling_Cascade Transcription_Factors Transcription Factors (NFAT, AP-1, NF-κB) Signaling_Cascade->Transcription_Factors activates Cytokine_Production IFN-γ, TNF-α Production Transcription_Factors->Cytokine_Production Cytotoxicity Granzyme/Perforin Release Transcription_Factors->Cytotoxicity Immunogenicity_Workflow cluster_invivo In Vivo Phase cluster_exvivo Ex Vivo Analysis cluster_results Data Output Immunization Immunization of Mice (e.g., peptide vaccine) Tissue_Harvest Harvest Spleen/ Lymph Nodes Immunization->Tissue_Harvest Infection HSV Infection (Control Group) Infection->Tissue_Harvest Cell_Isolation Isolate Lymphocytes Tissue_Harvest->Cell_Isolation ELISpot IFN-γ ELISpot Assay Cell_Isolation->ELISpot ICS Intracellular Cytokine Staining (Flow Cytometry) Cell_Isolation->ICS CTL_Assay 51Cr Release Assay Cell_Isolation->CTL_Assay Quantification Quantify Antigen- Specific T Cells ELISpot->Quantification Phenotyping Phenotype Cytokine- Producing Cells ICS->Phenotyping Cytotoxicity_Measurement Measure Cytotoxic Activity CTL_Assay->Cytotoxicity_Measurement Protective_Immunity Vaccine HSV-gB2 (498-505) Peptide Vaccine APC Antigen Presenting Cell (e.g., Dendritic Cell) Vaccine->APC uptake and processing CD8_T_Cell Naive CD8+ T Cell APC->CD8_T_Cell presents epitope via MHC I CTL Cytotoxic T Lymphocyte (CTL) CD8_T_Cell->CTL activation and differentiation Infected_Cell HSV-Infected Cell (Expressing gB) CTL->Infected_Cell recognizes and kills Viral_Clearance Viral Clearance and Control of Infection Infected_Cell->Viral_Clearance leads to

References

The Discovery and Immunological Characterization of the SSIEFARL Epitope in Herpes Simplex Virus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herpes Simplex Virus (HSV) infection is a widespread human pathogen causing a range of diseases from mucocutaneous lesions to severe encephalitis. The immune response to HSV is complex, involving both humoral and cellular immunity. A key component of the cellular immune response is the recognition of viral epitopes by cytotoxic T lymphocytes (CTLs). This guide provides an in-depth technical overview of the discovery and characterization of the SSIEFARL epitope, an immunodominant CD8+ T cell epitope derived from Herpes Simplex Virus types 1 and 2 (HSV-1 and HSV-2). Understanding the immunological properties of this epitope is crucial for the development of effective HSV vaccines and immunotherapies.

The SSIEFARL epitope, corresponding to amino acids 498-505 of glycoprotein B (gB), is a critical target for the CD8+ T cell response in C57BL/6 mice, which express the H-2Kb MHC class I molecule.[1] Its immunodominance signifies that a substantial portion of the anti-HSV CD8+ T cell response is directed against this single peptide sequence.[2] This focused immune response makes SSIEFARL a highly attractive candidate for subunit vaccines and a valuable tool for studying the dynamics of T cell responses during HSV infection.

This document summarizes the key quantitative data, details the experimental protocols used for its characterization, and provides visualizations of the relevant biological pathways and experimental workflows.

Data Presentation

The following tables summarize the key quantitative data associated with the SSIEFARL epitope, compiled from various research publications.

ParameterDescriptionValueReference(s)
Epitope Sequence Amino acid sequence of the immunodominant epitope.SSIEFARL[3]
Source Protein Viral protein from which the epitope is derived.Glycoprotein B (gB)[3]
Amino Acid Position Location of the epitope within the gB protein sequence.498-505[3]
MHC Restriction The MHC class I molecule that presents the epitope.H-2Kb
MHC Binding Affinity (IC50) Concentration of peptide required to inhibit binding of a standard probe peptide by 50%.Not explicitly reported in the searched literature. Predicted to be a strong binder based on immunogenicity.N/A
TissueInfection PhasePercentage of SSIEFARL-specific CD8+ T cells (of total CD8+ T cells)Reference(s)
Trigeminal Ganglia (TG)Acute (Day 8 post-infection)~50%
SpleenAcute (Day 8 post-infection)~50% of HSV-specific CD8+ T cells
Spinal CordAcute (Day 8 post-infection)15-fold higher proportion compared to spleenN/A
SpleenMemory (Day 90 post-immunization)2.1% (following rhsp70-SSIEFARL immunization)

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the SSIEFARL epitope are provided below.

Peptide Synthesis

The SSIEFARL peptide and its variants are typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer

Protocol:

  • Swell the Rink Amide resin in DMF.

  • Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.

  • Wash the resin extensively with DMF and DCM.

  • Couple the first Fmoc-protected amino acid (Leucine) to the resin using HBTU and DIPEA in DMF.

  • Monitor the coupling reaction using a ninhydrin test.

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the SSIEFARL sequence (L-A-R-F-E-I-S-S).

  • After the final amino acid is coupled, wash the resin thoroughly with DMF and DCM and dry under vacuum.

  • Cleave the peptide from the resin and remove the side-chain protecting groups by treating with the TFA cleavage cocktail for 2-3 hours.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Air-dry the crude peptide to remove residual ether.

  • Purify the peptide by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

MHC Class I Tetramer Staining

This technique is used to identify and quantify SSIEFARL-specific CD8+ T cells by flow cytometry.

Materials:

  • PE-conjugated H-2Kb/SSIEFARL tetramer

  • Fluorochrome-conjugated anti-mouse CD8α antibody (e.g., FITC, APC)

  • Lymphocytes isolated from spleen, lymph nodes, or trigeminal ganglia of HSV-infected mice

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Fc block (anti-CD16/CD32)

  • Flow cytometer

Protocol:

  • Prepare a single-cell suspension of lymphocytes from the desired tissue.

  • Count the cells and resuspend them in FACS buffer at a concentration of 1 x 107 cells/mL.

  • Aliquot 100 µL of the cell suspension (1 x 106 cells) into a FACS tube.

  • Add Fc block to the cells and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.

  • Add the PE-conjugated H-2Kb/SSIEFARL tetramer at the manufacturer's recommended concentration.

  • Incubate for 30-60 minutes at room temperature or 37°C in the dark.

  • Add the fluorochrome-conjugated anti-mouse CD8α antibody.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.

  • Resuspend the cell pellet in 200-500 µL of FACS buffer.

  • Acquire the samples on a flow cytometer, collecting a sufficient number of events for statistical analysis.

  • Analyze the data by gating on the lymphocyte population, then on CD8+ cells, and finally quantifying the percentage of cells that are positive for the SSIEFARL-tetramer.

IFN-γ ELISpot Assay

This assay measures the number of SSIEFARL-specific T cells that secrete IFN-γ upon stimulation.

Materials:

  • 96-well PVDF membrane ELISpot plates

  • Anti-mouse IFN-γ capture antibody

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (AP) or Streptavidin-Horseradish Peroxidase (HRP)

  • AP or HRP substrate (e.g., BCIP/NBT or AEC)

  • SSIEFARL peptide

  • Lymphocytes from HSV-infected mice

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin/Streptomycin

  • 2-Mercaptoethanol

  • ELISpot reader

Protocol:

  • Coat the ELISpot plate wells with anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Wash the wells three times with sterile PBS.

  • Block the wells with complete RPMI-1640 medium containing 10% FBS for at least 2 hours at 37°C.

  • Prepare single-cell suspensions of lymphocytes (effector cells).

  • Add 2 x 105 to 5 x 105 effector cells per well.

  • Add the SSIEFARL peptide to the appropriate wells at a final concentration of 1-10 µg/mL.

  • Include negative control wells (cells only, no peptide) and positive control wells (e.g., cells with Concanavalin A or anti-CD3/CD28).

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Wash the wells extensively with PBS containing 0.05% Tween-20 (PBST).

  • Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Wash the wells with PBST.

  • Add Streptavidin-AP or Streptavidin-HRP and incubate for 1 hour at room temperature.

  • Wash the wells with PBST and then with PBS.

  • Add the appropriate substrate and incubate until spots develop.

  • Stop the reaction by washing with distilled water.

  • Allow the plate to dry completely.

  • Count the spots in each well using an ELISpot reader.

51Cr-Release Cytotoxicity Assay

This classic assay measures the ability of SSIEFARL-specific CTLs to lyse target cells presenting the epitope.

Materials:

  • Effector cells: Splenocytes from HSV-infected or peptide-immunized mice, restimulated in vitro with SSIEFARL peptide.

  • Target cells: H-2Kb-expressing cell line (e.g., MC57G or EL4 cells).

  • Sodium chromate (51Cr).

  • SSIEFARL peptide.

  • 96-well round-bottom plates.

  • Gamma counter.

  • Triton X-100 (for maximum release control).

Protocol:

  • Target Cell Labeling:

    • Incubate 1 x 106 target cells with 100 µCi of 51Cr in a small volume of complete medium for 1-2 hours at 37°C, with occasional mixing.

    • Wash the labeled target cells three times with a large volume of medium to remove unincorporated 51Cr.

    • Resuspend the cells to a final concentration of 1 x 105 cells/mL.

  • Peptide Pulsing:

    • Incubate half of the labeled target cells with 1-10 µg/mL of SSIEFARL peptide for 1 hour at 37°C. The other half will serve as unpulsed control targets.

  • Cytotoxicity Assay Setup:

    • Plate 1 x 104 labeled target cells (pulsed and unpulsed) in 100 µL of medium per well in a 96-well round-bottom plate.

    • Prepare serial dilutions of the effector cells and add them in 100 µL to the target cells to achieve various effector-to-target (E:T) ratios (e.g., 100:1, 33:1, 11:1, 3.7:1).

    • Set up control wells:

      • Spontaneous release: Target cells with 100 µL of medium only.

      • Maximum release: Target cells with 100 µL of 2% Triton X-100 solution.

  • Incubation and Harvesting:

    • Centrifuge the plate at 50 x g for 2 minutes to initiate cell contact.

    • Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

    • Centrifuge the plate at 500 x g for 10 minutes.

    • Carefully harvest 100 µL of the supernatant from each well and transfer to tubes for gamma counting.

  • Data Analysis:

    • Measure the radioactivity (counts per minute, CPM) in each sample using a gamma counter.

    • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the SSIEFARL epitope.

AntigenProcessingAndPresentation cluster_infected_cell Infected Host Cell cluster_ER HSV HSV Virion gB_protein Glycoprotein B (gB) Synthesis HSV->gB_protein Viral Replication proteasome Proteasome gB_protein->proteasome Degradation SSIEFARL SSIEFARL Peptide proteasome->SSIEFARL Generates TAP TAP Transporter SSIEFARL->TAP MHC_I H-2Kb Molecule SSIEFARL->MHC_I Loading ER Endoplasmic Reticulum TAP->ER Transport Golgi Golgi Apparatus MHC_I->Golgi Transport pMHC_I H-2Kb-SSIEFARL Complex Golgi->pMHC_I Processing cell_surface pMHC_I->cell_surface Presentation TCR TCR pMHC_I->TCR Recognition CTL CD8+ T Cell TCR->CTL

Caption: Antigen processing and presentation pathway for the SSIEFARL epitope.

ExperimentalWorkflow cluster_animal_model In Vivo Model cluster_assays Ex Vivo Analysis cluster_data Data Output infection Infect C57BL/6 Mouse with HSV isolation Isolate Lymphocytes (Spleen, TG, etc.) infection->isolation After infection tetramer MHC-I Tetramer Staining isolation->tetramer elispot IFN-γ ELISpot Assay isolation->elispot ctl_assay 51Cr-Release Assay isolation->ctl_assay Restimulate & use as effectors quantification Quantification of SSIEFARL-specific CD8+ T cells tetramer->quantification functionality Functional Analysis (Cytokine Secretion) elispot->functionality cytotoxicity Measurement of Cytotoxic Activity ctl_assay->cytotoxicity

Caption: Experimental workflow for the identification and characterization of SSIEFARL-specific T cells.

ImmunodominanceHierarchy total_response Total Anti-HSV CD8+ T Cell Response ssiefarl SSIEFARL (gB) total_response->ssiefarl ~50% subdominant1 Subdominant Epitope 1 total_response->subdominant1 <5% subdominant2 Subdominant Epitope 2 total_response->subdominant2 <5% subdominant_n ... total_response->subdominant_n

Caption: Immunodominance hierarchy of the CD8+ T cell response to HSV in C57BL/6 mice.

Conclusion

The SSIEFARL epitope of HSV glycoprotein B represents a cornerstone in our understanding of the T cell-mediated immune response to this persistent viral pathogen. Its immunodominance in the context of the H-2Kb allele makes it an invaluable tool for immunological research and a prime target for the development of next-generation vaccines and T cell-based immunotherapies. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to study this critical epitope and its role in HSV immunity. Further research to precisely quantify its MHC binding affinity and to explore its relevance in diverse human HLA contexts will continue to be of high importance in the field of HSV immunology and vaccine development.

References

H-2Kb restricted T-cell response to herpes simplex virus

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the H-2Kb Restricted T-Cell Response to Herpes Simplex Virus

Executive Summary

The cellular immune response, particularly the activity of CD8+ cytotoxic T-lymphocytes (CTLs), is critical for controlling Herpes Simplex Virus (HSV) infections. In the widely used C57BL/6 mouse model, the T-cell response is predominantly restricted by the Major Histocompatibility Complex (MHC) class I molecule H-2Kb. This response is remarkably focused, with a single immunodominant epitope from glycoprotein B (gB), residues 498-505 (SSIEFARL), accounting for the majority of the entire HSV-specific CD8+ T-cell repertoire.[1][2][3] Understanding the nuances of this H-2Kb restricted response—its hierarchy, kinetics, and functional characteristics—is paramount for the development of effective HSV vaccines and immunotherapies. This document provides a comprehensive technical overview of the core components of this immune response, detailed experimental protocols for its analysis, and visual workflows to guide future research.

The Immunodominance Hierarchy in the H-2Kb Response

The CD8+ T-cell response to HSV-1 in C57BL/6 mice is characterized by a steep immunodominance hierarchy.[2] While mathematical algorithms predict hundreds of potential H-2Kb or H-2Db binding peptides from the HSV-1 proteome, empirical testing reveals that only a small fraction elicit a T-cell response.[2] Of these, the response is overwhelmingly directed against the gB498–505 epitope.

Studies have quantified this dominance, showing that between 70% and 90% of all HSV-1-specific CD8+ T-cells in the draining lymph nodes of infected mice target the gB498–505 determinant. This focusing of the immune response on a single epitope has significant implications for viral control and potential immune escape. The deletion of this immunodominant epitope from the virus results in an attenuated overall CD8+ T-cell response, though it can allow for the expansion of T-cells specific for previously cryptic or subdominant epitopes.

Data Presentation: H-2Kb Restricted Epitope Recognition

The following table summarizes the key H-2Kb restricted epitopes recognized by CD8+ T-cells in C57BL/6 mice during acute HSV-1 infection, highlighting the dominance of gB498–505.

EpitopeProtein SourceSequence% of Total CD8+ T-Cell Response (Spleen)% of Total CD8+ T-Cell Response (Trigeminal Ganglia - TG)
gB498–505 Glycoprotein B (gB) SSIEFARL ~50% ~50%
RR1_822–829Ribonucleotide Reductase 1 (ICP6)QTFDFGRLSubdominantSubdominant
ICP27_445–452Infected Cell Protein 27 (ICP27)FLYGALLLLow to undetectableNot reported

Table 1: Summary of immunodominant and subdominant H-2Kb restricted HSV-1 epitopes. Data synthesized from multiple studies, with percentages representing the proportion of the total HSV-specific CD8+ T-cell response.

Role in Viral Control and Latency

H-2Kb restricted CD8+ T-cells are crucial for controlling HSV infection and maintaining a state of latency in neuronal ganglia. Following ocular infection, these T-cells infiltrate the trigeminal ganglia (TG) and form a stable, tissue-resident memory population that persists for the life of the host. These cells appear to suppress viral reactivation from latently infected neurons, likely through the release of cytokines like IFN-γ and direct cytotoxic activity.

The expression of the viral Latency-Associated Transcript (LAT) has been shown to influence this T-cell population. During latency, LAT expression can lead to the functional exhaustion of HSV-specific CD8+ T-cells, characterized by the upregulation of markers like PD-1. This suggests an immune evasion mechanism whereby the virus actively dampens the efficacy of the T-cells responsible for preventing its reactivation.

Core Experimental Methodologies

Analyzing the H-2Kb restricted T-cell response requires specific immunological assays. The following sections detail the protocols for the most critical techniques.

Intracellular Cytokine Staining (ICS) for Functional T-Cell Analysis

Intracellular cytokine staining is a flow cytometry-based method used to detect cytokine production (e.g., IFN-γ, TNF-α) within individual T-cells following antigen-specific stimulation. This provides a quantitative measure of the functional T-cell response.

Protocol:

  • Prepare Single-Cell Suspension: Isolate splenocytes or lymphocytes from the trigeminal ganglia of HSV-infected mice. Adjust cell concentration to 1-2 x 10⁶ cells/mL in complete RPMI medium.

  • In Vitro Stimulation:

    • Plate 1-2 x 10⁶ cells per well in a 96-well round-bottom plate.

    • Add the stimulating antigen. This can be the gB498–505 peptide (SSIEFARL) at a final concentration of 1-10 µg/mL, or HSV-1-infected antigen-presenting cells (e.g., peritoneal macrophages).

    • Include a positive control (e.g., PMA and Ionomycin) and a negative control (no stimulus).

  • Protein Transport Inhibition: After 1-2 hours of stimulation, add a protein transport inhibitor such as Brefeldin A or Monensin. This is critical to trap cytokines intracellularly. Incubate for an additional 4-6 hours at 37°C.

  • Surface Marker Staining:

    • Wash the cells with FACS buffer (PBS with 2% FBS).

    • Incubate cells with fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD8α, anti-CD3, anti-CD44) for 20-30 minutes on ice in the dark. A viability dye should be included to exclude dead cells.

  • Fixation and Permeabilization:

    • Wash cells to remove unbound surface antibodies.

    • Resuspend cells in a fixation buffer (e.g., 2-4% paraformaldehyde) and incubate for 20 minutes at room temperature.

    • Wash and resuspend cells in a permeabilization buffer (containing a mild detergent like saponin).

  • Intracellular Staining:

    • Add fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α) diluted in permeabilization buffer.

    • Incubate for 30 minutes at room temperature in the dark.

  • Acquisition and Analysis: Wash the cells and resuspend in FACS buffer. Acquire events on a flow cytometer. Analyze the data by gating on the CD8+ T-cell population and quantifying the percentage of cells positive for the cytokine of interest.

ELISpot Assay for Quantifying Antigen-Specific Secreting Cells

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the number of cells secreting a specific cytokine in response to an antigen.

Protocol:

  • Plate Preparation:

    • Pre-wet a 96-well PVDF membrane plate with 35% ethanol, then wash with sterile PBS.

    • Coat the wells with a capture antibody (e.g., anti-IFN-γ) overnight at 4°C.

  • Blocking: Wash the plate and block with sterile cell culture medium containing 10% FBS for at least 30 minutes to prevent non-specific binding.

  • Cell Incubation:

    • Prepare a single-cell suspension of lymphocytes as described for ICS.

    • Add a defined number of cells (e.g., 2-5 x 10⁵) to each well.

    • Add the stimulating antigen (e.g., gB498–505 peptide).

    • Incubate the plate for 18-40 hours at 37°C in a CO₂ incubator.

  • Detection:

    • Wash away the cells with PBS.

    • Add a biotinylated detection antibody specific for the cytokine of interest and incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash the plate and add an enzyme conjugate (e.g., Streptavidin-Alkaline Phosphatase) for 1 hour.

  • Substrate Addition: Wash the plate thoroughly and add a precipitating substrate. Incubate until distinct spots emerge.

  • Analysis: Stop the reaction by washing with water. Once dry, count the spots using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.

H-2Kb/SSIEFARL Tetramer Staining for Direct Visualization

MHC tetramers are reagents that allow for the direct identification and enumeration of antigen-specific T-cells based on their T-cell receptor (TCR) specificity, regardless of their functional state.

Protocol:

  • Prepare Single-Cell Suspension: Isolate lymphocytes from blood, spleen, or trigeminal ganglia.

  • Tetramer Staining:

    • Incubate 1-2 x 10⁶ cells with the phycoerythrin (PE) or APC-conjugated H-2Kb/SSIEFARL tetramer reagent. This is typically done for 30-60 minutes at room temperature or 37°C in the dark.

  • Surface Marker Staining: Following tetramer incubation, add fluorochrome-conjugated antibodies for surface markers like CD8α and CD3. Incubate for an additional 20-30 minutes on ice.

  • Washing and Acquisition: Wash the cells twice with FACS buffer to remove unbound reagents. Resuspend in FACS buffer for flow cytometry analysis.

  • Analysis: Gate on the lymphocyte population, then on CD8+ T-cells. The percentage of tetramer-positive cells within the CD8+ gate represents the frequency of gB498–505-specific T-cells.

Visualizations and Workflows

Antigen Processing and Presentation Pathway

G cluster_0 Infected Cell (e.g., Neuron) cluster_1 CD8+ T-Cell Interaction HSV HSV Virion gB_protein Glycoprotein B (gB) Protein Synthesis HSV->gB_protein Infection Proteasome Proteasome gB_protein->Proteasome Degradation Peptides Peptide Fragments Proteasome->Peptides SSIEFARL gB(498-505) 'SSIEFARL' Peptides->SSIEFARL Selection TAP TAP Transporter SSIEFARL->TAP ER Endoplasmic Reticulum TAP->ER Golgi Golgi ER->Golgi Transport H2Kb H-2Kb Molecule H2Kb->ER pMHC H-2Kb / SSIEFARL Complex TCR T-Cell Receptor (TCR) pMHC->TCR Recognition CD8 CD8 pMHC->CD8 Golgi->pMHC Surface Expression Activation T-Cell Activation (Cytokine Release, Proliferation, Cytotoxicity) TCR->Activation

Caption: H-2Kb restricted antigen presentation of the immunodominant HSV gB epitope.

Experimental Workflow for T-Cell Analysis

G cluster_assays Analytical Assays cluster_analysis Data Output start Infect C57BL/6 Mouse with HSV-1 harvest Harvest Spleen or Trigeminal Ganglia (TG) at desired time point start->harvest isolate Isolate Lymphocytes (Single-Cell Suspension) harvest->isolate tetramer Tetramer Staining (H-2Kb/SSIEFARL) isolate->tetramer stim Stimulate with gB(498-505) Peptide isolate->stim freq Frequency of Antigen-Specific CD8+ T-Cells tetramer->freq ics ICS Assay func Functional Profile (% IFN-γ+, TNF-α+) ics->func elispot ELISpot Assay num Number of Cytokine Secreting Cells elispot->num stim->ics stim->elispot

Caption: Workflow for the isolation and analysis of HSV-specific CD8+ T-cells.

Conceptual Diagram of Immunodominance

G Total H-2Kb Restricted HSV-1 CD8+ T-Cell Response Total 100% gB gB(498-505) ~70-90% RR1 RR1(822-829) Subdominant Other Other Subdominant/ Cryptic

Caption: The hierarchy of the CD8+ T-cell response to HSV-1 in C57BL/6 mice.

References

Core Characteristics of the gB(498-505) Peptide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the basic characteristics of the gB(498-505) peptide, an immunodominant epitope derived from Herpes Simplex Virus type 1 (HSV-1). The content herein is intended to serve as a technical resource, offering detailed information on the peptide's immunological properties, quantitative data, and the experimental methodologies used for its characterization.

Peptide Overview

The gB(498-505) peptide is an eight-amino-acid sequence, SSIEFARL , derived from glycoprotein B (gB) of HSV-1. In C57BL/6 mice, this peptide is recognized by cytotoxic T-lymphocytes (CTLs) in the context of the Major Histocompatibility Complex (MHC) class I molecule H-2Kb. This recognition is a critical event in the adaptive immune response to HSV-1 infection, leading to the activation of CD8+ T cells and subsequent clearance of virally infected cells. The immunodominant nature of this peptide makes it a focal point of immunological research and a potential target for vaccine development.

Quantitative Data

The following tables summarize key quantitative parameters associated with the gB(498-505) peptide.

Table 1: Physicochemical Properties

PropertyValue
Amino Acid SequenceSSIEFARL (Ser-Ser-Ile-Glu-Phe-Ala-Arg-Leu)
Molecular FormulaC41H67N11O13
Molecular Weight922.04 g/mol
OriginHerpes Simplex Virus type 1 (HSV-1) Glycoprotein B

Table 2: Immunological Parameters

ParameterValueMHC AlleleExperimental Method
MHC Class I Binding Affinity (IC50)0.8 nMH-2KbIn vitro competitive binding assay

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis, characterization, and functional analysis of the gB(498-505) peptide.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The gB(498-505) peptide (SSIEFARL) is synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis chemistry.

Materials:

  • Fmoc-protected amino acids (Fmoc-Ser(tBu)-OH, Fmoc-Ile-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Phe-OH, Fmoc-Ala-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Activate the first Fmoc-protected amino acid (Fmoc-Leu-OH) by dissolving it in DMF with HBTU and DIPEA.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 2 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Arg, Ala, Phe, Glu, Ile, Ser, Ser).

  • Cleavage and Deprotection: Once the synthesis is complete, wash the peptide-resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet, wash with ether, and air-dry. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.

MHC-Peptide Binding Assay

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA)-based method to determine the binding affinity of the gB(498-505) peptide to the H-2Kb MHC class I molecule.

Materials:

  • Purified recombinant H-2Kb molecules

  • Biotinylated standard peptide with known high affinity for H-2Kb

  • gB(498-505) peptide (and other competitor peptides)

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • 96-well microplates

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Stop solution (e.g., 2N H2SO4)

Procedure:

  • Plate Coating: Coat a 96-well plate with an antibody specific for the H-2Kb molecule overnight at 4°C.

  • Blocking: Block the plate with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Competition Reaction:

    • Prepare a series of dilutions of the gB(498-505) peptide.

    • In each well, add the purified H-2Kb molecules, the biotinylated standard peptide at a fixed concentration, and a specific concentration of the gB(498-505) competitor peptide.

    • Incubate the plate for 24-48 hours at room temperature to allow for competitive binding.

  • Detection:

    • Wash the plate to remove unbound components.

    • Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

    • Wash the plate again.

    • Add TMB substrate and incubate in the dark until a color change is observed.

  • Data Analysis:

    • Stop the reaction by adding the stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the concentration of the gB(498-505) peptide that inhibits 50% of the binding of the biotinylated standard peptide (IC50). A lower IC50 value indicates a higher binding affinity.

T-Cell Activation Assay: Intracellular Cytokine Staining (ICS)

This protocol outlines the steps to measure the activation of gB(498-505)-specific CD8+ T cells by detecting the intracellular production of cytokines such as Interferon-gamma (IFN-γ) using flow cytometry.

Materials:

  • Splenocytes from HSV-1 infected or peptide-immunized C57BL/6 mice

  • gB(498-505) peptide

  • Brefeldin A (protein transport inhibitor)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Fluorescently labeled antibodies against cell surface markers (e.g., anti-CD8)

  • Fixation/Permeabilization buffer

  • Fluorescently labeled antibody against intracellular cytokines (e.g., anti-IFN-γ)

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate splenocytes from the mice and prepare a single-cell suspension.

  • In Vitro Stimulation:

    • Plate the splenocytes in a 96-well plate.

    • Stimulate the cells with the gB(498-505) peptide at a final concentration of 1-10 µg/mL for 5-6 hours at 37°C.

    • Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).

    • Add Brefeldin A for the last 4-5 hours of incubation to block cytokine secretion.

  • Surface Staining:

    • Harvest the cells and wash them with FACS buffer (e.g., PBS with 2% FBS).

    • Stain the cells with a fluorescently labeled anti-CD8 antibody for 30 minutes on ice.

  • Fixation and Permeabilization:

    • Wash the cells to remove excess antibody.

    • Resuspend the cells in a fixation/permeabilization buffer and incubate for 20 minutes at room temperature.

  • Intracellular Staining:

    • Wash the cells with permeabilization buffer.

    • Stain the cells with a fluorescently labeled anti-IFN-γ antibody for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Wash the cells and resuspend them in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on the CD8+ T cell population and quantifying the percentage of IFN-γ-producing cells.

Signaling Pathways and Experimental Workflows

T-Cell Receptor (TCR) Signaling Pathway

The binding of the gB(498-505) peptide presented by the H-2Kb molecule to the T-cell receptor (TCR) on a CD8+ T cell initiates a complex intracellular signaling cascade, leading to T-cell activation.

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pMHC gB(498-505)-H-2Kb TCR TCR pMHC->TCR Binding CD3 CD3 TCR->CD3 CD8 CD8 CD8->pMHC Lck Lck CD8->Lck recruits ZAP70 ZAP-70 CD3->ZAP70 recruits & activates Lck->CD3 P LAT LAT ZAP70->LAT P PLCg1 PLCγ1 LAT->PLCg1 activates IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca Ca²⁺ IP3->Ca release PKC PKC DAG->PKC activates RasGRP RasGRP DAG->RasGRP activates Calcineurin Calcineurin Ca->Calcineurin activates NFAT NFAT Calcineurin->NFAT dephosphorylates NFkB NF-κB PKC->NFkB activates AP1 AP-1 RasGRP->AP1 activates Gene Gene Transcription (e.g., IFN-γ, IL-2) NFAT->Gene NFkB->Gene AP1->Gene ICS_Workflow start Isolate Splenocytes stim In Vitro Stimulation with gB(498-505) peptide + Brefeldin A start->stim surface Surface Stain (e.g., anti-CD8) stim->surface fixperm Fix & Permeabilize Cells surface->fixperm intra Intracellular Stain (e.g., anti-IFN-γ) fixperm->intra acquire Acquire on Flow Cytometer intra->acquire analyze Data Analysis (Gating on CD8+ and IFN-γ+ cells) acquire->analyze Immunodominance hsv HSV-1 Infection in C57BL/6 Mouse antigens Multiple Viral Antigens (gB, gD, etc.) hsv->antigens peptides Numerous Potential Epitope Peptides antigens->peptides gb_peptide gB(498-505) Peptide peptides->gb_peptide other_peptides Other Peptides peptides->other_peptides gb_response Large Proportion of Response to gB(498-505) gb_peptide->gb_response other_response Smaller Proportion of Response to Other Peptides other_peptides->other_response tcell_response Total CD8+ T-Cell Response gb_response->tcell_response other_response->tcell_response

A Technical Guide to the Preliminary Investigation of Herpes Simplex Virus Glycoprotein B (gB2) Immunogenicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Herpes Simplex Virus type 2 (HSV-2) is a primary cause of genital herpes, a widespread sexually transmitted infection with significant global health impact. The development of an effective prophylactic or therapeutic vaccine remains a critical unmet need. Glycoprotein B (gB) is one of the most abundant and conserved glycoproteins on the surface of the HSV envelope, making it a key target for vaccine development.[1] It is essential for viral entry into host cells and is a dominant target for both neutralizing antibodies and T-cell mediated immunity.[1][2] Preliminary investigation of the immunogenicity of recombinant gB2 is a crucial first step in evaluating its potential as a vaccine candidate. This guide outlines the core data, experimental protocols, and immunological pathways relevant to this process.

Data Presentation: Immunogenicity & Efficacy of gB2 Subunit Vaccines

The following tables summarize quantitative data from representative preclinical studies investigating gB2-based subunit vaccines. These studies typically use mouse or guinea pig models and compare different adjuvant formulations to optimize the immune response.

Table 1: Humoral Immune Response to gB2 Vaccination in Animal Models

Vaccine Formulation Animal Model Key Metric Result Source
gB2/CPG/Alum BALB/c Mice Neutralizing Antibody Titer Equivalent to gD2/CPG/Alum vaccine [2]
gB2-gD2/CPG/Alum BALB/c Mice Neutralizing Antibody Titer Superior to gD2/MPL/Alum and gD2/CPG/Alum [2]
IN NE01-gD2/gB2 Guinea Pigs Neutralizing Antibody Titer Higher than monovalent IN NE01-gD2 vaccine
gD2/gB2 + MF59 Humans Neutralizing Antibody Titer Elevated titers detected for both gD2 and gB2

| gD/gB/UL40 + 2395-AddaVax | Guinea Pigs | Anti-gB IgG Titer | Substantially enhanced compared to vaccine with MPL-alum | |

IN: Intranasal; NE01: Nanoemulsion Adjuvant; CPG: CpG Oligodeoxynucleotides; MPL: Monophosphoryl Lipid A.

Table 2: Cellular Immune Response to gB2 Vaccination in Animal Models

Vaccine Formulation Animal Model Key Metric Result Source
gB2/CPG/Alum BALB/c Mice IFN-γ T-cell Response Significantly greater than gD2/CPG/Alum vaccine
gB-gD/CPG/Alum BALB/c Mice IFN-γ T-cell Response Significantly greater than gD2/MPL/Alum vaccine
gB2 Vaccination Humans T-cell Response Envelope protein gB has been shown to induce strong T-cell responses

| CD8 T-cell Response to gB | Mice | Latency Control | Shown to control latency and prevent reactivation from dorsal root ganglia | |

Table 3: Protective Efficacy of gB2 Vaccination in Animal Models

Vaccine Formulation Animal Model Challenge Model Key Efficacy Outcome(s) Source
gB2/CPG/Alum Mice Intravaginal HSV-2 Less protection than gD2/CPG/Alum despite higher T-cell response
gB2/CPG/Alum Guinea Pigs Genital HSV-2 Less protection than gD2/CPG/Alum
IN NE01-gD2/gB2 Guinea Pigs Intravaginal HSV-2 Reduced acute/recurrent disease; Latent virus detected in only 1 of 12 animals
gD/gB/UL40 + 2395-AddaVax Guinea Pigs Genital HSV-2 Reduced clinical disease scores (11% of animals with symptoms)

| gB2-gD2 + MF59 | Humans | Clinical Trial | Failed to protect from HSV infection | |

A key finding across multiple studies is that superior immunogenicity (e.g., higher T-cell response) does not always correlate with superior protection, emphasizing the complexity of HSV-2 immunity.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of immunogenicity. The following protocols are generalized from common practices in preclinical HSV-2 vaccine research.

Vaccine Formulation
  • Antigen: Recombinant truncated HSV-2 glycoprotein B (gB2) is typically used. The protein is expressed in a suitable system (e.g., mammalian or insect cells) and purified. The truncated form often excludes the transmembrane domain to improve solubility.

  • Adjuvants: The choice of adjuvant is critical for shaping the immune response.

    • Toll-Like Receptor (TLR) Agonists: CpG (a TLR9 agonist) and MPL (a TLR4 agonist) are frequently used to induce strong Th1-type T-cell responses.

    • Depot Adjuvants: Aluminum salts (e.g., Alhydrogel) are used to create a depot effect, promoting antigen uptake.

    • Emulsions: Oil-in-water emulsions like MF59 or nanoemulsions (NE) can also be used to enhance immunogenicity.

  • Preparation: The recombinant gB2 protein is formulated with the selected adjuvant. For example, a vaccine might contain 20 µg of gB2 protein combined with 100 µg of CpG and 70 µg of aluminum hydroxide gel per dose.

Animal Immunization
  • Animal Models: Female BALB/c mice (6-8 weeks old) are commonly used for initial immunogenicity screening. The guinea pig model is considered highly relevant as it mimics human genital herpes, including the establishment of latency and spontaneous recurrent disease.

  • Immunization Schedule: A prime-boost strategy is standard. Animals are typically immunized on Day 0 and Day 28.

  • Route of Administration: Intramuscular (i.m.) injection is a common route for assessing systemic immunity. Intranasal (i.n.) administration may be used to elicit mucosal immunity in the genital tract.

Assessment of Humoral Immunity (ELISA)
  • Objective: To quantify the levels of gB2-specific antibodies (e.g., IgG) in the serum of immunized animals.

  • Procedure:

    • Coating: 96-well microplates are coated with recombinant gB2 protein (e.g., 1 µg/mL in PBS) and incubated overnight at 4°C.

    • Washing & Blocking: Plates are washed to remove unbound antigen and then blocked (e.g., with 2% nonfat dry milk) to prevent non-specific binding.

    • Sample Incubation: Serum samples are serially diluted and added to the wells, then incubated.

    • Secondary Antibody: A horseradish peroxidase (HRP)-conjugated anti-species IgG antibody (e.g., anti-mouse IgG) is added.

    • Detection: A substrate solution (e.g., TMB) is added, and the colorimetric reaction is stopped. The optical density is read using a plate reader.

    • Analysis: Antibody titers are determined as the reciprocal of the highest dilution that gives a signal above a pre-defined cutoff.

Assessment of Protective Efficacy (Viral Challenge)
  • Objective: To determine if the vaccine-induced immune response can protect against live virus infection and disease.

  • Procedure:

    • Hormonal Treatment (Mice): Mice are often pre-treated with medroxyprogesterone to synchronize their estrous cycle and increase susceptibility to infection.

    • Challenge: Two to four weeks after the final immunization, animals are challenged via the intravaginal route with a lethal or pathogenic dose of an HSV-2 strain (e.g., 10⁵ PFU of HSV-2 strain 333).

    • Monitoring: Animals are monitored daily for 14-21 days for signs of disease, including genital lesions and weight loss. Lesions are scored based on severity (e.g., 0 = no disease, 4 = severe ulceration with paralysis).

    • Viral Shedding: Vaginal swabs may be collected daily for several days post-challenge to quantify viral load via plaque assay or qPCR.

    • Latency Assessment: After the acute phase, dorsal root ganglia (DRG) are harvested to measure the latent viral DNA load by qPCR, providing a measure of the vaccine's ability to prevent the establishment of latency.

Visualizations: Workflows and Pathways

Experimental Workflow for gB2 Immunogenicity Assessment

G cluster_prep Phase 1: Preparation cluster_preclinical Phase 2: Preclinical Testing cluster_analysis Phase 3: Immunological Analysis cluster_efficacy Phase 4: Efficacy Testing antigen Recombinant gB2 Antigen Production formulation Vaccine Formulation antigen->formulation adjuvant Adjuvant Selection (e.g., CpG, MPL, Alum) adjuvant->formulation immunization Animal Immunization (Mouse/Guinea Pig) Prime-Boost Schedule formulation->immunization sampling Sample Collection (Serum, Splenocytes) immunization->sampling humoral Humoral Response (ELISA, Neut. Assay) sampling->humoral cellular Cellular Response (IFN-γ ELISpot) sampling->cellular challenge Intravaginal HSV-2 Viral Challenge humoral->challenge cellular->challenge monitoring Monitor Disease (Lesion Scores, Survival) challenge->monitoring latency Assess Latency (DRG qPCR) challenge->latency

Caption: Generalized workflow for preclinical evaluation of an HSV-gB2 subunit vaccine.

Simplified Adjuvant Signaling in Antigen Presenting Cells (APCs)

G cluster_antigen Antigen & Adjuvant Uptake cluster_apc Antigen Presenting Cell (APC) cluster_response Adaptive Immune Response gB2 gB2 Antigen Presentation gB2 Peptide Presentation (MHC) gB2->Presentation MPL MPL Adjuvant TLR4 TLR4 MPL->TLR4 CpG CpG Adjuvant TLR9 TLR9 CpG->TLR9 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF TLR9->MyD88 NFkB NF-κB Activation MyD88->NFkB IRFs IRF Activation (Type I IFN) TRIF->IRFs Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines CoStim Upregulation of Co-stimulatory Molecules NFkB->CoStim IRFs->Cytokines TCell Enhanced T-Cell Activation & Proliferation Cytokines->TCell CoStim->TCell Presentation->TCell BCell Enhanced B-Cell Help & Antibody Production TCell->BCell G cluster_components Core Components Vaccine Subunit Vaccine Formulation Antigen Immunogen (Recombinant gB2) Vaccine->Antigen Adjuvant Adjuvant System (e.g., TLR agonist + Alum) Vaccine->Adjuvant Response Protective Immune Response Antigen->Response Adjuvant->Response

References

In-Depth Technical Guide to Cytotoxic T Lymphocyte Recognition of Herpes Simplex Virus Glycoprotein B (498-505)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the immunological mechanisms underlying the recognition of the Herpes Simplex Virus (HSV) glycoprotein B (gB) derived peptide, amino acid sequence 498-505 (SSIEFARL), by cytotoxic T lymphocytes (CTLs). This interaction is a critical component of the adaptive immune response to HSV infection and a key target for vaccine and therapeutic development.

Introduction to HSV-gB (498-505) and CTL-Mediated Immunity

Herpes Simplex Virus (HSV) is a prevalent pathogen that establishes lifelong latent infections. The host's immune system, particularly CD8+ cytotoxic T lymphocytes (CTLs), plays a crucial role in controlling lytic replication and limiting the severity of recurrent outbreaks. A major target of the CTL response in C57BL/6 mice, a common model for HSV infection, is the glycoprotein B (gB) protein. Within gB, the octapeptide with the amino acid sequence SSIEFARL (residues 498-505) has been identified as the immunodominant epitope, meaning it elicits the most robust CTL response.[1] Understanding the molecular and cellular basis of this recognition is paramount for the rational design of HSV vaccines and immunotherapies.

MHC Class I Presentation of the SSIEFARL Peptide

The recognition of the SSIEFARL peptide by CTLs is contingent upon its presentation by Major Histocompatibility Complex (MHC) class I molecules on the surface of infected cells. In the C57BL/6 mouse model, this presentation is restricted to the H-2Kb molecule. The process begins with the synthesis of viral proteins, including gB, within the infected cell. These proteins are then processed by the proteasome into smaller peptides. The SSIEFARL peptide is transported into the endoplasmic reticulum, where it binds to the peptide-binding groove of the H-2Kb molecule. This peptide-MHC complex is then transported to the cell surface for presentation to CD8+ T cells.

T-Cell Receptor (TCR) Recognition and CTL Activation

The specificity of the CTL response is determined by the T-cell receptor (TCR), a heterodimeric protein on the surface of T cells. Each CTL clone expresses a unique TCR capable of recognizing a specific peptide-MHC complex. The TCR on SSIEFARL-specific CTLs engages with the SSIEFARL/H-2Kb complex, initiating a signaling cascade that leads to T-cell activation. This interaction is stabilized by the CD8 co-receptor on the CTL, which binds to a non-polymorphic region of the MHC class I molecule.

Signaling Pathways in CTL Activation

Upon TCR engagement with the SSIEFARL/H-2Kb complex, a series of intracellular signaling events are triggered, leading to the activation of the CTL. This complex signaling cascade results in cytokine production, proliferation, and the development of cytotoxic effector functions. A simplified representation of this pathway is illustrated below.

TCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm pMHC SSIEFARL/H-2Kb TCR TCR pMHC->TCR Binding CD3 CD3 Complex TCR->CD3 CD8 CD8 CD8->pMHC Lck Lck CD3->Lck Recruitment & Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation SLP76 SLP-76 LAT->SLP76 Recruitment PLCg1 PLCγ1 SLP76->PLCg1 Activation PIP2 PIP2 PLCg1->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKCθ DAG->PKC Ras Ras-GRP DAG->Ras Calcineurin Calcineurin Ca->Calcineurin NFkB NF-κB PKC->NFkB MAPK MAPK Cascade Ras->MAPK NFAT NFAT Calcineurin->NFAT AP1 AP-1 MAPK->AP1 Gene_Expression Gene Expression (IFN-γ, Granzymes, Perforin) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression

CTL activation signaling pathway upon TCR engagement.

Quantitative Analysis of CTL Recognition

The interaction between the SSIEFARL peptide and the H-2Kb molecule, and the subsequent activation of CTLs, can be quantified using various immunological assays.

Peptide-MHC Binding Affinity

The binding affinity of the SSIEFARL peptide to the H-2Kb molecule is a critical determinant of its immunogenicity. A lower IC50 value indicates a higher binding affinity.

PeptideMHC AlleleBinding Affinity (IC50, nM)Reference
SSIEFARLH-2Kb10-500 (predicted weak to strong affinity)[2][3]

Note: Experimentally determined IC50 values can vary between studies. The provided range reflects predictions from computational models.

CTL Activation: IFN-γ Production

A key indicator of CTL activation is the production of effector cytokines, such as Interferon-gamma (IFN-γ). This can be measured by intracellular cytokine staining (ICS) followed by flow cytometry, or by an ELISpot assay.

Time Post-InfectionStimulation% of CD8+ T Cells Producing IFN-γAssayReference
Day 14SSIEFARL peptide5.5%ICS[4]
Day 60SSIEFARL peptide3.4%ICS[4]
Day 90SSIEFARL peptide<1%ICS
CTL Cytotoxicity: Chromium Release Assay

The ultimate effector function of CTLs is the lysis of target cells. The chromium release assay is a classic method to quantify this cytotoxic activity.

Effector:Target (E:T) Ratio% Specific LysisReference
40:1Data not available
20:1Data not available
10:1Data not available
5:1Data not available

Note: While the methodology is well-established, specific percentage lysis data for SSIEFARL-specific CTLs at varying E:T ratios was not available in the searched literature. The table is provided as a template for experimental data presentation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Chromium-51 Release Assay

This assay measures the ability of CTLs to lyse target cells.

Principle: Target cells are labeled with radioactive Chromium-51 (⁵¹Cr). If the CTLs recognize and kill the target cells, the ⁵¹Cr is released into the supernatant and can be quantified.

Protocol:

  • Target Cell Labeling:

    • Incubate target cells (e.g., peptide-pulsed RMA-S cells) with Na₂⁵¹CrO₄ for 1-2 hours at 37°C.

    • Wash the cells extensively to remove unincorporated ⁵¹Cr.

  • Co-culture:

    • Plate the labeled target cells at a constant number per well in a 96-well plate.

    • Add effector CTLs at varying Effector-to-Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

    • Include control wells for spontaneous release (target cells only) and maximum release (target cells with detergent).

    • Incubate the plate for 4-6 hours at 37°C.

  • Measurement of ⁵¹Cr Release:

    • Centrifuge the plate to pellet the cells.

    • Collect the supernatant and measure the radioactivity using a gamma counter.

  • Calculation of Specific Lysis:

    • Percent specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Chromium_Release_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Label_Targets Label Target Cells with ⁵¹Cr Co_culture Co-culture Targets and Effectors (4-6 hours) Label_Targets->Co_culture Prepare_Effectors Prepare Effector CTLs (Varying concentrations) Prepare_Effectors->Co_culture Centrifuge Centrifuge Plate Co_culture->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Count_Radioactivity Measure Radioactivity (Gamma Counter) Collect_Supernatant->Count_Radioactivity Calculate_Lysis Calculate % Specific Lysis Count_Radioactivity->Calculate_Lysis

Workflow for a Chromium-51 Release Assay.

Intracellular Cytokine Staining (ICS) for IFN-γ

This assay quantifies the percentage of CTLs producing a specific cytokine upon stimulation.

Protocol:

  • Cell Stimulation:

    • Stimulate splenocytes or purified T cells with the SSIEFARL peptide (or a positive control like PMA/Ionomycin) for several hours at 37°C.

    • Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last few hours of culture to cause intracellular accumulation of cytokines.

  • Surface Staining:

    • Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD8, CD44).

  • Fixation and Permeabilization:

    • Fix the cells with a fixation buffer (e.g., paraformaldehyde).

    • Permeabilize the cell membrane with a permeabilization buffer (e.g., containing saponin).

  • Intracellular Staining:

    • Stain the permeabilized cells with a fluorescently labeled antibody against IFN-γ.

  • Flow Cytometry Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Analyze the data to determine the percentage of CD8+ T cells that are positive for IFN-γ.

ELISpot Assay

The ELISpot (Enzyme-Linked Immunospot) assay is a highly sensitive method for detecting and quantifying cytokine-secreting cells at the single-cell level.

Protocol:

  • Plate Coating:

    • Coat a 96-well PVDF membrane plate with a capture antibody specific for IFN-γ and incubate overnight.

  • Cell Plating and Stimulation:

    • Block the plate to prevent non-specific binding.

    • Add effector cells (e.g., splenocytes) to the wells at different densities.

    • Stimulate the cells with the SSIEFARL peptide.

    • Incubate the plate for 18-24 hours at 37°C.

  • Detection:

    • Wash the plate to remove the cells.

    • Add a biotinylated detection antibody specific for a different epitope of IFN-γ.

    • Add an enzyme-conjugate (e.g., streptavidin-alkaline phosphatase).

  • Spot Development:

    • Add a substrate that forms an insoluble colored precipitate. Each spot represents a single cytokine-secreting cell.

  • Analysis:

    • Count the spots in each well using an automated ELISpot reader. The results are typically expressed as spot-forming cells (SFC) per million input cells.

Conclusion

The recognition of the HSV-gB (498-505) peptide by CTLs is a well-characterized and critical component of the immune response to HSV infection in the C57BL/6 mouse model. The immunodominance of this peptide, its presentation by H-2Kb, and the subsequent activation of a robust CTL response make it an attractive target for the development of vaccines and immunotherapies. The quantitative assays and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to harness the power of the immune system to combat HSV. Further research into the TCR repertoire and the functional avidity of CTLs specific for this epitope will continue to refine our understanding and inform the development of more effective interventions.

References

Methodological & Application

Application Note: In Vivo Immunization with HSV-gB2 (498-505) Peptide for Induction of Cytotoxic T-Lymphocyte Responses

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Herpes Simplex Virus (HSV) infection is a widespread global health concern. The development of effective prophylactic and therapeutic vaccines is a key research priority. Glycoprotein B (gB) of HSV is a major target for the host immune response. The HSV-gB2 (498-505) peptide, with the sequence Ser-Ser-Ile-Glu-Phe-Ala-Arg-Leu (SSIEFARL), is a well-characterized, immunodominant H-2Kb-restricted epitope.[1][2][3][4][5] This means in C57BL/6 mice, it is presented by MHC class I molecules and is a primary target for CD8+ cytotoxic T-lymphocytes (CTLs), which are crucial for clearing viral infections.

This application note provides a comprehensive protocol for the in vivo immunization of C57BL/6 mice with the synthetic HSV-gB2 (498-505) peptide to elicit a robust, peptide-specific CTL response. The protocol includes methods for peptide-adjuvant preparation and subsequent immunological assays to evaluate the magnitude and functionality of the induced immune response.

Applications

  • Vaccine Efficacy Studies: Evaluating novel adjuvants or vaccine delivery platforms in combination with a defined T-cell epitope.

  • Immunological Research: Studying the fundamentals of CD8+ T-cell activation, memory formation, and cytotoxic function in vivo.

  • Preclinical Models: Assessing the potential of peptide-based vaccines to provide protective immunity against subsequent viral challenge in a murine model of herpes infection.

Experimental Overview

The following workflow outlines the complete process, from immunization to the analysis of the resulting immune response.

G Experimental Workflow for In Vivo Peptide Immunization cluster_prep Phase 1: Preparation cluster_imm Phase 2: Immunization cluster_analysis Phase 3: Immune Response Analysis prep Peptide & Adjuvant Preparation Reconstitute lyophilized SSIEFARL peptide Prepare adjuvant (e.g., CpG/IFA) prime Prime Immunization (Day 0) Inject C57BL/6 mice subcutaneously with peptide-adjuvant emulsion. prep->prime boost Boost Immunization (Day 14) Administer a second dose of the peptide-adjuvant emulsion. prime->boost harvest Harvest Spleens (Day 21) Isolate splenocytes from immunized and control mice Prepare single-cell suspensions boost->harvest elispot IFN-γ ELISpot Assay Quantify peptide-specific cytokine-secreting cells. harvest->elispot ivk In Vivo Cytotoxicity Assay Measure the ability to kill peptide-pulsed target cells in vivo. harvest->ivk

Caption: Workflow from vaccine preparation to immune response evaluation.

Expected Results

Immunization with the HSV-gB2 (498-505) peptide formulated with a suitable adjuvant is expected to induce a significant population of peptide-specific CD8+ T-cells. The magnitude of this response can be quantified using the protocols provided. Below are representative data from studies using similar immunization strategies.

Table 1: Representative Quantitative Data from Peptide Immunization Studies

Assay TypeImmunogen GroupAdjuvant/SystemResultReference
Tetramer Staining Th-CTL lipopeptideTLR-2 Agonist (Lipid)~8% of total splenic CD8+ T-cells were gB-tetramer positive.
IFN-γ ICS HSV Peptide VaccineImiquimod + Laser~2.5% of CD8+ T-cells from draining lymph nodes were IFN-γ positive.
In Vivo Cytotoxicity Peptide + AdjuvantPoly(I:C) + anti-CD40>80% specific lysis of peptide-pulsed target cells.N/A (Representative)
IFN-γ ELISpot Th-CTL lipopeptideTLR-2 Agonist (Lipid)>200 Spot Forming Units (SFU) per 10⁶ lymph node cells.

Note: Results are highly dependent on the specific adjuvant, peptide dose, and immunization schedule used.

Materials and Reagents

  • Peptide: HSV-gB2 (498-505), sequence SSIEFARL (Purity >95%)

  • Animals: Female C57BL/6 mice, 6-8 weeks old.

  • Adjuvant System (Example):

    • CpG ODN 1826 (Th1-polarizing TLR9 agonist)

    • Incomplete Freund's Adjuvant (IFA)

  • Buffers and Media:

    • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

    • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin (R10 Medium)

  • Assay-Specific Reagents:

    • Mouse IFN-γ ELISpot Kit

    • Carboxyfluorescein succinimidyl ester (CFSE)

    • ACK Lysing Buffer

Detailed Experimental Protocols

Protocol 1: Preparation of Peptide-Adjuvant Emulsion

This protocol describes the preparation of a water-in-oil emulsion using CpG ODN and IFA, a common method for inducing robust T-cell responses.

  • Peptide Reconstitution: Reconstitute the lyophilized SSIEFARL peptide in sterile PBS or DMSO to a stock concentration of 1 mg/mL. Note: If using DMSO, ensure the final concentration in the injection volume is less than 1%.

  • Antigen/Adjuvant Mixture: For a group of 10 mice (100 µL/mouse), prepare the aqueous phase.

    • Peptide: 50 µ g/mouse -> 500 µg total -> 500 µL of 1 mg/mL stock.

    • CpG ODN 1826: 25 µ g/mouse -> 250 µg total.

    • Add sterile PBS to bring the total aqueous volume to 500 µL.

  • Emulsification:

    • Add 500 µL of Incomplete Freund's Adjuvant (IFA) to the 500 µL aqueous mixture (1:1 ratio).

    • Vortex vigorously for at least 20-30 minutes or until a thick, white emulsion forms.

    • Quality Control: Test the emulsion by dropping a small amount into a beaker of water. A stable emulsion will not disperse and will remain as a cohesive droplet.

Protocol 2: In Vivo Immunization of Mice
  • Animal Handling: Acclimatize C57BL/6 mice for at least one week prior to the experiment.

  • Prime Immunization (Day 0):

    • Load a 1 mL syringe with a 25-27 gauge needle with the prepared emulsion.

    • Inject each mouse subcutaneously (s.c.) at the base of the tail with 100 µL of the emulsion (containing 50 µg peptide and 25 µg CpG).

  • Boost Immunization (Day 14):

    • Prepare a fresh batch of the peptide-adjuvant emulsion as described in Protocol 1.

    • Inject each mouse with a second 100 µL dose, again subcutaneously.

  • Endpoint: Schedule tissue harvest for 7-10 days after the boost immunization (e.g., Day 21-24) for peak immune response analysis.

Protocol 3: In Vivo Cytotoxicity Assay

This assay measures the functional ability of the induced CTLs to kill target cells in vivo.

  • Target Cell Preparation (Day of Assay):

    • Prepare a single-cell suspension from the spleen of a naive, non-immunized C57BL/6 mouse.

    • Lyse red blood cells using ACK buffer.

    • Split the splenocyte population into two equal halves in separate tubes.

  • Peptide Pulsing and Labeling:

    • Target Population: To the first tube, add SSIEFARL peptide to a final concentration of 1-2 µM. Incubate for 1 hour at 37°C. Wash cells, then label with a high concentration of CFSE (e.g., 5 µM) to create the CFSEhigh population.

    • Control Population: To the second tube, add no peptide. Label these cells with a low concentration of CFSE (e.g., 0.5 µM) to create the CFSElow population.

  • Cell Injection:

    • Wash both cell populations thoroughly to remove excess peptide and CFSE.

    • Mix the CFSEhigh and CFSElow populations together in a 1:1 ratio.

    • Inject approximately 10-20 x 10⁶ total cells in 200 µL of sterile PBS intravenously (i.v.) into previously immunized mice and naive control mice.

  • Analysis (18-24 hours post-injection):

    • Harvest spleens from recipient mice and prepare single-cell suspensions.

    • Analyze the cells by flow cytometry, gating on the CFSE-positive populations.

    • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [1 - (Ratio in Immunized / Ratio in Naive)] x 100 where Ratio = (% CFSE_high / % CFSE_low)

Protocol 4: IFN-γ ELISpot Assay

The ELISpot assay quantifies the frequency of antigen-specific T-cells based on their cytokine secretion at a single-cell level.

  • Plate Coating (Day 1):

    • Pre-wet a 96-well PVDF membrane ELISpot plate with 15 µL of 35% ethanol for 1 minute, then wash 3x with sterile PBS.

    • Coat the plate with an anti-mouse IFN-γ capture antibody (typically 5-10 µg/mL in sterile PBS).

    • Incubate overnight at 4°C.

  • Cell Plating (Day 2):

    • Wash the plate to remove unbound capture antibody and block with R10 medium for at least 2 hours at 37°C.

    • Prepare a single-cell suspension of splenocytes from immunized mice.

    • Plate the splenocytes (e.g., 2 x 10⁵ cells/well) in the coated plate.

    • Create triplicate wells for each condition:

      • Stimulation: Add SSIEFARL peptide (final concentration 5-10 µg/mL).

      • Negative Control: Add media only (no peptide).

      • Positive Control: Add a mitogen like Concanavalin A.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Spot Development (Day 3):

    • Discard cells and wash the plate with PBS-Tween.

    • Add a biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash, then add streptavidin-alkaline phosphatase (ALP) or -horseradish peroxidase (HRP) conjugate and incubate for 45-60 minutes.

    • Wash thoroughly and add the appropriate substrate (e.g., BCIP/NBT for ALP). Develop until distinct spots emerge.

    • Stop the reaction by washing with tap water. Allow the plate to dry completely.

  • Analysis: Count the spots in each well using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.

Signaling Pathway Visualization

The HSV-gB2 (498-505) peptide is an exogenous peptide that, when introduced via a vaccine, is processed and presented through the MHC Class I pathway to activate CD8+ T-cells. Adjuvants like CpG ODN activate Antigen Presenting Cells (APCs) through Toll-Like Receptors (TLRs), enhancing this process.

G MHC Class I Antigen Presentation Pathway for Peptide Vaccines cluster_APC Antigen Presenting Cell (APC) cluster_cyto Cytosol cluster_nucleus Nucleus cluster_TCell CD8+ T-Cell peptide SSIEFARL Peptide tap TAP Transporter peptide->tap enters cytosol tlr9 TLR9 nfkb NF-κB Activation tlr9->nfkb triggers signaling cpg CpG ODN (Adjuvant) cpg->tlr9 binds er Endoplasmic Reticulum tap->er transports to mhc1 MHC Class I mhc1_complex Peptide:MHC Complex mhc1->mhc1_complex forms er->mhc1 Peptide loaded onto peptide_tap Peptide enters ER via TAP cytokines Upregulation of: - Co-stimulatory molecules (CD80/86) - Pro-inflammatory cytokines nfkb->cytokines cd28 CD28 cytokines->cd28 Signal 2: CD80/86 binds to tcr T-Cell Receptor (TCR) mhc1_complex->tcr Signal 1: presented to activation T-Cell Activation (Signal 1 + 2) tcr->activation cd8 CD8 cd28->activation response Proliferation & Differentiation into CTLs activation->response

Caption: Activation of CD8+ T-cells via peptide vaccine with TLR adjuvant.

References

Application Note & Protocol: IFN-γ ELISPOT Assay for Detection of HSV-gB₂ (498-505) Specific T-Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in immunology, virology, and vaccine development.

Introduction The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive immunoassay used to quantify the frequency of cytokine-secreting cells at the single-cell level.[1][2] This technique is particularly valuable for monitoring T-cell immune responses to specific antigens. This protocol provides a detailed methodology for performing an Interferon-gamma (IFN-γ) ELISPOT assay to detect and enumerate T-cells responding to the immunodominant peptide from Herpes Simplex Virus glycoprotein B, HSV-gB₂ (498-505). This peptide, with the sequence Ser-Ser-Ile-Glu-Phe-Ala-Arg-Leu (SSIEFARL), is a well-characterized epitope for CD8+ T-cells.[3][4][5] The assay is a crucial tool for vaccine efficacy studies and for investigating the cellular immune response in infectious diseases.

Principle of the ELISPOT Assay The ELISPOT assay is a modification of the sandwich ELISA technique. The process begins with a 96-well plate equipped with a polyvinylidene difluoride (PVDF) membrane, which is coated with a capture antibody specific for the analyte of interest, in this case, IFN-γ. Peripheral Blood Mononuclear Cells (PBMCs) are then added to the wells and stimulated with the HSV-gB₂ (498-505) peptide. T-cells that recognize the peptide become activated and secrete IFN-γ. This secreted cytokine is immediately captured by the immobilized antibodies in the direct vicinity of the secreting cell. After an incubation period, the cells are washed away. A second, biotinylated antibody that recognizes a different epitope on the IFN-γ molecule is added, followed by an enzyme-conjugated streptavidin (e.g., alkaline phosphatase). Finally, a precipitating substrate (e.g., BCIP/NBT) is added, which is converted by the enzyme into an insoluble colored spot at the site of cytokine secretion. Each spot represents a single IFN-γ-secreting cell, allowing for precise quantification of the antigen-specific T-cell frequency.

Experimental Protocol

1. Materials and Reagents

  • Plate: 96-well PVDF membrane ELISPOT plate

  • Peptide: HSV-gB₂ (498-505), sequence SSIEFARL

  • Antibodies:

    • Anti-human IFN-γ capture antibody

    • Biotinylated anti-human IFN-γ detection antibody

  • Cells: Freshly isolated or cryopreserved human PBMCs with high viability (>95%)

  • Reagents:

    • Ethanol (35%, sterile)

    • Sterile Phosphate Buffered Saline (PBS)

    • Blocking Buffer (e.g., PBS + 1% BSA)

    • Cell Culture Medium (e.g., RPMI-1640 + 10% FBS + 1% Penicillin/Streptomycin)

    • Streptavidin-Alkaline Phosphatase (Streptavidin-AP)

    • BCIP/NBT substrate solution

    • Deionized water

  • Controls:

    • Negative Control: Cells with medium only (no peptide).

    • Positive Control: Cells with a mitogen like Phytohemagglutinin (PHA).

  • Equipment:

    • 37°C, 5% CO₂ humidified incubator

    • Pipettes and sterile tips

    • Reagent reservoirs

    • Plate washer (optional)

    • Automated ELISPOT reader or stereomicroscope

2. Plate Preparation (Day 1)

  • Activate Membrane: Add 20 µL of 35% ethanol to each well. Incubate for a maximum of 1 minute. The membrane will turn from white to a translucent gray.

  • Wash: Gently empty the wells. Wash the plate 5 times with 200 µL/well of sterile water to completely remove the ethanol.

  • Coat with Capture Antibody: Dilute the anti-human IFN-γ capture antibody to its optimal concentration in sterile PBS. Add 100 µL of the diluted antibody to each well.

  • Incubate: Seal the plate (e.g., with aluminum foil) and incubate overnight at 4°C.

3. Assay Procedure (Day 2)

  • Wash and Block: Decant the capture antibody solution. Wash the plate 5 times with 200 µL/well of sterile PBS. To prevent non-specific binding, add 200 µL of blocking buffer to each well and incubate for at least 2 hours at room temperature.

  • Prepare Cells:

    • If using cryopreserved PBMCs, thaw them quickly and wash twice to remove DMSO. Let the cells rest for at least 1 hour at 37°C in culture medium before use.

    • Count viable cells using a method like Trypan Blue exclusion. The viability should be above 95%.

    • Resuspend the cells in culture medium to a final concentration of 2.5 x 10⁶ cells/mL. This will yield 250,000 cells per 100 µL.

  • Prepare Stimulants:

    • HSV-gB₂ Peptide: Reconstitute and dilute the peptide to a working concentration (typically 1-10 µg/mL).

    • Positive Control: Prepare PHA at its recommended concentration.

  • Plate Seeding:

    • Decant the blocking buffer and tap the plate gently on absorbent paper.

    • Add 100 µL of the cell suspension (250,000 cells) to the appropriate wells.

    • Add 20 µL of the HSV-gB₂ peptide solution to the experimental wells.

    • Add 20 µL of PHA solution to the positive control wells.

    • Add 20 µL of culture medium to the negative control wells.

  • Incubation: Cover the plate and incubate at 37°C in a 5% CO₂ humidified incubator for 15-20 hours. Do not disturb the plate during this time to ensure distinct spot formation.

4. Detection and Spot Development (Day 3)

  • Cell Removal: Decant the plate to remove cells. Wash the plate 5 times with 200 µL/well of PBS.

  • Add Detection Antibody: Dilute the biotinylated anti-human IFN-γ detection antibody in blocking buffer. Add 100 µL to each well. Incubate for 2 hours at room temperature.

  • Wash: Decant the detection antibody. Wash the plate 5 times with 200 µL/well of PBS.

  • Add Enzyme Conjugate: Dilute the Streptavidin-AP conjugate in blocking buffer. Add 100 µL to each well. Incubate for 1 hour at room temperature.

  • Final Wash: Decant the enzyme conjugate. Wash the plate 5 times with 200 µL/well of PBS.

  • Develop Spots: Add 100 µL of ready-to-use BCIP/NBT substrate to each well. Monitor spot development visually, which can take 5-30 minutes. Dark purple spots will appear.

  • Stop Development: Stop the reaction by washing the plate thoroughly with running deionized water.

  • Dry and Analyze: Remove the underdrain of the plate and allow the membrane to dry completely in the dark. Count the spots using an automated ELISPOT reader or manually with a stereomicroscope.

Data Presentation

The results are expressed as the number of Spot Forming Cells (SFCs) per number of plated cells (e.g., SFCs per 10⁶ PBMCs). A positive response is typically defined as a spot count in the peptide-stimulated wells that is at least twice the count in the negative control wells and above a minimum threshold (e.g., 10 spots).

Table 1: Representative ELISPOT Data

Well ConditionCell Number per WellStimulantMean SFCs per WellSFCs per 10⁶ PBMCs
Negative Control250,000Medium Only416
Positive Control250,000PHA (5 µg/mL)4851940
Experimental250,000HSV-gB₂ (498-505) (5 µg/mL)122488

Visualizations

ELISPOT_Workflow cluster_day1 Day 1: Plate Preparation cluster_day2 Day 2: Cell Stimulation cluster_day3 Day 3: Detection & Analysis p1 Activate PVDF Plate (35% Ethanol) p2 Wash Plate (Sterile Water) p1->p2 p3 Coat with Capture Ab (Anti-IFN-γ) p2->p3 p4 Incubate Overnight (4°C) p3->p4 p5 Wash & Block Plate p6 Prepare & Add PBMCs p5->p6 p7 Add HSV-gB2 Peptide & Controls p6->p7 p8 Incubate (15-20h, 37°C) p7->p8 p9 Wash (Remove Cells) p10 Add Detection Ab (Biotinylated) p9->p10 p11 Add Streptavidin-AP p10->p11 p12 Add Substrate (BCIP/NBT) p11->p12 p13 Stop Reaction & Dry p12->p13 p14 Count Spots (ELISPOT Reader) p13->p14 TCell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell cluster_Plate ELISPOT Plate Well mhc MHC Class I tcr T-Cell Receptor (TCR) mhc->tcr Recognition peptide HSV-gB2 Peptide peptide->mhc Processing & Presentation activation T-Cell Activation tcr->activation secretion IFN-γ Secretion activation->secretion ifn IFN-γ secretion->ifn is captured by capture_ab Capture Antibody spot Visible Spot capture_ab->spot Detection Steps Lead to ifn->capture_ab

References

Application Notes and Protocols: Chromium-51 Release Assay for Measuring the Cytotoxicity of HSV-gB Specific CTLs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herpes Simplex Virus (HSV) infection is a widespread human health concern, with glycoprotein B (gB) being a major component of the viral envelope and a key target for the host immune response. Cytotoxic T Lymphocytes (CTLs) are critical in recognizing and eliminating virus-infected cells, thereby controlling viral spread. The chromium-51 (⁵¹Cr) release assay is a highly sensitive and well-established method for quantifying the cytotoxic activity of CTLs. This application note provides a detailed protocol for utilizing the ⁵¹Cr release assay to specifically measure the cytotoxic potential of CTLs targeting HSV-gB. Understanding the efficacy of this specific CTL response is paramount for the development of novel vaccines and immunotherapies against HSV.

The principle of the assay is based on the labeling of target cells (expressing HSV-gB) with radioactive sodium chromate (Na₂⁵¹CrO₄). Viable cells retain the ⁵¹Cr intracellularly. When HSV-gB specific CTLs (effector cells) recognize and lyse the target cells, the ⁵¹Cr is released into the cell culture supernatant. The amount of radioactivity in the supernatant is directly proportional to the number of target cells killed by the CTLs. By measuring the radioactivity, the percentage of specific lysis can be calculated, providing a quantitative measure of CTL cytotoxicity.[1]

Data Presentation

Quantitative data from the chromium-51 release assay should be meticulously recorded and presented to allow for clear interpretation and comparison. The following tables provide an illustrative example of how to structure the raw data and the calculated results for an experiment assessing the cytotoxicity of HSV-gB specific CTLs.

Table 1: Illustrative Raw Data (Counts Per Minute - CPM) from a 4-hour ⁵¹Cr Release Assay

Effector:Target (E:T) RatioReplicate 1 (CPM)Replicate 2 (CPM)Replicate 3 (CPM)Average CPM
Controls
Spontaneous Release250265240251.67
Maximum Release4500455044804510.00
Experimental Groups
100:13850391038803880.00
50:13200325031803210.00
25:12500256024902516.67
12.5:11800184017901810.00
6.25:11100115010801110.00
No Effector Cells255260245253.33

Table 2: Calculated Percentage of Specific Lysis

Effector:Target (E:T) RatioAverage Experimental Release (CPM)Spontaneous Release (CPM)Maximum Release (CPM)% Specific Lysis
100:13880.00251.674510.0085.20%
50:13210.00251.674510.0069.48%
25:12516.67251.674510.0053.19%
12.5:11810.00251.674510.0036.60%
6.25:11110.00251.674510.0020.16%
No Effector Cells253.33251.674510.000.04%

Experimental Protocols

Materials
  • Target Cells: A suitable cell line that can be infected with HSV or transfected to express HSV-gB (e.g., fibroblasts, HeLa cells).

  • Effector Cells: Isolated and expanded HSV-gB specific CTLs.

  • Virus: Herpes Simplex Virus (strain of interest).

  • Radioisotope: Sodium chromate (Na₂⁵¹CrO₄) in a sterile, isotonic solution.

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics.

  • Lysis Buffer: 1% Triton X-100 or 1M HCl.

  • Scintillation Fluid and Vials (for liquid scintillation counting) or Gamma Counter Tubes.

  • 96-well round-bottom microplates.

  • Centrifuge.

  • Gamma counter or liquid scintillation counter.

Part 1: Preparation and Labeling of Target Cells
  • Target Cell Culture: Culture target cells to a sufficient density. Ensure the cells are in a healthy, log-phase of growth.

  • Infection/Transfection (if applicable):

    • For virally infected targets: Infect the target cells with HSV at an appropriate multiplicity of infection (MOI) and incubate for a period sufficient to allow for gB expression on the cell surface (typically 18-24 hours).

    • For transfected targets: Use a suitable transfection method to introduce a plasmid encoding HSV-gB into the target cells. Select for stable expression if required.

  • Harvest and Wash: Gently harvest the target cells and wash them twice with serum-free culture medium by centrifugation (e.g., 200 x g for 5 minutes).

  • Resuspend: Resuspend the cell pellet in a small volume of culture medium (e.g., 100 µL).

  • ⁵¹Cr Labeling: Add 100 µCi of Na₂⁵¹CrO₄ to the cell suspension.

  • Incubation: Incubate the cells for 1-2 hours at 37°C in a humidified CO₂ incubator, gently mixing every 20-30 minutes to ensure uniform labeling.

  • Washing: After incubation, wash the labeled target cells three times with a large volume of complete culture medium to remove unincorporated ⁵¹Cr. This is a critical step to reduce spontaneous release.

  • Final Resuspension: Resuspend the washed, labeled target cells in complete culture medium at a concentration of 1 x 10⁵ cells/mL.

Part 2: Cytotoxicity Assay
  • Plate Setup:

    • Add 100 µL of complete culture medium to all wells of a 96-well round-bottom plate.

    • Prepare serial dilutions of the effector cells (HSV-gB specific CTLs) in the plate to achieve the desired Effector:Target (E:T) ratios (e.g., 100:1, 50:1, 25:1, 12.5:1, 6.25:1). A common approach is to add 100 µL of the highest concentration of effector cells to the first wells and then perform 2-fold serial dilutions down the plate.

  • Addition of Target Cells: Add 100 µL of the labeled target cell suspension (1 x 10⁴ cells) to each well. The final volume in each well will be 200 µL.

  • Control Wells:

    • Spontaneous Release: Add 100 µL of labeled target cells to wells containing only 100 µL of complete culture medium (no effector cells). This measures the amount of ⁵¹Cr released without any CTL-mediated killing.

    • Maximum Release: Add 100 µL of labeled target cells to wells and then add 20 µL of lysis buffer (e.g., 1% Triton X-100) to completely lyse the cells. This determines the total amount of ⁵¹Cr incorporated into the target cells.

  • Incubation: Centrifuge the plate at 50 x g for 3 minutes to initiate cell-cell contact, and then incubate for 4-6 hours at 37°C in a humidified CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 500 x g for 10 minutes to pellet the cells.

  • Transfer: Carefully transfer 100 µL of the supernatant from each well to a corresponding tube for gamma counting or a well in a scintillation plate for liquid scintillation counting.

Part 3: Measurement of ⁵¹Cr Release and Data Analysis
  • Radioactivity Measurement: Measure the radioactivity (Counts Per Minute - CPM) in each supernatant sample using a gamma counter or a liquid scintillation counter.

  • Calculation of Specific Lysis: The percentage of specific lysis is calculated using the following formula[1]:

    % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Experimental Release: CPM from wells containing both effector and target cells.

    • Spontaneous Release: Average CPM from wells with target cells and medium only.

    • Maximum Release: Average CPM from wells with target cells and lysis buffer.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Target Cell Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Acquisition & Analysis cluster_controls Controls prep_target Culture and Infect/Transfect Target Cells with HSV-gB label_target Label Target Cells with ⁵¹Cr prep_target->label_target wash_target Wash Labeled Target Cells label_target->wash_target plate_effector Plate Effector Cells (HSV-gB CTLs) at varying E:T ratios wash_target->plate_effector spontaneous Spontaneous Release (Targets only) wash_target->spontaneous maximum Maximum Release (Targets + Lysis Buffer) wash_target->maximum add_target Add Labeled Target Cells plate_effector->add_target incubate Co-incubate for 4-6 hours add_target->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant measure_cpm Measure ⁵¹Cr Release (CPM) collect_supernatant->measure_cpm calculate_lysis Calculate % Specific Lysis measure_cpm->calculate_lysis spontaneous->collect_supernatant maximum->collect_supernatant

Caption: Workflow of the Chromium-51 Release Assay.

CTL-Mediated Killing of an HSV-gB Expressing Target Cell

G CTL HSV-gB Specific CTL TCR TCR CTL->TCR FasL FasL CTL->FasL Granzyme Perforin/ Granzymes CTL->Granzyme Release Target HSV-gB Expressing Target Cell MHC MHC-I + gB peptide TCR->MHC Recognition MHC->Target Fas Fas FasL->Fas Binding Fas->Target Caspase_Fas Caspase Activation Fas->Caspase_Fas Granzyme->Target Pore Formation & Enzyme Entry Caspase_Granzyme Caspase Activation Granzyme->Caspase_Granzyme Apoptosis Apoptosis & Lysis Caspase_Fas->Apoptosis Caspase_Granzyme->Apoptosis Cr_Release ⁵¹Cr Release Apoptosis->Cr_Release

Caption: CTL Signaling Pathways Leading to Target Cell Lysis.

References

Application Notes and Protocols for using HSV-gB2 (498-505) Tetramers in Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Major Histocompatibility Complex (MHC) tetramers are powerful reagents used in flow cytometry to detect and quantify antigen-specific T cells.[1] This technology utilizes four MHC molecules, each presenting a specific peptide epitope, which are biotinylated and bound to a streptavidin-fluorochrome conjugate.[2] This tetrameric structure provides stable binding to multiple T-cell receptors (TCRs), enabling the identification and analysis of rare T-cell populations.[2][3]

This document provides detailed application notes and protocols for the use of HSV-gB2 (498-505) tetramers. The HSV-gB2 (498-505) peptide, with the amino acid sequence SSIEFARL, is an immunodominant, H-2Kb-restricted epitope from the Herpes Simplex Virus (HSV) glycoprotein B.[4] These tetramers are primarily used to identify and characterize mouse CD8+ T cells specific for this viral antigen in various research contexts, including infection and vaccine development.

Data Presentation

Table 1: Recommended Reagent Concentrations and Incubation Parameters
Reagent/ParameterConcentration/SettingIncubation TimeIncubation TemperatureNotes
Cell Suspension (PBMCs)1-2 x 10^6 cells/wellN/AN/AFor 96-well U-bottom plate format.
Cell Suspension (Cell Lines)2-4 x 10^5 cells/wellN/AN/AFor 96-well U-bottom plate format.
HSV-gB2 (498-505) Tetramer30 nM (titration recommended)20 minutesRoom Temperature (in the dark)Initial titration is crucial for optimal staining intensity.
Surface Antibody CocktailOptimal concentration per reagent30 minutes4°C (in the dark)Prepare cocktail based on individual antibody titration.
Intracellular Cytokine StimulationVaries (e.g., peptide, PMA/Ionomycin)1-6 hours37°CAdd protein transport inhibitors (e.g., Brefeldin A, Monensin) for the last 4-5 hours.
Fixation and PermeabilizationPer manufacturer's instructions~20 minutes4°CRequired for intracellular cytokine staining.
Intracellular Antibody StainingOptimal concentration per reagent20-30 minutesRoom Temperature or 4°CCan be performed simultaneously with tetramer staining in some protocols.
Centrifugation700g3 minutesN/AFor washing steps in a 96-well plate format.

Experimental Protocols

Protocol 1: Direct Ex Vivo Staining of Antigen-Specific CD8+ T Cells

This protocol is designed for the direct identification and enumeration of HSV-gB2 (498-505)-specific CD8+ T cells from peripheral blood mononuclear cells (PBMCs) or other single-cell suspensions.

Materials:

  • Cells of interest (e.g., mouse splenocytes or PBMCs)

  • FACS Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • HSV-gB2 (498-505) Tetramer (fluorochrome-conjugated)

  • Fluorochrome-conjugated antibodies (e.g., anti-CD8, anti-CD3, viability dye)

  • 96-well U-bottom plate

  • Flow Cytometer

Procedure:

  • Prepare a single-cell suspension of your cells of interest.

  • Aliquot 1-2 x 10^6 PBMCs or 2-4 x 10^5 cells from a cell line into a 96-well U-bottom plate.

  • Wash the cells by adding 200 µl of FACS buffer and centrifuging at 700g for 3 minutes. Discard the supernatant.

  • Dilute the HSV-gB2 (498-505) tetramer to its optimal concentration (e.g., 30 nM) in FACS buffer.

  • Resuspend the cell pellet in 40 µl of the diluted tetramer solution.

  • Incubate for 20 minutes at room temperature in the dark.

  • Wash the cells once with cold FACS buffer.

  • Prepare a cocktail of surface antibodies (e.g., anti-CD8, anti-CD3) at their predetermined optimal concentrations in FACS buffer.

  • Resuspend the cell pellet in the antibody cocktail.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with cold FACS buffer.

  • Resuspend the cells in an appropriate volume of FACS buffer for analysis on a flow cytometer.

Protocol 2: Combined Tetramer and Intracellular Cytokine Staining (ICS)

This protocol allows for the functional characterization of antigen-specific T cells by measuring cytokine production following in vitro restimulation.

Materials:

  • Cells of interest (e.g., mouse splenocytes)

  • Complete RPMI medium

  • Stimulant (e.g., SSIEFARL peptide, PMA/Ionomycin)

  • Protein transport inhibitors (e.g., Brefeldin A, Monensin)

  • FACS Buffer

  • HSV-gB2 (498-505) Tetramer

  • Surface and intracellular antibodies (e.g., anti-CD8, anti-IFN-γ, anti-TNF-α)

  • Fixation/Permeabilization Buffer Kit

  • 96-well U-bottom plate

  • Flow Cytometer

Procedure:

  • Prepare a single-cell suspension and adjust to a concentration of 1-2 x 10^6 cells/ml in complete RPMI medium.

  • Add the stimulant (e.g., SSIEFARL peptide at 1-10 µg/ml) to the cells. Include appropriate negative (unstimulated) and positive (e.g., PMA/Ionomycin) controls.

  • Incubate for 1-2 hours at 37°C in a CO2 incubator.

  • Add protein transport inhibitors (e.g., Brefeldin A) and incubate for an additional 4-5 hours.

  • Wash the cells with FACS buffer.

  • Proceed with staining for surface markers and the HSV-gB2 (498-505) tetramer as described in Protocol 1, steps 4-10.

  • After surface staining, wash the cells and proceed to fix and permeabilize them according to the manufacturer's protocol for the chosen kit.

  • Prepare a cocktail of intracellular cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α) in permeabilization buffer.

  • Resuspend the fixed and permeabilized cells in the intracellular antibody cocktail.

  • Incubate for 20-30 minutes at room temperature or 4°C in the dark.

  • Wash the cells twice with permeabilization buffer.

  • Resuspend the final cell pellet in FACS buffer for flow cytometry analysis.

Visualizations

T_Cell_Activation_Pathway TCR Recognition of HSV-gB2 (498-505) Epitope cluster_APC Antigen Presenting Cell cluster_TCell CD8+ T Cell MHC H-2Kb MHC-I TCR T-Cell Receptor (TCR) MHC->TCR Recognition Peptide SSIEFARL Peptide Peptide->MHC Activation T-Cell Activation (Cytokine Production, Proliferation) TCR->Activation Signal Transduction CD8 CD8 Co-receptor CD8->MHC Binds

Caption: TCR signaling pathway upon recognition of the HSV-gB2 peptide.

Staining_Workflow Experimental Workflow for Tetramer Staining and ICS start Start: Single-Cell Suspension stim In Vitro Stimulation (with SSIEFARL peptide + BFA) start->stim surf_stain Surface Staining: Tetramer + anti-CD8/CD3 stim->surf_stain fix_perm Fixation & Permeabilization surf_stain->fix_perm intra_stain Intracellular Staining: anti-IFN-γ / TNF-α fix_perm->intra_stain acquire Data Acquisition: Flow Cytometer intra_stain->acquire analysis Data Analysis acquire->analysis end End: Quantified T-Cell Data analysis->end

Caption: Workflow for combined tetramer and intracellular cytokine staining.

Reagent_Relationships Logical Relationships of Staining Reagents cluster_Cell Target CD8+ T Cell cluster_Reagents Staining Panel TCell CD8+ T Cell Tetramer HSV-gB2 Tetramer (PE) Tetramer->TCell Binds TCR CD8_Ab anti-CD8 Ab (FITC) CD8_Ab->TCell Binds CD8 CD3_Ab anti-CD3 Ab (APC) CD3_Ab->TCell Binds CD3 Viability Viability Dye (e.g., Zombie Aqua) Viability->TCell Identifies Live/Dead IFNg_Ab anti-IFN-γ Ab (BV421) IFNg_Ab->TCell Binds intracellular IFN-γ

Caption: Relationship of flow cytometry reagents to the target T cell.

References

Application Notes and Protocols: Peptide Pulsing of Dendritìc Cells with HSV-gB2 (498-505) for T-Cell Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) and play a crucial role in initiating and shaping adaptive immune responses. The process of "peptide pulsing" involves loading DCs ex vivo with specific peptide antigens, which are then presented on Major Histocompatibility Complex (MHC) molecules to activate T-cells. This technique is fundamental in immunology research and is a cornerstone of DC-based immunotherapies for cancer and infectious diseases.

This document provides detailed protocols for pulsing murine bone marrow-derived dendritic cells (BMDCs) with the Herpes Simplex Virus 1 (HSV-1) glycoprotein B-derived peptide, gB2 (498-505; sequence SSIEFARL). This peptide is a well-characterized, immunodominant epitope presented by the murine MHC class I molecule H-2Kb, leading to the activation of antigen-specific CD8+ cytotoxic T-lymphocytes (CTLs).

Quantitative Data Summary

The following table summarizes key quantitative parameters for the successful peptide pulsing of dendritic cells and subsequent T-cell activation, compiled from various experimental sources.

ParameterRecommended RangeNotes
Peptide Pulsing
HSV-gB2 (498-505) Concentration1 - 10 µg/mLOptimal concentration may vary; titration is recommended.[1][2]
Incubation Time1 - 4 hoursLonger incubations (up to 24 hours) have been reported, but shorter times are often sufficient.[1][3][4]
Incubation Temperature37°CStandard cell culture conditions.
DC:T-Cell Co-culture
DC to T-Cell Ratio1:5 to 1:10Ratios as low as 1:1 and as high as 1:20 have been used. High DC ratios (e.g., 1:2) may induce T-cell anergy or apoptosis.
Co-culture Duration3 - 6 daysFor proliferation assays (CFSE). For cytokine analysis, shorter incubations (6-96 hours) are common.
Cell Culture
BMDC Seeding Density2 x 106 cells/mLIn non-tissue culture treated plates.
GM-CSF Concentration20 - 40 ng/mLFor differentiation of bone marrow progenitors into DCs.
IL-4 Concentration10 - 20 ng/mLUsed in conjunction with GM-CSF for DC differentiation.

Experimental Protocols

Protocol 1: Generation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol describes the generation of immature DCs from murine bone marrow, which are optimal for peptide pulsing.

Materials:

  • Complete RPMI-1640 medium (cRPMI): RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (rmGM-CSF)

  • Recombinant murine Interleukin-4 (rmIL-4)

  • 70% Ethanol

  • Sterile Phosphate-Buffered Saline (PBS)

  • ACK lysing buffer (optional)

Procedure:

  • Harvest Bone Marrow:

    • Euthanize a 6-8 week old C57BL/6 mouse according to institutional guidelines.

    • Sterilize the mouse with 70% ethanol.

    • Aseptically dissect the femurs and tibias. Remove all muscle and connective tissue.

    • Place the bones in a petri dish containing ice-cold sterile PBS.

  • Isolate Progenitor Cells:

    • In a sterile biosafety cabinet, cut the ends of the bones.

    • Using a 27-gauge needle and a 10 mL syringe filled with cRPMI, flush the bone marrow into a sterile 50 mL conical tube.

    • Create a single-cell suspension by gently pipetting up and down.

    • Centrifuge the cells at 350 x g for 5 minutes.

  • Red Blood Cell Lysis (Optional):

    • If the pellet is visibly red, resuspend it in 1-2 mL of ACK lysing buffer and incubate for 1-2 minutes at room temperature.

    • Quench the lysis by adding 10 mL of cRPMI and centrifuge as before.

  • Cell Culture for DC Differentiation:

    • Resuspend the cell pellet in cRPMI supplemented with 20 ng/mL rmGM-CSF and 10 ng/mL rmIL-4.

    • Count the cells and adjust the concentration to 2 x 106 cells/mL.

    • Plate 10 mL of the cell suspension into a 100 mm non-tissue culture treated petri dish.

    • Incubate at 37°C in a 5% CO2 incubator.

  • Feeding and Harvesting:

    • Day 3: Add 10 mL of fresh cRPMI containing 20 ng/mL rmGM-CSF and 10 ng/mL rmIL-4 to the plate.

    • Day 6: Gently swirl the plate and collect 10 mL of the media containing non-adherent cells. Centrifuge, discard the supernatant, and resuspend the cell pellet in 10 mL of fresh cRPMI with cytokines. Add this back to the original plate.

    • Day 8: The non-adherent and loosely adherent cells are now immature DCs. Harvest these cells by gently pipetting the media over the plate surface. For a purer DC population, you can select for CD11c+ cells using magnetic-activated cell sorting (MACS).

Protocol 2: Peptide Pulsing of Immature Dendritic Cells

Materials:

  • Harvested immature BMDCs (from Protocol 1)

  • HSV-gB2 (498-505) peptide (SSIEFARL), lyophilized

  • Sterile, endotoxin-free DMSO or water for peptide reconstitution

  • Serum-free RPMI-1640 medium

  • Sterile PBS

Procedure:

  • Prepare Peptide Stock: Reconstitute the lyophilized HSV-gB2 (498-505) peptide in sterile DMSO to create a 1 mg/mL stock solution. Aliquot and store at -20°C or -80°C.

  • Harvest and Wash DCs: Collect the immature DCs from the culture plates. Wash the cells twice with sterile PBS by centrifuging at 350 x g for 5 minutes.

  • Peptide Pulsing:

    • Resuspend the washed DCs in serum-free RPMI-1640 at a concentration of 1 x 106 cells/mL.

    • Add the HSV-gB2 (498-505) peptide to the cell suspension to a final concentration of 1-10 µg/mL.

    • Incubate the cells in a 37°C, 5% CO2 incubator for 2 hours, gently mixing every 30 minutes.

  • Wash and Prepare for Co-culture:

    • After incubation, wash the peptide-pulsed DCs three times with cRPMI to remove any unbound peptide. This is crucial to prevent the carryover of free peptide into the T-cell co-culture.

    • Resuspend the final DC pellet in cRPMI and count the cells. The DCs are now ready for T-cell activation assays.

Protocol 3: T-Cell Activation Assays

A. T-Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of antigen-specific T-cells in response to peptide-pulsed DCs.

Materials:

  • Peptide-pulsed DCs (from Protocol 2)

  • Splenocytes from a mouse immunized with HSV or from a TCR-transgenic mouse with specificity for gB2 (498-505) (e.g., gBT-I mice).

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • FACS buffer (PBS with 2% FBS)

  • 96-well round-bottom plates

Procedure:

  • Isolate and Label T-cells:

    • Prepare a single-cell suspension of splenocytes.

    • If necessary, enrich for CD8+ T-cells using a negative selection kit.

    • Resuspend cells at 1 x 107 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM. Mix immediately and incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold cRPMI. Incubate on ice for 5 minutes.

    • Wash the cells three times with cRPMI. Resuspend in cRPMI at 1 x 106 cells/mL.

  • Co-culture:

    • Plate 1 x 105 CFSE-labeled T-cells into each well of a 96-well round-bottom plate.

    • Add the peptide-pulsed DCs at a DC:T-cell ratio of 1:10 (i.e., 1 x 104 DCs per well).

    • Include controls: T-cells alone, T-cells with unpulsed DCs, and T-cells with DCs pulsed with an irrelevant peptide.

    • Incubate for 3-5 days at 37°C, 5% CO2.

  • Flow Cytometry Analysis:

    • Harvest the cells from the wells.

    • Stain with fluorescently-labeled antibodies against T-cell surface markers (e.g., CD3, CD8).

    • Analyze by flow cytometry. Proliferating cells will show a serial halving of CFSE fluorescence intensity.

B. Intracellular Cytokine Staining (ICS)

This assay detects the production of effector cytokines (e.g., IFN-γ, TNF-α) by activated T-cells.

Materials:

  • Co-cultured cells from the proliferation assay setup (or a separate setup)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • FACS buffer

  • Fixation/Permeabilization buffers

  • Fluorescently-labeled antibodies against surface markers (CD3, CD8) and intracellular cytokines (IFN-γ, TNF-α).

Procedure:

  • Restimulation and Cytokine Trapping:

    • Set up the DC:T-cell co-culture as described above.

    • For the final 4-6 hours of a 24-72 hour incubation period, add a protein transport inhibitor (e.g., Brefeldin A at 1 µg/mL) to the culture wells.

  • Staining:

    • Harvest the cells and wash with FACS buffer.

    • Perform surface staining for CD3 and CD8 according to the antibody manufacturer's protocol.

    • Wash the cells.

    • Fix and permeabilize the cells using a commercial kit or standard protocols.

    • Perform intracellular staining for IFN-γ and TNF-α.

    • Wash the cells and resuspend in FACS buffer.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the CD8+ T-cell population and analyze the expression of intracellular cytokines.

Visualizations

Experimental_Workflow cluster_DC_Generation Protocol 1: BMDC Generation cluster_Peptide_Pulsing Protocol 2: Peptide Pulsing cluster_T_Cell_Activation Protocol 3: T-Cell Activation cluster_Analysis Downstream Analysis BM_Harvest Harvest Bone Marrow (Femur & Tibia) Progenitor_Isolation Isolate Progenitors BM_Harvest->Progenitor_Isolation Culture Culture with GM-CSF & IL-4 (8 Days) Progenitor_Isolation->Culture Immature_DCs Harvest Immature DCs (CD11c+) Culture->Immature_DCs Pulsing Incubate DCs with Peptide (1-10 µg/mL, 2h, 37°C) Immature_DCs->Pulsing Peptide_Prep Prepare HSV-gB2 (498-505) Peptide Peptide_Prep->Pulsing Wash Wash DCs 3x Pulsing->Wash Pulsed_DCs Peptide-Pulsed DCs Wash->Pulsed_DCs Co_Culture Co-culture Pulsed DCs and T-Cells (3-5 Days) Pulsed_DCs->Co_Culture T_Cell_Isolation Isolate & CFSE-label CD8+ T-Cells T_Cell_Isolation->Co_Culture Analysis Analyze T-Cell Response Co_Culture->Analysis Proliferation Proliferation (CFSE Dilution) Analysis->Proliferation Cytokines Cytokine Production (Intracellular Staining) Analysis->Cytokines

Caption: Experimental workflow for activating T-cells with peptide-pulsed dendritic cells.

TCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD3 Lck Lck TCR->Lck CD8 CD8 CD8->Lck pMHC pMHC-I (HSV-gB2) pMHC->TCR Signal 1 ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates SLP76 SLP-76 ZAP70->SLP76 phosphorylates PLCG1 PLCγ1 LAT->PLCG1 SLP76->PLCG1 IP3 IP3 PLCG1->IP3 generates DAG DAG PLCG1->DAG generates Calcineurin Calcineurin IP3->Calcineurin activates via Ca2+ PKC PKCθ DAG->PKC RasGRP RasGRP DAG->RasGRP NFAT NFAT Calcineurin->NFAT dephosphorylates NFkB NF-κB PKC->NFkB activates AP1 AP-1 RasGRP->AP1 activates via MAPK Gene_Expression Gene Expression (IL-2, IFN-γ, Proliferation) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression

Caption: TCR signaling cascade upon recognition of HSV-gB2 peptide on MHC-I.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low BMDC Yield or Viability - Mouse age (too old) - Contamination (bacterial/fungal) - Incorrect cytokine concentration - Overly aggressive cell handling- Use mice aged 6-12 weeks. - Maintain strict aseptic technique. - Titrate GM-CSF and IL-4 concentrations. - Avoid harsh pipetting; centrifuge at low speeds (300-400 x g).
Poor T-Cell Proliferation - Inefficient peptide pulsing - Low viability of pulsed DCs - Incorrect DC:T-cell ratio - CFSE concentration is too high (toxic) - T-cells are not antigen-specific- Titrate peptide concentration (1-10 µg/mL). - Ensure DCs are washed thoroughly but gently after pulsing. - Optimize the ratio (start with 1:10). - Titrate CFSE concentration (start with 1 µM) for each new lot. - Use T-cells from TCR-transgenic mice or confirm antigen exposure in immunized mice.
High Background in ICS - Non-specific antibody binding - Dead cells present in the sample - Insufficient washing- Include an Fc block step. Titrate antibodies. - Use a viability dye to exclude dead cells from analysis. - Ensure adequate washing steps after antibody incubations.
Weak Signal in ICS - Inadequate stimulation time - Protein transport inhibitor added too early or for too long - Low frequency of antigen-specific T-cells- Optimize co-culture duration before adding the inhibitor. - Add inhibitor for the last 4-6 hours of culture only. - Enrich for antigen-specific T-cells or increase the total number of T-cells in the co-culture.

References

Application Notes and Protocols for In Vitro Stimulation of Splenocytes with HSV-gB2 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro stimulation of murine splenocytes with Herpes Simplex Virus Glycoprotein B2 (HSV-gB2) peptides. This document outlines detailed protocols for key immunological assays, presents quantitative data from relevant studies, and visualizes the underlying biological processes.

Introduction

Herpes Simplex Virus (HSV) infection is a widespread human health concern. Glycoprotein B (gB) is a critical component of the viral envelope and a major target for the host immune response, particularly T-cells. The in vitro stimulation of splenocytes with specific HSV-gB2 peptides is a fundamental technique to study cell-mediated immunity to HSV, evaluate vaccine candidates, and screen antiviral therapeutics. This document provides detailed methodologies for assessing T-cell activation, proliferation, and cytokine secretion in response to HSV-gB2 peptide stimulation.

Data Presentation

The following tables summarize quantitative data from studies investigating the response of murine splenocytes to stimulation with HSV gB-derived peptides. The immunodominant peptide for C57BL/6 mice is gB498-505 (SSIEFARL).

Table 1: IFN-γ Secretion by Splenocytes in Response to HSV-gB Peptide Stimulation (ELISpot Assay)

Mouse StrainPeptideStimulation Time (hours)Mean Spot Forming Cells (SFC) / 10^6 Splenocytes (± SD)Reference
C57BL/6gB498-505 (SSIEFARL)48~400 (specific response)[1]
C57BL/6gB498-505 (SSIEFARL)Not SpecifiedEnhanced in CD25-depleted mice (~4-fold increase)[1]

Note: The number of SFC can vary significantly based on the immunization protocol, peptide concentration, and specific experimental conditions.

Table 2: Cytokine Profile of Splenocytes Stimulated with HSV-gB Peptide

Mouse StrainPeptideCytokineConcentration (pg/mL)AssayReference
C57BL/6gB498-505 (SSIEFARL)IFN-γHighELISA
C57BL/6gB498-505 (SSIEFARL)IL-2HighELISA
C57BL/6gB498-505 (SSIEFARL)IL-12HighELISA
C57BL/6gB498-505 (SSIEFARL)IL-4LowELISA

Note: This table represents a qualitative summary of expected cytokine profiles. Actual concentrations will vary.

Table 3: T-Cell Proliferation in Response to HSV-gB Peptide Stimulation

Mouse StrainPeptideAssayReadoutResultReference
C57BL/6gB498-505 (SSIEFARL)[3H]Thymidine incorporationCounts Per Minute (CPM)Significant increase over unstimulated control[1]
C57BL/6gB498-505 (SSIEFARL)CFSE dilutionPercentage of divided cellsDose-dependent proliferation of CD8+ T-cells

Experimental Protocols

Protocol 1: Isolation of Murine Splenocytes

This protocol describes the preparation of a single-cell suspension of splenocytes from a mouse spleen.

Materials:

  • 70% Ethanol

  • Sterile Phosphate-Buffered Saline (PBS)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (complete RPMI)

  • ACK (Ammonium-Chloride-Potassium) lysing buffer

  • Sterile 70 µm cell strainer

  • Sterile petri dish

  • Syringe plunger

  • 50 mL conical tubes

  • Centrifuge

Procedure:

  • Euthanize the mouse using a CO2 chamber followed by cervical dislocation.

  • Sterilize the abdomen with 70% ethanol.

  • Make a small incision in the skin and peritoneum to expose the spleen.

  • Carefully remove the spleen and place it in a petri dish containing 5 mL of sterile PBS.

  • Gently mash the spleen through the 70 µm cell strainer into a 50 mL conical tube using the plunger of a sterile syringe.

  • Rinse the petri dish and the cell strainer with an additional 10 mL of PBS to collect any remaining cells.

  • Centrifuge the cell suspension at 300 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 1-2 mL of ACK lysing buffer to lyse red blood cells. Incubate for 2-3 minutes at room temperature.

  • Add 10 mL of complete RPMI to stop the lysis.

  • Centrifuge at 300 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the pellet in 10 mL of complete RPMI.

  • Count the viable cells using a hemocytometer and trypan blue exclusion.

  • Adjust the cell concentration to the desired density for downstream applications.

Protocol 2: In Vitro Stimulation of Splenocytes with HSV-gB2 Peptide for ELISpot Assay

This protocol details the procedure for performing an Enzyme-Linked Immunospot (ELISpot) assay to quantify IFN-γ secreting cells.

Materials:

  • 96-well PVDF membrane ELISpot plates

  • Mouse IFN-γ capture and detection antibodies

  • Streptavidin-HRP

  • Substrate solution (e.g., AEC)

  • HSV-gB2 peptide stock solution (e.g., 1 mg/mL in DMSO)

  • Complete RPMI

  • Recombinant murine IL-2

  • Sterile PBS

  • PBS with 0.05% Tween-20 (PBST)

  • Blocking buffer (e.g., RPMI with 10% FBS)

Procedure:

  • Plate Coating:

    • Pre-wet the ELISpot plate with 35% ethanol for 30 seconds, then wash 3 times with sterile water.

    • Coat the wells with mouse IFN-γ capture antibody diluted in sterile PBS overnight at 4°C.

  • Cell Plating and Stimulation:

    • The next day, wash the plate 3 times with sterile PBS.

    • Block the wells with 200 µL of blocking buffer for at least 2 hours at 37°C.

    • Prepare splenocytes at a concentration of 2 x 10^6 cells/mL in complete RPMI.

    • Dilute the HSV-gB2 peptide to the desired final concentration (e.g., 1-10 µg/mL) in complete RPMI.

    • Wash the plate 3 times with sterile PBS.

    • Add 100 µL of the splenocyte suspension (2 x 10^5 cells) to each well.

    • Add 100 µL of the peptide solution to the appropriate wells. For negative controls, add 100 µL of medium alone. For a positive control, use a mitogen like Concanavalin A.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Detection and Development:

    • Wash the plate 3 times with PBST.

    • Add the biotinylated mouse IFN-γ detection antibody diluted in PBST with 1% BSA and incubate for 2 hours at room temperature.

    • Wash the plate 3 times with PBST.

    • Add Streptavidin-HRP and incubate for 1 hour at room temperature.

    • Wash the plate 4 times with PBST and then 2 times with PBS.

    • Add the substrate solution and monitor for the development of spots.

    • Stop the reaction by washing with distilled water.

    • Allow the plate to dry completely before counting the spots using an ELISpot reader.

Protocol 3: Intracellular Cytokine Staining (ICS) for Flow Cytometry

This protocol describes the detection of intracellular cytokines in peptide-stimulated splenocytes.

Materials:

  • Splenocytes (from Protocol 1)

  • HSV-gB2 peptide

  • Complete RPMI

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fixable viability dye

  • Anti-mouse CD16/CD32 (Fc block)

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8)

  • Fixation/Permeabilization buffer

  • Permeabilization/Wash buffer

  • Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)

  • FACS tubes or 96-well U-bottom plate

  • Flow cytometer

Procedure:

  • Cell Stimulation:

    • Adjust splenocytes to 1-2 x 10^7 cells/mL in complete RPMI.

    • Add 1 x 10^6 cells to each well of a 96-well U-bottom plate.

    • Add the HSV-gB2 peptide to a final concentration of 1-10 µg/mL.

    • Incubate at 37°C in a 5% CO2 incubator for 1-2 hours.

    • Add a protein transport inhibitor (e.g., Brefeldin A) and incubate for an additional 4-6 hours.

  • Surface Staining:

    • Harvest the cells and wash with FACS buffer (PBS with 2% FBS).

    • Stain with a fixable viability dye according to the manufacturer's instructions.

    • Block Fc receptors with anti-mouse CD16/CD32 for 10-15 minutes on ice.

    • Add the cocktail of surface staining antibodies and incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer.

  • Intracellular Staining:

    • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

    • Wash the cells with permeabilization/wash buffer.

    • Add the cocktail of intracellular cytokine antibodies and incubate for 30 minutes at room temperature in the dark.

    • Wash the cells twice with permeabilization/wash buffer.

    • Resuspend the cells in FACS buffer.

  • Data Acquisition:

    • Acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software, gating on viable, single cells, and then on specific T-cell populations (e.g., CD3+CD4+ or CD3+CD8+) to determine the percentage of cytokine-producing cells.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for in vitro stimulation of splenocytes and subsequent analysis.

G cluster_0 Splenocyte Preparation cluster_1 In Vitro Stimulation cluster_2 Downstream Assays cluster_3 Data Analysis Spleen Spleen Isolation Homogenization Mechanical Homogenization Spleen->Homogenization RBC_Lysis Red Blood Cell Lysis Homogenization->RBC_Lysis Cell_Count Cell Counting & Viability RBC_Lysis->Cell_Count Peptide_Stim Incubation with HSV-gB2 Peptide Cell_Count->Peptide_Stim Controls Negative & Positive Controls Cell_Count->Controls Incubation Incubation (4-72 hours) Peptide_Stim->Incubation Controls->Incubation ELISpot ELISpot Assay Incubation->ELISpot Cytokine Secretion ICS Intracellular Cytokine Staining (Flow Cytometry) Incubation->ICS Intracellular Cytokines Proliferation Proliferation Assay (CFSE or [3H]Thymidine) Incubation->Proliferation Cell Division ELISpot_Analysis Spot Counting ELISpot->ELISpot_Analysis Flow_Analysis Gating & Quantification ICS->Flow_Analysis Prolif_Analysis CPM or % Divided Cells Proliferation->Prolif_Analysis

Caption: Experimental workflow for the in vitro stimulation of splenocytes.

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in T-cell activation upon recognition of the HSV-gB2 peptide presented by an antigen-presenting cell (APC).

T-Cell Receptor (TCR) Signaling Cascade

G cluster_0 T-Cell Activation cluster_1 Antigen Presentation TCR TCR-CD3 Complex Lck Lck TCR->Lck pMHC binding ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT_SLP76 LAT & SLP-76 ZAP70->LAT_SLP76 Phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 Activates DAG_IP3 DAG & IP3 PLCg1->DAG_IP3 Hydrolyzes PIP2 Downstream Downstream Signaling (Ca2+ flux, MAPK, NF-κB) DAG_IP3->Downstream Gene_Expression Gene Expression (Cytokines, Proliferation) Downstream->Gene_Expression APC Antigen Presenting Cell (APC) Peptide HSV-gB2 Peptide APC->Peptide MHC MHC Class II MHC->TCR Presents to Peptide->MHC

Caption: T-Cell Receptor (TCR) signaling cascade upon peptide recognition.

NF-κB Activation Pathway via TLR2

While TCR engagement is the primary driver of the adaptive immune response to peptides, the whole gB protein can also activate innate immune signaling pathways. HSV-1 gB has been shown to be a ligand for Toll-like receptor 2 (TLR2), leading to the activation of NF-κB.[2][3] This pathway may be relevant in the context of whole-protein or virus stimulation but is less likely to be directly activated by a short synthetic peptide.

G cluster_0 Innate Immune Activation (via gB protein) gB HSV Glycoprotein B TLR2 TLR2 gB->TLR2 Binds to MyD88 MyD88 TLR2->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK Activates IκB IκB IKK->IκB Phosphorylates NFkB NF-κB IκB->NFkB Releases Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Translocates to Nucleus

Caption: NF-κB activation pathway initiated by HSV glycoprotein B.

References

Application of HSV-gB2 (498-505) Peptide in Vaccine Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herpes Simplex Virus (HSV) infection is a widespread global health concern with no effective vaccine currently available. The development of a successful HSV vaccine is a critical priority to prevent and control the transmission of both HSV-1 and HSV-2. A promising avenue in subunit vaccine design is the use of specific, immunodominant epitopes that can elicit a robust and targeted cell-mediated immune response. One such epitope is the HSV-gB2 (498-505) peptide, with the sequence SSIEFARL. This peptide is an immunodominant, H-2Kb-restricted epitope from the HSV glycoprotein B (gB) and is a cross-reactive target for cytotoxic T-lymphocytes (CTLs) against both HSV-1 and HSV-2.[1][2][3][4] This document provides detailed application notes and experimental protocols for researchers utilizing the HSV-gB2 (498-505) peptide in the development of novel vaccine candidates.

Peptide Specifications

PropertyValue
Sequence (Single Letter) SSIEFARL
Sequence (Three Letter) Ser-Ser-Ile-Glu-Phe-Ala-Arg-Leu
Molecular Weight 922.06 g/mol
Purity (HPLC) >95%
MHC Restriction H-2Kb
Source Synthetic
Immunological Feature Immunodominant CTL epitope

Applications in Vaccine Research

The HSV-gB2 (498-505) peptide is a valuable tool for several applications in HSV vaccine research, primarily in preclinical murine models:

  • Screening of Adjuvants and Delivery Systems: The peptide can be formulated with various adjuvants and delivery platforms (e.g., lipopeptides, laser-assisted topical application) to assess their ability to enhance the peptide's immunogenicity.[5]

  • Evaluation of Vaccine Efficacy: Vaccine candidates incorporating the HSV-gB2 (498-505) epitope can be evaluated for their protective efficacy against HSV challenge in susceptible mouse models.

  • Immunological Studies: The peptide is used to stimulate and detect specific CD8+ T-cell responses in immunized animals through various assays, providing insights into the mechanism of protection.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies utilizing the HSV-gB2 (498-505) peptide in different vaccine formulations.

Table 1: Immunogenicity of HSV-gB2 (498-505)-Based Vaccines in Mice
Vaccine FormulationAdjuvant/Delivery SystemImmunization RouteKey FindingsReference
HSV-gB (498-505) + HSV-gD (49-89)Laser + 5% Imiquimod CreamIntradermalSignificantly increased frequency of HSV-gB (498-505)-specific CD8+ T cells and GzmB(+) CD8+ T cells in draining lymph nodes compared to peptide with imiquimod alone.
Th-CTL Lipopeptide (PADRE + gB 498-505 + Pam2Cys)TLR-2 agonist (Pam2Cys)IntravaginalInduced a high percentage of HSV-gB (498-505)-specific CD8+ T cells (approx. 8.7%) in wild-type mice. This response was significantly lower in TLR2-/- mice.
Recombinant Listeria monocytogenes expressing gB (498-505)Live bacterial vectorIntravenousTriggered a robust CD8+ T cell response resulting in protective immunity against HSV infection.
Table 2: Protective Efficacy of HSV-gB2 (498-505)-Based Vaccines
Vaccine FormulationChallenge ModelProtection EndpointResultsReference
Laser Adjuvant-Assisted Peptide VaccineIntravaginal HSV-2 Challenge (Mouse)Survival and Disease ScoreInduced protective immunity against genital herpes infection and disease.
Th-CTL LipopeptideIntravaginal HSV-2 Challenge (Mouse)Survival and Viral TiterProtected against genital HSV-2 challenge. Immunized TLR2-/- and MyD88-/- mice showed earlier death and higher vaginal HSV-2 titers.

Experimental Protocols

Protocol 1: Intradermal Immunization with Laser Adjuvant in Mice

This protocol is adapted from studies using a laser adjuvant-assisted peptide vaccine.

Materials:

  • HSV-gB2 (498-505) peptide vaccine formulation (e.g., covalently linked to a T-helper epitope like HSV-gD 49-89).

  • 5% Imiquimod cream.

  • FDA-approved nonablative diode laser.

  • C57BL/6 mice (6-8 weeks old).

  • Anesthesia (e.g., isoflurane).

  • Clippers and depilatory cream.

Procedure:

  • Anesthetize the mice.

  • Shave the lower flank skin and apply a depilatory cream to remove remaining hair.

  • Topically apply 5% imiquimod cream to the shaved area.

  • Expose the imiquimod-treated skin to the nonablative diode laser for 60 seconds.

  • Immediately following laser treatment, administer the peptide vaccine (e.g., 100 µg) intradermally (i.d.) in saline.

  • Administer a booster immunization 7 days after the primary immunization following the same procedure.

  • Collect draining lymph nodes at desired time points (e.g., day 15 and day 85 post-primary immunization) for immunological analysis.

Protocol 2: Intravaginal Lipopeptide Immunization in Mice

This protocol is based on studies utilizing a TLR-2 agonist lipopeptide vaccine.

Materials:

  • Th-CTL lipopeptide vaccine (e.g., PADRE-gB(498-505) with a TLR-2 agonist like Pam2Cys).

  • C57BL/6 mice (6-8 weeks old).

  • Anesthesia (e.g., isoflurane).

  • Micropipette.

Procedure:

  • Anesthetize the mice.

  • Administer the lipopeptide vaccine intravaginally (IVAG) using a micropipette.

  • Administer a booster immunization two weeks after the primary immunization.

  • Harvest inguinal lymph nodes and spleens 10 days after the second immunization for analysis of T-cell responses.

Protocol 3: Intracellular Cytokine Staining (ICS) for IFN-γ

This protocol is a general guide for detecting HSV-gB2 (498-505)-specific IFN-γ producing CD8+ T cells.

Materials:

  • Single-cell suspension from lymph nodes or spleen of immunized mice.

  • HSV-gB2 (498-505) peptide (SSIEFARL).

  • Brefeldin A (Golgi transport inhibitor).

  • Cell culture medium.

  • Anti-mouse CD8 antibody (fluorochrome-conjugated).

  • Anti-mouse IFN-γ antibody (fluorochrome-conjugated).

  • Fixation and permeabilization buffers.

  • FACS buffer (PBS with 2% FBS).

  • Flow cytometer.

Procedure:

  • Prepare a single-cell suspension from the desired lymphoid organs.

  • Resuspend cells at 1-5 x 10^6 cells/mL in culture medium.

  • Stimulate the cells with the HSV-gB2 (498-505) peptide (e.g., 1 µg/mL) in the presence of Brefeldin A for 5-6 hours at 37°C. Include an unstimulated control.

  • After stimulation, wash the cells with FACS buffer.

  • Stain for the surface marker CD8 by incubating with the anti-CD8 antibody.

  • Fix the cells using a fixation buffer.

  • Permeabilize the cells using a permeabilization buffer.

  • Stain for intracellular IFN-γ by incubating with the anti-IFN-γ antibody in permeabilization buffer.

  • Wash the cells and resuspend in FACS buffer.

  • Acquire the samples on a flow cytometer and analyze the percentage of IFN-γ+ cells within the CD8+ T cell population.

Protocol 4: Intravaginal HSV-2 Challenge in Mice

This protocol outlines the procedure for challenging immunized mice with HSV-2.

Materials:

  • Immunized and control C57BL/6 mice.

  • Medroxyprogesterone acetate (Depo-Provera).

  • HSV-2 stock of known titer (e.g., strain 186 or MS).

  • Anesthesia (e.g., isoflurane).

  • Micropipette.

Procedure:

  • Five days prior to infection, subcutaneously inject mice with 2 mg of medroxyprogesterone acetate to synchronize their estrous cycle and increase susceptibility to infection.

  • On the day of challenge, anesthetize the mice.

  • Dilute the HSV-2 stock to the desired challenge dose (e.g., 50-100 x LD50) in an appropriate buffer.

  • Carefully inoculate the mice intravaginally with the virus suspension (e.g., 20 µl).

  • Maintain the mice under anesthesia on their backs for 10 minutes to allow for viral absorption.

  • Monitor the mice daily for signs of disease (e.g., genital erythema, inflammation, hind-limb paralysis) and survival for at least 21 days.

  • Vaginal washes can be collected at various time points to determine viral titers.

Visualizations

Experimental Workflow

experimental_workflow cluster_immunization Immunization Phase cluster_analysis Immunological Analysis cluster_challenge Challenge Phase start Start: C57BL/6 Mice immunize Immunize with HSV-gB2 (498-505) Vaccine start->immunize boost Booster Immunization immunize->boost harvest Harvest Spleen/ Lymph Nodes boost->harvest challenge Intravaginal HSV-2 Challenge boost->challenge ics ICS for IFN-γ harvest->ics elispot ELISpot Assay harvest->elispot monitor Monitor Disease & Survival challenge->monitor

Caption: General experimental workflow for HSV-gB2 (498-505) vaccine studies.

TLR-2 Signaling Pathway for Lipopeptide Vaccines

tlr2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm lipopeptide Lipopeptide (HSV-gB2 + Pam2Cys) tlr2_tlr6 TLR2/TLR6 Heterodimer lipopeptide->tlr2_tlr6 Binds to myd88 MyD88 tlr2_tlr6->myd88 Recruits irak IRAKs myd88->irak Activates nfkb NF-κB Activation irak->nfkb Leads to cytokines Pro-inflammatory Cytokine Production nfkb->cytokines

Caption: TLR2 signaling pathway activated by lipopeptide vaccines.

Clinical Perspective

While preclinical studies using the HSV-gB2 (498-505) peptide have shown promise in eliciting protective T-cell responses, it is important to note that as of late 2025, there are no FDA-approved HSV vaccines. Most clinical trials for HSV vaccines have focused on subunit vaccines containing larger glycoproteins like gD2 and gB2, live-attenuated viruses, or mRNA-based platforms. The HSV-gB2 (498-505) epitope, while a powerful tool for preclinical research and understanding of T-cell immunity, has not been the central component of a vaccine candidate in major human clinical trials. Future vaccine strategies may incorporate such potent T-cell epitopes in multi-epitope formulations to enhance the breadth and efficacy of the induced immune response.

References

Application Notes and Protocols for Intracellular Cytokine Staining of IFN-γ in Response to HSV-gB2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular cytokine staining (ICS) is a powerful technique used to identify, phenotype, and quantify cytokine-producing cells at the single-cell level using flow cytometry.[1] This method is crucial for understanding cell-mediated immunity, particularly in response to viral infections and vaccine candidates. Interferon-gamma (IFN-γ) is a key cytokine in the antiviral immune response, primarily produced by T lymphocytes and Natural Killer (NK) cells.[2][3] Its production is a critical indicator of a robust cellular immune response to pathogens like Herpes Simplex Virus type 2 (HSV-2).

These application notes provide a detailed protocol for the detection of IFN-γ in peripheral blood mononuclear cells (PBMCs) following stimulation with peptides derived from HSV-2 glycoprotein B (gB2), a major target for the host immune response. The protocol outlines cell preparation, antigen-specific stimulation, intracellular staining, and flow cytometric analysis.

Signaling Pathway for IFN-γ Production

Upon recognition of HSV-gB2 peptides presented by antigen-presenting cells (APCs), T cells initiate a signaling cascade that leads to the production of IFN-γ. This process involves T cell receptor (TCR) engagement, co-stimulatory signals, and downstream activation of transcription factors that drive IFN-γ gene expression.

IFN_gamma_signaling T-Cell Activation and IFN-γ Production Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell MHC MHC-II/Peptide TCR TCR MHC->TCR Signal 1 CD80_86 CD80/86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) PLCg PLCγ TCR->PLCg CD28->PLCg NFAT NFAT PLCg->NFAT AP1 AP-1 PLCg->AP1 NFkB NF-κB PLCg->NFkB IFNg_gene IFN-γ Gene NFAT->IFNg_gene AP1->IFNg_gene NFkB->IFNg_gene IFNg_mRNA IFN-γ mRNA IFNg_gene->IFNg_mRNA IFNg_protein IFN-γ Protein IFNg_mRNA->IFNg_protein

Caption: T-Cell Activation and IFN-γ Production Pathway.

Experimental Workflow

The general workflow for intracellular cytokine staining involves stimulating cells to induce cytokine production, treating with a protein transport inhibitor to trap cytokines intracellularly, staining for cell surface markers, fixing and permeabilizing the cells, and finally staining for intracellular cytokines before analysis by flow cytometry.

ICS_Workflow start Isolate PBMCs stimulate Stimulate with HSV-gB2 Peptides (e.g., 4-6 hours) start->stimulate block Add Protein Transport Inhibitor (e.g., Brefeldin A) for last 2-4 hours stimulate->block surface_stain Stain for Surface Markers (e.g., CD3, CD4, CD8) block->surface_stain fix_perm Fix and Permeabilize Cells surface_stain->fix_perm intracellular_stain Stain for Intracellular IFN-γ fix_perm->intracellular_stain acquire Acquire on Flow Cytometer intracellular_stain->acquire analyze Analyze Data acquire->analyze

Caption: Experimental Workflow for Intracellular Cytokine Staining.

Materials and Reagents

Reagent/MaterialSupplier (Example)Catalog Number (Example)
Human PBMCsCommercial vendor or isolated from whole bloodN/A
RPMI 1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
HSV-gB2 Peptide PoolJPT Peptide TechnologiesPM-HSV2-gB
Brefeldin ABioLegend420601
Anti-human CD3 AntibodyBioLegend300430
Anti-human CD4 AntibodyBioLegend317440
Anti-human CD8 AntibodyBioLegend344738
Anti-human IFN-γ AntibodyBioLegend502510
Fixation/Permeabilization SolutionBD Biosciences554714
Flow Cytometry Staining BufferBD Biosciences554656
Live/Dead Fixable Viability DyeThermo Fisher ScientificL34975

Detailed Experimental Protocol

This protocol is designed for the analysis of IFN-γ production in human PBMCs in response to HSV-gB2 peptides.

1. Preparation of Cells

  • Thaw cryopreserved human PBMCs rapidly in a 37°C water bath.

  • Transfer cells to a 15 mL conical tube and slowly add 10 mL of pre-warmed complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Centrifuge at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in 1 mL of complete RPMI medium.

  • Perform a cell count and assess viability using a hemocytometer and Trypan Blue or an automated cell counter. Adjust cell concentration to 1-2 x 10^7 cells/mL.

2. Cell Stimulation

  • Plate 1-2 x 10^6 cells in 1 mL of complete RPMI medium into 12 or 24-well plates or round-bottom 96-well plates.

  • Add the HSV-gB2 peptide pool to a final concentration of 1-2 µg/mL per peptide.

  • Controls:

    • Unstimulated Control: Add an equivalent volume of sterile PBS or DMSO (vehicle for peptides).

    • Positive Control: Stimulate cells with a mitogen such as phorbol 12-myristate 13-acetate (PMA) at 25-50 ng/mL and ionomycin at 0.5-1 µg/mL.

  • Incubate cells at 37°C in a 5% CO2 incubator for a total of 4-6 hours.

  • For the final 2-4 hours of incubation, add a protein transport inhibitor such as Brefeldin A to a final concentration of 5-10 µg/mL to block cytokine secretion.

3. Surface Staining

  • After stimulation, harvest the cells and transfer them to FACS tubes.

  • Centrifuge at 500 x g for 5 minutes at 4°C.

  • Wash the cells once with 2 mL of Flow Cytometry Staining Buffer.

  • (Optional but recommended) Stain for viability by resuspending the cell pellet in 100 µL of PBS containing a live/dead fixable dye and incubate for 20 minutes at room temperature, protected from light. Wash once with Flow Cytometry Staining Buffer.

  • Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing the appropriate dilutions of fluorescently conjugated antibodies against cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8).

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.

4. Fixation and Permeabilization

  • After the final wash, resuspend the cell pellet in 100-250 µL of Fixation/Permeabilization solution.

  • Incubate for 20 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of 1X Permeabilization/Wash Buffer.

5. Intracellular Staining

  • Resuspend the fixed and permeabilized cell pellet in 100 µL of 1X Permeabilization/Wash Buffer containing the fluorescently conjugated anti-IFN-γ antibody.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of 1X Permeabilization/Wash Buffer.

  • Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

6. Flow Cytometry Acquisition and Analysis

  • Acquire samples on a flow cytometer. Ensure that single-stain controls are used for compensation.

  • Collect a sufficient number of events (e.g., 100,000-500,000 total events) to accurately quantify rare cytokine-producing cell populations.

  • Analyze the data using appropriate flow cytometry analysis software. Gate on lymphocytes, singlets, and live cells before identifying T cell subsets (e.g., CD3+, CD4+, CD8+) and quantifying the percentage of IFN-γ positive cells within each subset.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Cell Concentration 1-2 x 10^7 cells/mLHigher concentrations can improve cell-cell contact.
HSV-gB2 Peptide Concentration 1-2 µg/mL per peptideTitration may be necessary for optimal stimulation.
PMA Concentration 25-50 ng/mLPositive control for stimulation.
Ionomycin Concentration 0.5-1 µg/mLPositive control for stimulation.
Total Stimulation Time 4-6 hoursOptimal time can vary depending on the specific cytokine.
Protein Transport Inhibitor Incubation 2-4 hoursAdd for the final hours of stimulation.
Brefeldin A Concentration 5-10 µg/mL
Surface Antibody Staining Time 30 minutesAt 4°C.
Fixation Time 20 minutesAt 4°C.
Intracellular Antibody Staining Time 30 minutesAt 4°C.

Troubleshooting

IssuePossible CauseSuggested Solution
Low/No IFN-γ Signal in Positive Control Inactive PMA/IonomycinUse fresh or properly stored reagents.
Ineffective protein transport inhibitorEnsure correct concentration and incubation time.
Problem with anti-IFN-γ antibodyUse a validated antibody clone and titrate for optimal concentration.
High Background Staining Inadequate washingIncrease the number of wash steps.
Antibody concentration too highTitrate antibodies to determine the optimal concentration.
Dead cellsUse a viability dye to exclude dead cells from the analysis.
Loss of Surface Marker Expression Epitope sensitive to fixation/permeabilizationStain for surface markers before the fixation/permeabilization step.
Cell Clumping Presence of DNA from dead cellsAdd DNase to the cell suspension.

Conclusion

This protocol provides a robust framework for the detection and quantification of HSV-gB2-specific IFN-γ-producing T cells. Adherence to proper controls, including unstimulated and positive controls, is essential for accurate data interpretation. Optimization of peptide concentrations and incubation times may be necessary for specific experimental systems. This assay is a valuable tool for evaluating cellular immune responses in the context of HSV-2 infection and vaccine development.

References

Troubleshooting & Optimization

storage and stability of lyophilized HSV-gB2 (498-505) peptide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, stability, and handling of the lyophilized HSV-gB2 (498-505) peptide.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for the lyophilized HSV-gB2 (498-505) peptide?

For optimal stability, lyophilized peptides should be stored in a freezer at -20°C or -80°C, protected from light and moisture.[1][2][3][4] Under these conditions, the peptide can remain stable for years.[2] For short-term storage of a few weeks to months, refrigeration at 4°C is acceptable.

2. How should I handle the lyophilized peptide upon receiving it?

Before opening the vial, it is crucial to allow the lyophilized peptide to equilibrate to room temperature in a desiccator. This prevents condensation from forming inside the vial, as moisture can significantly reduce long-term stability.

3. What is the recommended procedure for reconstituting the HSV-gB2 (498-505) peptide?

The HSV-gB2 (498-505) peptide, with the sequence Ser-Ser-Ile-Glu-Phe-Ala-Arg-Leu, is generally soluble in sterile water. For reconstitution, use a sterile, high-purity solvent. If you need to prepare a stock solution, it is advisable to use a sterile buffer. For cellular assays, ensure the solvent is appropriate for your experimental system.

4. How should I store the HSV-gB2 (498-505) peptide after reconstitution?

Peptide solutions are far less stable than their lyophilized form. For short-term storage, a peptide solution can be kept at 4°C for up to 30 days, though this can vary. For longer-term storage, it is highly recommended to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or -80°C. This is critical to avoid repeated freeze-thaw cycles, which can degrade the peptide.

5. What factors can negatively impact the stability of the HSV-gB2 (498-505) peptide?

Several factors can compromise the stability of the peptide:

  • Moisture: Lyophilized peptides are hygroscopic and can absorb moisture, which promotes degradation.

  • Temperature Fluctuations: Repeated freeze-thaw cycles are detrimental to peptide stability. Frost-free freezers should be avoided for long-term storage due to their temperature cycling.

  • Oxidation: While the HSV-gB2 (498-505) sequence (SSIEFARL) does not contain highly susceptible residues like Cysteine or Methionine, oxidation can still be a concern over long periods. Storing under an inert gas like nitrogen or argon can mitigate this.

  • Contamination: Microbial or chemical contamination can degrade the peptide. Always use sterile handling techniques and high-purity solvents.

Storage Condition Summary

Storage FormTemperatureDurationKey Considerations
Lyophilized Powder Room TemperatureSeveral WeeksAcceptable for short periods (e.g., shipping).
4°C (Refrigerated)Several MonthsKeep dry and sealed.
-20°C to -80°CYearsRecommended for long-term storage. Protect from light. Avoid frost-free freezers.
Reconstituted Solution 4°C (Refrigerated)Up to 30 days (variable)Prone to microbial growth; use sterile buffer.
-20°C to -80°CUp to 1-6 monthsAliquot to avoid freeze-thaw cycles.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
Reduced or No Activity in Functional Assays (e.g., CTL stimulation) 1. Peptide Degradation: Improper storage, multiple freeze-thaw cycles. 2. Incorrect Concentration: Errors in weighing or reconstitution, especially due to the peptide's hygroscopic nature. 3. TFA Interference: Residual trifluoroacetic acid (TFA) from purification may interfere with cellular assays.1. Verify Storage: Ensure the peptide was stored at -20°C or -80°C and aliquoted after reconstitution. 2. Confirm Concentration: Use a fresh vial to prepare a new stock solution. Consider peptide quantification if the issue persists. 3. TFA Removal: If TFA interference is suspected, consider TFA removal services or using a different peptide salt form if available.
Visible Precipitates in Reconstituted Solution 1. Low Solubility: The peptide may not be fully dissolved in the chosen solvent. 2. Aggregation: High concentration or inappropriate buffer pH can lead to peptide aggregation. 3. Contamination: The solution may be contaminated.1. Aid Solubilization: Briefly sonicate the solution. 2. Optimize Conditions: Try reconstituting at a lower concentration. Ensure the buffer pH is appropriate. 3. Filter Solution: Use a 0.22 µm filter to sterilize and remove aggregates before use in sensitive assays.
Inconsistent or Non-Reproducible Experimental Results 1. Peptide Instability: The peptide stock may be degrading over time. 2. Endotoxin Contamination: Can cause variability in immunological assays. 3. Weighing Errors: Static charge on lyophilized powder can make accurate weighing difficult.1. Use Fresh Aliquots: Always use a fresh, previously unthawed aliquot for each experiment. 2. Use Endotoxin-Free Reagents: Ensure all solvents and materials are endotoxin-free. Use peptides specified for low endotoxin levels if necessary. 3. Improve Weighing Technique: Use an anti-static gun or weigh boat to minimize static effects.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized HSV-gB2 (498-505) Peptide

Objective: To properly solubilize the lyophilized peptide for experimental use while minimizing degradation.

Materials:

  • Vial of lyophilized HSV-gB2 (498-505) peptide

  • Desiccator

  • Sterile, nuclease-free water or appropriate sterile buffer (e.g., PBS)

  • Sterile, low-retention polypropylene microtubes

  • Calibrated micropipettes and sterile tips

Methodology:

  • Equilibration: Place the sealed vial of lyophilized peptide in a desiccator and allow it to warm to room temperature for at least 20-30 minutes. This prevents water condensation on the peptide.

  • Solvent Addition: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. Carefully open the vial and add the desired volume of sterile water or buffer to achieve the target stock concentration (e.g., 1 mg/mL).

  • Dissolution: Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved. If solubility is an issue, brief sonication in a water bath can be used.

  • Aliquoting: Immediately after dissolution, divide the stock solution into single-use aliquots in sterile, low-retention microtubes. The volume of each aliquot should be sufficient for one experiment to avoid reusing thawed solutions.

  • Storage: Store the aliquots at -20°C or -80°C until use. Record the date of reconstitution and concentration on each tube.

Protocol 2: Assessment of Peptide Stability by RP-HPLC

Objective: To assess the purity and detect potential degradation of the HSV-gB2 (498-505) peptide over time.

Materials:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV detector

  • C18 column

  • Solvent A: 0.1% TFA in HPLC-grade water

  • Solvent B: 0.1% TFA in HPLC-grade acetonitrile

  • Peptide samples (freshly reconstituted and stored)

Methodology:

  • Sample Preparation: Prepare a sample of freshly reconstituted peptide at a known concentration (e.g., 1 mg/mL). Prepare corresponding samples from stored aliquots that are being tested for stability.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 214 nm

    • Gradient: 5% to 65% Solvent B over 30 minutes.

    • Injection Volume: 20 µL

  • Data Acquisition: Inject the freshly prepared sample to establish a reference chromatogram. Then, inject the stored samples under identical conditions.

  • Data Analysis:

    • Compare the chromatograms of the stored samples to the reference sample.

    • Calculate the purity of the peptide by determining the area of the main peak relative to the total area of all peaks.

    • The appearance of new peaks or a significant decrease in the main peak's area indicates peptide degradation.

Visualizations

Peptide_Handling_Workflow Diagram 1: Recommended Peptide Handling Workflow cluster_storage Storage cluster_prep Preparation for Use cluster_final Final Steps Receive Receive Lyophilized Peptide Store_Long Long-Term Storage (-20°C / -80°C) Receive->Store_Long Choose based on intended use timeline Store_Short Short-Term Storage (4°C) Receive->Store_Short Choose based on intended use timeline Equilibrate Equilibrate to Room Temp in Desiccator Store_Long->Equilibrate Store_Short->Equilibrate Reconstitute Reconstitute in Sterile Solvent Equilibrate->Reconstitute Aliquot Aliquot into Single-Use Volumes Reconstitute->Aliquot Use_Now Use Immediately in Experiment Aliquot->Use_Now Store_Solution Store Aliquots at -20°C / -80°C Aliquot->Store_Solution Troubleshooting_Tree Diagram 2: Troubleshooting Experimental Issues cluster_peptide_issues Peptide Troubleshooting cluster_solutions Solutions Start Poor Experimental Result (e.g., low activity, no signal) Check_Peptide Is the peptide solution suspect? Start->Check_Peptide Check_Assay Are other assay components validated? Start->Check_Assay How_Stored How was the peptide stored? Check_Peptide->How_Stored Degradation Potential Degradation How_Stored->Degradation Multiple freeze-thaws? Improper temperature? Concentration Potential Concentration Error How_Stored->Concentration Reconstitution error? Weighing issue? Contamination Potential Contamination How_Stored->Contamination Visible particles? Non-sterile handling? Solution_Degrade Use a fresh aliquot. Perform HPLC check. Degradation->Solution_Degrade Solution_Conc Prepare fresh stock from new vial. Concentration->Solution_Conc Solution_Contam Filter solution. Use aseptic technique. Contamination->Solution_Contam MHC_Pathway Diagram 3: HSV-gB2 (498-505) Immunological Pathway cluster_cell Antigen Presenting Cell (e.g., Infected Cell) cluster_tcell T-Cell Interaction Viral_Protein HSV Glycoprotein B (gB) Synthesis Proteasome Proteasome Viral_Protein->Proteasome degradation Peptides Peptide Fragments (including gB 498-505) Proteasome->Peptides TAP TAP Transporter Peptides->TAP ER Endoplasmic Reticulum TAP->ER Complex Peptide-MHC I Complex ER->Complex Peptide Loading MHC MHC Class I Molecule MHC->ER Cell_Surface Cell Surface Complex->Cell_Surface transport TCR T-Cell Receptor (TCR) on CD8+ T-Cell Cell_Surface->TCR presentation Recognition CTL Recognition & Activation TCR->Recognition

References

Technical Support Center: Chromium-51 Release Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific lysis in chromium-51 (⁵¹Cr) release assays.

Troubleshooting Guide: High Non-Specific (Spontaneous) Lysis

High spontaneous release of ⁵¹Cr from target cells, in the absence of effector cells, can mask the specific cytotoxic effects and lead to unreliable data. An acceptable spontaneous release is generally considered to be below 20% of the maximum release, with ideal levels being under 10%.[1] If you are experiencing high non-specific lysis, consult the following guide to identify and address potential causes.

Diagram: Troubleshooting Flowchart for High Non-Specific Lysis

Troubleshooting_High_Lysis Troubleshooting High Non-Specific Lysis Start High Spontaneous Release (>20%) Check_Target_Cells Assess Target Cell Health (Viability >95%?) Start->Check_Target_Cells Check_Handling Review Cell Handling Technique Check_Target_Cells->Check_Handling Yes Culture_New_Cells Culture Fresh, Healthy Target Cells Check_Target_Cells->Culture_New_Cells No Check_Serum Evaluate Serum Quality Check_Handling->Check_Serum Gentle Handling Confirmed Implement_Gentle_Handling Implement Gentle Pipetting & Centrifugation Check_Handling->Implement_Gentle_Handling Handling is Harsh Check_Labeling Optimize 51Cr Labeling Protocol Check_Serum->Check_Labeling Serum Quality OK Heat_Inactivate_Serum Use Heat-Inactivated FBS Check_Serum->Heat_Inactivate_Serum Complement Lysis Suspected Serum_Free_Media Adapt Cells to Serum-Free Media Check_Serum->Serum_Free_Media Serum Toxicity Suspected Check_Effector_Cells Assess Effector Cell Contribution (Effector alone control) Check_Labeling->Check_Effector_Cells Labeling Optimized Optimize_Labeling Reduce 51Cr concentration or incubation time Check_Labeling->Optimize_Labeling Suboptimal Labeling Mycoplasma_Test Test for Mycoplasma Contamination Check_Effector_Cells->Mycoplasma_Test Effector Lysis Ruled Out Effector_Issue Optimize E:T Ratio or Purify Effector Cells Check_Effector_Cells->Effector_Issue Effector Cells Lyse Targets Non-Specifically Assay_OK Assay Optimized Proceed with Experiment Mycoplasma_Test->Assay_OK Negative Treat_Mycoplasma Treat Culture for Mycoplasma or Discard and Start Fresh Mycoplasma_Test->Treat_Mycoplasma Positive

Caption: A flowchart to diagnose and resolve common causes of high non-specific lysis.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable level of spontaneous ⁵¹Cr release?

A1: Generally, a spontaneous release of less than 20% of the maximum release is considered acceptable for a valid assay. However, for optimal results and a better signal-to-noise ratio, it is highly recommended to aim for a spontaneous release of less than 10% of the maximum release.[1] High spontaneous release can indicate issues with target cell health or assay conditions.

Spontaneous Release (%)InterpretationRecommended Action
< 10%Ideal Proceed with the experiment.
10% - 20%Acceptable Proceed with caution; consider optimizing for lower background.
> 20%High Troubleshoot the assay before proceeding.
Q2: How does the health of target cells affect non-specific lysis?

A2: The health and viability of target cells are critical for a successful chromium release assay. Unhealthy or dying cells have compromised membrane integrity and will spontaneously leak ⁵¹Cr, leading to high background lysis. It is crucial to use target cells that are in the mid-logarithmic growth phase and exhibit greater than 95% viability as assessed by a method such as trypan blue exclusion.

Q3: Can the handling of cells during the assay increase spontaneous release?

A3: Yes, mechanical stress during cell handling can damage target cells and cause them to release ⁵¹Cr. To minimize this, follow these gentle handling practices:

  • Pipetting: Use wide-bore pipette tips and avoid vigorous pipetting or vortexing of cell suspensions.[2]

  • Centrifugation: Use the lowest possible centrifugation speed and time required to pellet the cells (e.g., 100-200 x g for 5-10 minutes).

  • Resuspension: Gently resuspend cell pellets by slowly pipetting up and down or by gentle swirling.

Q4: Could my fetal bovine serum (FBS) be causing high background lysis?

A4: Yes, components in FBS can contribute to non-specific cell lysis. There are two primary ways FBS can cause issues:

  • Complement Activity: Serum contains complement proteins that can cause complement-mediated lysis of target cells. This can be mitigated by heat-inactivating the FBS.

  • Serum Toxicity: Some cell lines may be sensitive to certain lots of FBS, leading to increased cell death.

Troubleshooting Steps:

  • Heat-Inactivate FBS: This is a common method to destroy heat-labile complement proteins.

  • Test Different FBS Lots: If you suspect serum toxicity, test different lots of FBS to find one that supports healthy cell growth with low background lysis.

  • Use Serum-Free Media: Adapting your cells to a serum-free medium can eliminate the variability and potential toxicity associated with FBS.

Q5: How do I optimize the ⁵¹Cr labeling process to reduce cell damage?

A5: The chromium labeling process itself can be toxic to cells if not optimized. Key parameters to consider are the concentration of ⁵¹Cr and the incubation time.

ParameterRecommendationRationale
⁵¹Cr Concentration Use the lowest concentration that provides a sufficient signal (typically 50-100 µCi per 1x10⁶ cells).High concentrations of chromium can be toxic to cells.
Incubation Time Incubate for the shortest time necessary for adequate labeling (usually 1-2 hours).Prolonged exposure to ⁵¹Cr can increase cell stress and death.[2]

Always perform a pilot experiment to determine the optimal labeling conditions for your specific target cells.

Q6: Can effector cells contribute to non-specific lysis?

A6: While less common, effector cells can sometimes cause non-specific lysis of target cells. To test for this, include a control where effector cells are co-incubated with unlabeled target cells and another control with effector cells alone to measure any inherent release of factors that might lyse target cells. Optimizing the effector-to-target (E:T) ratio can also help minimize non-specific killing. Start with a range of E:T ratios to determine the optimal window for specific lysis without excessive background.

Q7: What is the impact of mycoplasma contamination on the assay?

A7: Mycoplasma contamination is a serious and often undetected problem in cell culture that can significantly impact the results of a chromium release assay. Mycoplasma can alter cell metabolism, induce apoptosis, and affect cell membrane integrity, all of which can lead to increased spontaneous ⁵¹Cr release. It is crucial to regularly test your cell lines for mycoplasma contamination.

Experimental Protocols

Protocol 1: Heat Inactivation of Fetal Bovine Serum (FBS)

This protocol describes the standard procedure for heat-inactivating FBS to destroy complement proteins.

Materials:

  • Frozen Fetal Bovine Serum (FBS)

  • Water bath set to 56°C

  • Sterile, empty bottle for control temperature monitoring

  • Sterile conical tubes for aliquoting

Procedure:

  • Thaw the frozen FBS overnight in a refrigerator (2-8°C) or in a 37°C water bath. If using a water bath, remove the bottle as soon as it has thawed to avoid overheating.

  • Gently swirl the thawed FBS to ensure a homogenous mixture.

  • Pre-heat the water bath to 56°C. Place a control bottle containing an equal volume of water in the bath to monitor the temperature.

  • Once the water in the control bottle reaches 56°C, place the bottle of FBS in the water bath.

  • Incubate for 30 minutes, gently swirling the bottle every 5-10 minutes to ensure even heating.

  • After 30 minutes, immediately transfer the FBS bottle to an ice bath to cool it down rapidly.

  • Aseptically aliquot the heat-inactivated FBS into smaller, sterile conical tubes for storage at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Sequential Adaptation of Cells to Serum-Free Medium

This protocol provides a step-by-step guide for gradually weaning cells off serum-containing medium to a serum-free formulation. This method is generally less harsh on cells than direct adaptation.

Materials:

  • Healthy, actively growing cell culture in serum-containing medium (viability >90%)

  • Serum-containing complete medium

  • Serum-free complete medium

Procedure:

  • Passage 1 (75% Serum-Containing: 25% Serum-Free):

    • Split your cells at your normal subculture ratio into a new flask containing a mixture of 75% of the original serum-containing medium and 25% of the new serum-free medium.

    • Culture the cells until they reach the desired confluency. Monitor cell viability and morphology.

  • Passage 2 (50% Serum-Containing: 50% Serum-Free):

    • Subculture the cells from the previous step into a medium containing a 1:1 mixture of serum-containing and serum-free media.

    • Continue to monitor the culture.

  • Passage 3 (25% Serum-Containing: 75% Serum-Free):

    • Subculture the cells into a medium containing 25% serum-containing medium and 75% serum-free medium.

  • Passage 4 (100% Serum-Free):

    • Subculture the cells into 100% serum-free medium.

    • At this stage, the cells should be adapted to the serum-free conditions. Continue to culture for at least three passages in 100% serum-free medium to ensure stable growth.

Note: If at any stage the cell viability drops significantly or growth slows dramatically, maintain the cells at the previous serum concentration for a few more passages before proceeding with the next reduction step.

Visualization of Experimental Workflow

Diagram: Chromium-51 Release Assay Workflow

Chromium_Release_Assay_Workflow Chromium-51 Release Assay Workflow Start Start Prepare_Target Prepare Target Cells (Healthy, >95% Viability) Start->Prepare_Target Label_Target Label Target Cells with 51Cr Prepare_Target->Label_Target Wash_Target Wash Labeled Target Cells Label_Target->Wash_Target Plate_Cells Plate Target and Effector Cells (and Controls) Wash_Target->Plate_Cells Prepare_Effector Prepare Effector Cells Prepare_Effector->Plate_Cells Incubate Incubate at 37°C (4-6 hours) Plate_Cells->Incubate Harvest_Supernatant Harvest Supernatant Incubate->Harvest_Supernatant Count_Radioactivity Count Radioactivity (Gamma Counter) Harvest_Supernatant->Count_Radioactivity Calculate_Lysis Calculate % Specific Lysis Count_Radioactivity->Calculate_Lysis End End Calculate_Lysis->End

Caption: A simplified workflow of the chromium-51 release assay.

References

Technical Support Center: Enhancing T-Cell Proliferation in Response to HSV-gB (498-505)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance T-cell proliferation in response to the Herpes Simplex Virus glycoprotein B peptide (498-505), SSIEFARL.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the HSV-gB (498-505) peptide in T-cell research?

The HSV-gB (498-505) peptide, with the amino acid sequence SSIEFARL, is an immunodominant epitope for CD8+ T-cells in C57BL/6 mice infected with Herpes Simplex Virus 1 (HSV-1).[1][2] This means that a significant portion, estimated to be between 70% and 90%, of the entire CD8+ T-cell response to HSV-1 is directed against this specific peptide.[1][2] Its immunodominance makes it a crucial target for studying T-cell activation, proliferation, and the development of potential vaccines and immunotherapies against HSV.

Q2: What are the key signals required for optimal CD8+ T-cell activation and proliferation in response to HSV-gB (498-505)?

Optimal activation and proliferation of naïve CD8+ T-cells require three key signals:

  • Signal 1 (Antigen Recognition): The T-cell receptor (TCR) on the CD8+ T-cell recognizes the HSV-gB (498-505) peptide presented by the Major Histocompatibility Complex (MHC) class I molecule on the surface of an antigen-presenting cell (APC).[3]

  • Signal 2 (Co-stimulation): Co-stimulatory molecules, such as CD28 on the T-cell, bind to their ligands, like CD80 and CD86, on the APC. This signal is crucial for preventing T-cell anergy (a state of unresponsiveness) and promoting survival and proliferation.

  • Signal 3 (Cytokine Stimulation): Inflammatory cytokines provide a third signal that further enhances T-cell proliferation, differentiation into effector cells, and memory formation. Key cytokines for CD8+ T-cell responses include Interleukin-12 (IL-12), Type I Interferons (IFN-α/β), and Interleukin-2 (IL-2).

Q3: Which cytokines are most effective at enhancing the proliferation of HSV-gB (498-505) specific T-cells?

Several cytokines can be used to enhance the proliferation and effector function of HSV-gB (498-505) specific CD8+ T-cells:

  • IL-2: A potent T-cell growth factor that promotes clonal expansion and supports the differentiation of effector and memory T-cells.

  • IL-12: Acts as a "third signal" to enhance clonal expansion and promote the development of cytolytic activity and IFN-γ production.

  • Type I Interferons (IFN-α/β): Similar to IL-12, they can provide a critical third signal to boost T-cell expansion and effector functions.

  • IL-15 and IL-21: These cytokines can increase the sensitivity of naïve CD8+ T-cells to antigens and stimulate their proliferation. IL-15 is also crucial for the maintenance of memory CD8+ T-cells.

Troubleshooting Guide

Issue 1: Weak or no proliferation of T-cells in response to HSV-gB (498-505) peptide stimulation.

Potential Cause Troubleshooting Step
Suboptimal Peptide Concentration Perform a dose-response curve to determine the optimal concentration of the HSV-gB (498-505) peptide. A typical starting range is 1-10 µg/mL.
Poor Cell Viability Assess the viability of your T-cells or PBMCs before starting the assay using a method like Trypan Blue exclusion. Viability should be >90%. Ensure proper sample handling and cryopreservation techniques.
Insufficient Co-stimulation Ensure your antigen-presenting cells (APCs) express adequate levels of co-stimulatory molecules (CD80/CD86). If using artificial APCs, ensure they are properly coated with co-stimulatory ligands. Alternatively, add anti-CD28 antibodies to the culture.
Inadequate Cytokine Support Supplement the culture medium with T-cell growth factors such as IL-2 (e.g., 10-20 U/mL) to support proliferation.
Incorrect MHC Haplotype The HSV-gB (498-505) peptide is presented by the H-2Kb MHC class I molecule. Ensure your T-cells and APCs are from a C57BL/6 background or another H-2b haplotype mouse strain.

Issue 2: High background proliferation in unstimulated control wells.

Potential Cause Troubleshooting Step
Mitogenic Serum Screen different lots of fetal bovine serum (FBS) for their mitogenic activity or consider using serum-free media.
Cell Culture Contamination Check for signs of bacterial or fungal contamination. Use sterile techniques and consider adding penicillin/streptomycin to your culture medium.
Over-stimulation of Cells If using polyclonal activators like PHA as a positive control, ensure there is no cross-contamination with your experimental wells.
Inadequate Washing Ensure thorough washing of cells to remove any residual media components or stimulants before plating.

Issue 3: Inconsistent results between experiments.

Potential Cause Troubleshooting Step
Variability in Reagents Use the same lot of peptides, cytokines, and media for a set of experiments. Lot-to-lot variation can be a significant source of inconsistency.
Operator-dependent Differences Standardize cell counting, plating, and washing techniques. Ensure consistent incubation times and conditions.
Donor-to-donor Variability If using primary cells from different animals, be aware of biological variability. Include appropriate controls and use a sufficient number of animals to account for this.

Quantitative Data Summary

Table 1: In Vitro Proliferation and Cytokine Production of HSV-gB (498-505)-Specific CD8+ T-cells

Treatment% of CD8+ T-cells ProliferatingIFN-γ Spot Forming Cells (SFCs) per 10,000 SplenocytesReference
(PAM)2-Th-CTL Lipopeptide5.63% (Tetramer+)150-178
(PAM)3-Th-CTL Lipopeptide8.42% (Tetramer+)Not Reported
CpG 1826 + SSIEFARLNot Reported~150 (acute), ~50 (memory)
VvgB498-505Not Reported~300 (acute), ~100 (memory)

Note: Data is compiled from different studies and experimental conditions may vary.

Experimental Protocols

Protocol 1: T-cell Proliferation Assay using CFSE Dye Dilution

This protocol outlines the steps for measuring T-cell proliferation in response to the HSV-gB (498-505) peptide using Carboxyfluorescein succinimidyl ester (CFSE) labeling and flow cytometry.

  • Cell Preparation: Isolate splenocytes or lymph node cells from immunized or naïve C57BL/6 mice. Prepare a single-cell suspension at a concentration of 1-10 x 106 cells/mL in PBS.

  • CFSE Labeling: Add CFSE to the cell suspension at a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C, protected from light.

  • Quenching: Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium (containing 10% FBS). Incubate for 5 minutes on ice.

  • Washing: Centrifuge the cells and wash twice with complete RPMI medium to remove excess CFSE.

  • Cell Culture: Resuspend the CFSE-labeled cells in complete RPMI medium and plate them in a 96-well plate at a density of 2 x 105 cells/well.

  • Stimulation: Add the HSV-gB (498-505) peptide to the desired final concentration (e.g., 1 µg/mL). Include an unstimulated control (media only) and a positive control (e.g., anti-CD3/CD28 beads or PHA).

  • Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Staining for Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against cell surface markers such as CD8 and CD44. A viability dye should also be included.

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on live, single CD8+ T-cells and analyze the CFSE fluorescence. Each peak of decreasing fluorescence intensity represents a cell division.

Protocol 2: Intracellular Cytokine Staining (ICS) for IFN-γ

This protocol is for detecting the production of IFN-γ by HSV-gB (498-505)-specific T-cells.

  • Cell Preparation: Prepare a single-cell suspension of splenocytes or lymph node cells as described in Protocol 1.

  • Stimulation: Plate 1-2 x 106 cells per well in a 96-well plate. Stimulate the cells with the HSV-gB (498-505) peptide (e.g., 1 µg/mL) for 5-6 hours at 37°C. Include unstimulated and positive controls.

  • Inhibition of Protein Secretion: For the last 4-5 hours of stimulation, add a protein transport inhibitor, such as Brefeldin A or Monensin, to the culture to trap cytokines intracellularly.

  • Surface Staining: Harvest the cells and wash them with FACS buffer (PBS with 2% FBS). Stain for surface markers like CD8 for 30 minutes on ice.

  • Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Intracellular Staining: Stain the cells with a fluorescently labeled anti-IFN-γ antibody for 30 minutes at room temperature or on ice, protected from light.

  • Washing and Analysis: Wash the cells to remove excess antibody and resuspend them in FACS buffer. Analyze the samples on a flow cytometer.

Visualizations

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T-Cell APC_MHC MHC-I + gB(498-505) TCR TCR APC_MHC->TCR CD8 CD8 APC_MHC->CD8 APC_CD80_86 CD80/CD86 CD28 CD28 APC_CD80_86->CD28 Activation Activation & Proliferation TCR->Activation Signal 1 CD28->Activation Signal 2 Cytokines Cytokines (IL-2, IL-12, IFN-α/β) Cytokines->Activation Signal 3

Caption: Three-signal model of CD8+ T-cell activation.

T_Cell_Proliferation_Workflow start Isolate Splenocytes/ Lymph Node Cells labeling Label with CFSE Dye start->labeling culture Culture cells with HSV-gB(498-505) peptide labeling->culture incubation Incubate for 3-5 days culture->incubation staining Stain for CD8 and Viability Dye incubation->staining analysis Analyze by Flow Cytometry staining->analysis

Caption: Experimental workflow for a CFSE-based T-cell proliferation assay.

References

HSV Peptide Technical Support Center: Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Herpes Simplex Virus (HSV) peptides. This resource is designed to assist researchers, scientists, and drug development professionals in effectively handling, dissolving, and utilizing HSV peptides in their experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store lyophilized HSV peptides upon arrival?

For long-term stability, lyophilized HSV peptides should be stored at -20°C or, preferably, -80°C in a desiccator to protect them from moisture.[1][2][3][4][5] When stored correctly, lyophilized peptides can be stable for years. For short-term storage, they can be kept at room temperature for a few weeks to months, but this is not recommended for optimal preservation.

Q2: How should I handle the peptide vial before reconstitution?

Before opening the vial, it is crucial to allow it to equilibrate to room temperature in a desiccator. This simple step prevents condensation from forming inside the vial, as moisture can significantly reduce the long-term stability of the peptide. After equilibration, briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.

Q3: What is the general procedure for reconstituting a lyophilized HSV peptide?

  • Equilibrate and Centrifuge: As mentioned above, bring the vial to room temperature and centrifuge it.

  • Solvent Addition: Add the appropriate sterile solvent to the desired concentration. For many HSV peptides used in cell-based assays, sterile, distilled water, Dulbecco's Modified Eagle Medium (DMEM) without serum, or phosphate-buffered saline (PBS) are common choices.

  • Dissolution: Gently vortex or swirl the vial to distribute the solvent and dissolve the peptide. For peptides that are difficult to dissolve, brief sonication may be helpful.

  • Final Centrifugation: Centrifuge the vial again to bring down any peptide solution that may be on the cap or walls of the vial.

Q4: My HSV peptide is hydrophobic and won't dissolve in aqueous solutions. What should I do?

For hydrophobic HSV peptides, it is recommended to first dissolve them in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Once the peptide is fully dissolved in the organic solvent, you can slowly add the aqueous buffer to the desired final concentration. It is important to add the aqueous solution dropwise while gently agitating to prevent the peptide from precipitating.

Q5: How should I store my reconstituted HSV peptide solution?

Peptide solutions are significantly less stable than their lyophilized form. For short-term storage (less than a week), the solution can be stored at 4°C. For long-term storage, it is essential to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C. This prevents degradation from multiple freeze-thaw cycles. Peptides containing amino acids like Cysteine, Methionine, Tryptophan, Asparagine, and Glutamine are particularly prone to degradation in solution.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Peptide will not dissolve Peptide is hydrophobic or has formed aggregates.First, try gentle warming and sonication. If that fails, for hydrophobic peptides, use a small amount of an organic solvent like DMSO or DMF to initially dissolve the peptide before adding your aqueous buffer. The charge of the peptide can also influence solubility; acidic peptides dissolve better in basic buffers, and basic peptides in acidic buffers.
Precipitation observed after adding aqueous buffer to an organic solvent solution The peptide is "crashing out" of solution due to a rapid change in solvent polarity.Add the aqueous buffer very slowly (dropwise) to the peptide-organic solvent mixture while continuously and gently vortexing. This helps to maintain a more uniform solvent environment as the peptide is diluted.
Loss of peptide activity in experiments Peptide degradation due to improper storage or handling.Avoid multiple freeze-thaw cycles by aliquoting the stock solution. Store solutions at -20°C or -80°C. For peptides prone to oxidation (containing C, M, or W), use degassed, oxygen-free solvents. Ensure the pH of the storage buffer is between 5 and 7 for maximum stability.
Inconsistent experimental results Inaccurate peptide concentration due to incomplete dissolution or adsorption to vials.Ensure the peptide is fully dissolved before use; the solution should be clear. For very dilute solutions of hydrophobic peptides, consider using low-protein-binding tubes to prevent adsorption to the vial surface.

Experimental Protocols & Data

Peptide Reconstitution Workflow

The following diagram illustrates the recommended workflow for reconstituting lyophilized HSV peptides.

G Figure 1. HSV Peptide Reconstitution Workflow A Start: Receive Lyophilized Peptide B Equilibrate Vial to Room Temperature in Desiccator A->B C Centrifuge Vial to Pellet Powder B->C D Add Recommended Sterile Solvent C->D E Gently Vortex or Sonicate to Dissolve D->E F Visually Inspect for Complete Dissolution (Clear Solution) E->F F->E If Not Dissolved, Continue Gentle Dissolution G Aliquot into Single-Use Volumes F->G If Dissolved H Store Aliquots at -20°C or -80°C G->H I End: Peptide Ready for Experimental Use H->I

Figure 1. HSV Peptide Reconstitution Workflow
Solubility of HSV-Related Peptides from Literature

The table below summarizes the solvents used for various HSV-related peptides as reported in scientific literature. This can serve as a starting point for determining the appropriate solvent for your specific peptide.

Peptide TypeSequence/OriginSolvent(s) Used in LiteratureConcentrationReference
HSV gD-derivedN-Lys-Gln-Pro-Glu-Leu-Ala-Pro-Glu-Asp-Pro-Glu-Asp-CWater5 mg/ml
HSV gH-derivedSynthetic peptidesDMEM without serum3 mM
Nectin-1-derived (hydrophilic)Peptide N3, N4, N5Sterile distilled waterNot specified
Nectin-1-derived (hydrophobic)Peptide N1, N2Dimethyl sulfoxide (DMSO)Not specified
HSV-1 gK-derivedgK208–235Phosphate-buffered saline (PBS)55-600 µM
Signaling Pathway: HSV Entry Inhibition by Peptides

Certain peptides are designed to inhibit HSV entry by interfering with the interaction between viral glycoproteins and host cell receptors. The diagram below illustrates this general mechanism of action.

G Figure 2. Mechanism of HSV Entry Inhibition by Peptides cluster_0 Herpes Simplex Virus (HSV) cluster_1 Host Cell Virion HSV Virion gD Glycoprotein D (gD) Receptor Nectin-1 Receptor gD->Receptor Binding Leads to Viral Entry Cell Host Cell Membrane Inhibitor Inhibitory Peptide Inhibitor->gD Blocks Interaction

Figure 2. Mechanism of HSV Entry Inhibition by Peptides

References

Validation & Comparative

A Comparative Analysis of the Immunogenicity of HSV-gB2 (498-505) and RR1 (822-829) Epitopes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunogenicity of two key H-2Kb-restricted cytotoxic T-lymphocyte (CTL) epitopes from Herpes Simplex Virus 1 (HSV-1): gB (498-505) derived from glycoprotein B and RR1 (822-829) from the large subunit of ribonucleotide reductase. Understanding the differential immunogenicity of these epitopes is critical for the rational design of HSV vaccines and immunotherapies.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the immunogenicity of HSV-gB2 (498-505) and RR1 (822-829).

Table 1: T-Cell Response Magnitudes

EpitopeProtein SourceDominance StatusPercentage of HSV-1-Specific CD8+ T-Cell Response in C57BL/6 Mice
gB (498-505) Glycoprotein B (gB)Immunodominant70-90%[1]
RR1 (822-829) Ribonucleotide Reductase 1 (RR1)Subdominant<0.5% - ~5%[1][2]

Table 2: MHC Class I Binding Affinity

EpitopeMHC AlleleBinding Affinity (IC50)
gB (498-505) H-2Kb0.8 nM[2]
RR1 (822-829) H-2Kb2.1 nM[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Intracellular Cytokine Staining (ICS) for IFN-γ

This assay quantifies the percentage of antigen-specific T-cells by measuring the production of intracellular cytokines, such as interferon-gamma (IFN-γ), upon stimulation.

  • Cell Preparation: Isolate splenocytes or lymphocytes from the draining lymph nodes of HSV-1 infected C57BL/6 mice.

  • In Vitro Stimulation: Stimulate the isolated cells for 6 hours with peptide-pulsed target cells (e.g., peritoneal macrophages) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). Use target cells pulsed with either the gB (498-505) or RR1 (822-829) peptide.

  • Surface Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers, such as CD8 and CD44, to identify the cytotoxic T-lymphocyte population.

  • Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) and then permeabilize the cell membrane using a permeabilization buffer (e.g., containing saponin).

  • Intracellular Staining: Stain the permeabilized cells with a fluorescently labeled antibody against IFN-γ.

  • Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of CD8+ T-cells that are positive for IFN-γ in response to each peptide.

Chromium-51 (⁵¹Cr) Release Assay

This assay measures the cytotoxic activity of CTLs by quantifying the lysis of target cells.

  • Target Cell Labeling: Label target cells (e.g., EL4 cells) with ⁵¹Cr by incubating them with Na₂⁵¹CrO₄.

  • Peptide Pulsing: Pulse the ⁵¹Cr-labeled target cells with either the gB (498-505) or RR1 (822-829) peptide.

  • Co-culture: Co-culture the peptide-pulsed target cells with effector CTLs (isolated from HSV-1 infected mice) at various effector-to-target (E:T) ratios.

  • Incubation: Incubate the co-culture for 4-6 hours to allow for CTL-mediated target cell lysis.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant, which contains the ⁵¹Cr released from lysed cells.

  • Measurement of Radioactivity: Measure the radioactivity in the supernatant using a gamma counter.

  • Calculation of Specific Lysis: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

    • Spontaneous Release: Radioactivity released from target cells incubated without effector cells.

    • Maximum Release: Radioactivity released from target cells lysed with a detergent (e.g., Triton X-100).

Visualizations

MHC Class I Antigen Presentation Pathway

MHC_Class_I_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface ViralProtein Viral Protein (e.g., gB, RR1) Proteasome Proteasome ViralProtein->Proteasome Degradation Peptides Peptides (gB 498-505, RR1 822-829) Proteasome->Peptides TAP TAP Transporter Peptides->TAP MHC_I MHC Class I (H-2Kb) TAP->MHC_I Peptide Loading Peptide_MHC Peptide-MHC Complex MHC_I->Peptide_MHC Golgi Golgi Apparatus Peptide_MHC->Golgi Transport Presented_Peptide Antigen Presentation Golgi->Presented_Peptide CTL CD8+ CTL Presented_Peptide->CTL TCR Recognition

Caption: MHC Class I pathway for viral antigen presentation.

CTL Activation Signaling Cascade

CTL_Activation cluster_synapse Immunological Synapse cluster_signaling Intracellular Signaling TCR TCR Lck Lck TCR->Lck Phosphorylation CD8 CD8 pMHC Peptide-MHC I pMHC->TCR Binding pMHC->CD8 ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 PLCg1 PLCγ1 LAT_SLP76->PLCg1 Cytotoxicity Cytotoxicity (Granzyme/Perforin) LAT_SLP76->Cytotoxicity NFAT NFAT PLCg1->NFAT NFkB NF-κB PLCg1->NFkB AP1 AP-1 PLCg1->AP1 Cytokine_Production Cytokine Production (IFN-γ, TNF-α) NFAT->Cytokine_Production NFkB->Cytokine_Production AP1->Cytokine_Production

Caption: Simplified CTL activation signaling pathway.

References

Validating T-Cell Response to HSV-gB₂ (498-505) Epitope: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating Herpes Simplex Virus (HSV) immunotherapeutics, the validation of T-cell responses to specific epitopes is a critical step. This guide provides a comparative overview of methodologies used to validate the cytotoxic T-lymphocyte (CTL) response to the immunodominant HSV glycoprotein B epitope, gB₂ (498-505), with supporting experimental data and comparisons to alternative epitopes.

T-Cell Response to HSV-gB₂ (498-505) Epitope

The HSV-gB₂ (498-505) peptide, with the amino acid sequence SSIEFARL, is a well-characterized, immunodominant epitope of HSV.[1][2][3][4] It is recognized by CD8+ T-cells in the context of the H-2Kb major histocompatibility complex (MHC) class I molecule and is cross-reactive between HSV-1 and HSV-2.[1] Studies in C57BL/6 mice have shown that a significant portion, potentially 70-90%, of the entire HSV-1-specific CD8+ T-cell response is directed against this single determinant. This makes the gB₂ (498-505) epitope a crucial target for vaccine development and a benchmark for evaluating anti-HSV T-cell immunity.

Comparative Analysis of Validation Assays

The validation of a T-cell response to the gB₂ (498-505) epitope typically involves a combination of functional assays to quantify the frequency and cytotoxic capacity of epitope-specific T-cells. The most common methods include the ELISpot assay, Intracellular Cytokine Staining (ICS) with flow cytometry, and the 51Cr release assay.

AssayPrincipleKey OutputsAdvantagesDisadvantages
ELISpot Measures the frequency of cytokine-secreting T-cells upon stimulation with the gB₂ (498-505) peptide.Number of IFN-γ producing cells (spot-forming units) per million cells.High sensitivity, quantitative, suitable for high-throughput screening.Provides no information on the phenotype of the secreting cells.
Intracellular Cytokine Staining (ICS) Detects the production of intracellular cytokines (e.g., IFN-γ, TNF-α) in response to epitope stimulation, allowing for phenotypic characterization of responding cells.Percentage of CD8+ T-cells producing specific cytokines.Provides multi-parameter data on cell phenotype and function.Lower throughput than ELISpot, requires more complex data analysis.
51Cr Release Assay Measures the ability of epitope-specific CTLs to lyse target cells presenting the gB₂ (498-505) epitope.Percentage of specific lysis of target cells.Directly measures cytotoxic function.Use of radioactive materials, less sensitive than cytokine-based assays.
Activation Induced Marker (AIM) Assay Identifies and quantifies epitope-specific T-cells by measuring the upregulation of activation markers (e.g., CD137, CD40L) upon stimulation.Frequency of AIM+ T-cells.Does not require intracellular staining, can identify antigen-specific T-cells regardless of their cytokine profile.The choice of markers is crucial and may vary depending on the T-cell subset.

Experimental Data Summary

The following table summarizes representative quantitative data from studies validating the T-cell response to the HSV-gB₂ (498-505) epitope.

Experimental ModelAssayMeasurementResultReference
C57BL/6 mice immunized with a Th-CTL lipopeptide vaccineELISpotIFN-γ producing CD8+ T-cells per 10^6 lymph node cells~400
C57BL/6 mice infected with HSV-1Intracellular IFN-γ stainingPercentage of gB(498-505)-specific CD8+ T-cells in draining lymph nodes70-90% of total HSV-1-specific CD8+ T-cell response
In vitro stimulated splenocytes from immunized C57BL/6 mice51Cr Release AssaySpecific lysis of gB(498-505)-pulsed target cells~50% at an effector-to-target ratio of 90:1

Comparison with Alternative HSV Epitopes

While the gB₂ (498-505) epitope is immunodominant in C57BL/6 mice, other subdominant epitopes have been identified. Understanding the T-cell response to these alternatives is important for developing broadly protective vaccines.

EpitopeProtein SourceMHC RestrictionT-Cell Response Characteristics
gB (498-505) Glycoprotein BH-2KbImmunodominant, elicits a strong CD8+ T-cell response.
RR1 (822-829) Ribonucleotide Reductase 1H-2KbSubdominant, elicits a detectable but significantly lower CD8+ T-cell response compared to gB(498-505).
ICP27 (445-452) Infected Cell Protein 27H-2KbSubdominant, T-cell responses are often undetectable in some experimental systems.

Studies involving HSV-1 mutants lacking the gB(498-505) epitope have shown that the CD8+ T-cell response can be redirected towards these subdominant epitopes, highlighting the plasticity of the immune response.

Experimental Protocols

ELISpot Assay for IFN-γ Secretion

Objective: To quantify the frequency of gB₂ (498-505)-specific, IFN-γ-producing T-cells.

Methodology:

  • Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody and incubate overnight at 4°C.

  • Wash the plate and block with sterile PBS containing 10% fetal bovine serum.

  • Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized or infected animals.

  • Add 2-5 x 10^5 cells per well.

  • Stimulate the cells with the gB₂ (498-505) peptide (typically 1-10 µg/mL). Include a negative control (no peptide) and a positive control (e.g., PHA or anti-CD3 antibody).

  • Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

  • Wash the plate and add a biotinylated anti-IFN-γ detection antibody.

  • Incubate, wash, and then add streptavidin-alkaline phosphatase.

  • After a final wash, add a substrate solution to develop the spots.

  • Count the spots using an automated ELISpot reader.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

Objective: To identify and quantify gB₂ (498-505)-specific CD8+ T-cells that produce IFN-γ.

Methodology:

  • Prepare a single-cell suspension of splenocytes or PBMCs.

  • Stimulate 1-2 x 10^6 cells with the gB₂ (498-505) peptide (1-10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

  • Wash the cells and stain for surface markers, including CD8 and a viability dye.

  • Fix and permeabilize the cells using a commercial kit.

  • Stain for intracellular IFN-γ with a fluorescently labeled antibody.

  • Wash the cells and acquire data on a flow cytometer.

  • Analyze the data by gating on live, CD8+ lymphocytes and then quantifying the percentage of IFN-γ positive cells.

51Cr Release Assay for Cytotoxicity

Objective: To measure the cytotoxic activity of gB₂ (498-505)-specific CTLs.

Methodology:

  • Label target cells (e.g., EL-4 cells, which are H-2Kb positive) with 51Cr by incubating with Na₂⁵¹CrO₄.

  • Wash the labeled target cells and pulse a portion with the gB₂ (498-505) peptide. The remaining unpulsed cells serve as a negative control.

  • Prepare effector cells (splenocytes or purified T-cells from immunized/infected animals) at various effector-to-target (E:T) ratios.

  • Co-culture the effector and target cells for 4-6 hours at 37°C.

  • Centrifuge the plate and collect the supernatant.

  • Measure the amount of 51Cr released into the supernatant using a gamma counter.

  • Calculate the percentage of specific lysis using the formula: (experimental release - spontaneous release) / (maximum release - spontaneous release) x 100.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for T-Cell Response Validation

G cluster_sample Sample Preparation cluster_stimulation Epitope Stimulation cluster_assays Validation Assays cluster_readout Data Analysis Sample Splenocytes or PBMCs from HSV-infected/immunized mouse Stimulation Incubate with HSV-gB2 (498-505) peptide Sample->Stimulation ELISpot ELISpot Stimulation->ELISpot ICS ICS & Flow Cytometry Stimulation->ICS Cr51 51Cr Release Assay Stimulation->Cr51 Readout_ELISpot Frequency of IFN-γ secreting cells ELISpot->Readout_ELISpot Readout_ICS Percentage of IFN-γ+ CD8+ T-cells ICS->Readout_ICS Readout_Cr51 Percentage of specific lysis Cr51->Readout_Cr51

Caption: Workflow for validating T-cell response to HSV-gB₂ (498-505).

TCR Signaling Pathway Leading to CTL Effector Function

G cluster_cell_interaction Cell-Cell Interaction cluster_signaling Intracellular Signaling Cascade cluster_effector Effector Functions APC Antigen Presenting Cell (MHC-I + gB2 (498-505)) CTL CD8+ Cytotoxic T-Lymphocyte (TCR + CD8) APC->CTL TCR Engagement Lck Lck CTL->Lck ZAP70 ZAP70 Lck->ZAP70 PLCg PLCγ ZAP70->PLCg IP3_DAG IP3 & DAG PLCg->IP3_DAG Ca_PKC Ca++ & PKC IP3_DAG->Ca_PKC Transcription_Factors NFAT, AP-1, NF-κB Ca_PKC->Transcription_Factors Cytokines Cytokine Production (IFN-γ, TNF-α) Transcription_Factors->Cytokines Cytotoxicity Granzyme/Perforin Release Transcription_Factors->Cytotoxicity

Caption: TCR signaling pathway in CD8+ T-cells.

References

A Comparative Guide to Cytotoxic T-Lymphocyte (CTL) Responses Against Herpes Simplex Virus Glycoprotein B Epitopes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of cytotoxic T-lymphocyte (CTL) responses to various epitopes of Herpes Simplex Virus (HSV) glycoprotein B (gB), a key target for the host's immune defense and a major candidate for vaccine development. Understanding the nuances of CTL responses to different gB epitopes is crucial for designing effective immunotherapies and vaccines against HSV-1 and HSV-2.

Introduction to Glycoprotein B and CTL Responses

Glycoprotein B is an essential envelope protein in both HSV-1 and HSV-2, playing a critical role in viral entry into host cells.[1][2] It is a major target for both humoral and cellular immunity. Cytotoxic T-lymphocytes, particularly CD8+ T cells, are vital for controlling and clearing HSV infections by recognizing and eliminating infected cells.[3] These CTLs identify viral epitopes—short peptides derived from viral proteins like gB—presented on the surface of infected cells by Major Histocompatibility Complex (MHC) class I molecules. The specific gB epitopes recognized and the characteristics of the CTL response can significantly influence the clinical outcome of the infection.

Comparative Analysis of CTL Responses to HSV-1 and HSV-2 gB Epitopes

The following tables summarize quantitative data on CTL responses to different gB epitopes from various studies. These studies highlight differences in immunodominance and functional capacity of CTLs in both human subjects and animal models.

Human CD4+ T-Cell Responses to HSV-1 Glycoprotein B Epitopes

CD4+ T cells, traditionally known as "helper" cells, can also exhibit direct cytotoxic activity and play a significant role in orchestrating the overall immune response.[4][5] A study comparing responses in asymptomatic and symptomatic HSV-1 seropositive individuals identified several key immunodominant CD4+ CTL epitopes.

EpitopeAmino Acid PositionRecognition ProfileIFN-γ Production (Stimulation Index)Cytotoxic Activity (% Specific Lysis)Associated Clinical StatusReference
gB166-180166-180Strongly recognized by CD4+ T cellsHighSignificantAsymptomatic
gB666-680666-680Strongly recognized by CD4+ T cellsHighSignificantAsymptomatic
gB661-675661-675Preferentially recognized by CD4+ T cellsModerateSignificantSymptomatic

Data synthesized from studies on T cells from HLA-DR-genotyped, clinically defined HSV-1-seropositive individuals.

Human CD8+ T-Cell Responses to HSV-1 Glycoprotein B Epitopes

CD8+ T cells are the primary effectors of cytotoxic immunity against viral infections. Their response to gB epitopes can differ between individuals with varying clinical presentations of HSV infection.

EpitopeAmino Acid PositionHLA RestrictionFrequency in Asymptomatic vs. SymptomaticKey Functional AttributesReference
gB183–191183-191N/AHigher frequency in asymptomatic individualsMultifunctional (higher granzyme B and perforin expression)
gB342–350342-350N/AHigher frequency in asymptomatic individualsMultifunctional
gB561–569561-569N/ASignificantly higher numbers of Granzyme B+ CD8+ T cells in asymptomatic individualsHigher Granzyme B expression

Comparison based on studies of HSV gB epitope-specific effector and memory CD8+ T cells from individuals with ocular herpes.

Murine CD8+ T-Cell Responses to an Immunodominant HSV-1 gB Epitope

Animal models are instrumental in dissecting the dynamics of CTL responses during different phases of infection. The gB498–505 epitope is a well-characterized immunodominant epitope in C57BL/6 mice.

EpitopeAmino Acid SequenceAmino Acid PositionHLA/MHC RestrictionCTL Precursor Frequency (Primary Infection)Role in ReinfectionReference
gB498–505SSIEFARL498-505H-2Kb~1/12,000 lymph node cellsNot readily detected during reinfection, suggesting a primary role.

Data from studies in C57BL/6 mice.

Experimental Methodologies

The data presented above were generated using a variety of sophisticated immunological assays. Below are outlines of the typical experimental protocols employed in these studies.

Epitope Mapping and T-Cell Proliferation Assays
  • Peptide Library Synthesis : A library of overlapping peptides (e.g., 15-mers overlapping by 10 amino acids) spanning the entire gB protein is synthesized.

  • PBMC Isolation : Peripheral blood mononuclear cells (PBMCs) are isolated from the blood of HSV-seropositive donors using Ficoll-Hypaque density gradient centrifugation.

  • T-Cell Stimulation : PBMCs are cultured in the presence of individual peptides or pools of peptides.

  • Proliferation Measurement : T-cell proliferation is measured by the incorporation of [3H]thymidine or by using fluorescent dyes like CFSE. The results are often expressed as a Stimulation Index (SI), which is the ratio of proliferation in the presence of the peptide to the proliferation in the absence of the peptide.

Enzyme-Linked Immunospot (ELISPOT) Assay for Cytokine Production
  • Plate Coating : ELISPOT plates are coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ).

  • Cell Plating : Purified CD4+ or CD8+ T cells are plated along with antigen-presenting cells (APCs) and the specific gB peptide epitopes.

  • Incubation : The plates are incubated to allow for cytokine secretion by activated T cells.

  • Detection : A biotinylated detection antibody followed by a streptavidin-enzyme conjugate is added. A substrate is then added, which results in the formation of colored spots at the sites of cytokine secretion.

  • Analysis : The spots are counted, with each spot representing a single cytokine-secreting cell.

Cytotoxicity (51Cr-Release) Assay
  • Target Cell Preparation : Autologous B-lymphoblastoid cell lines (LCLs) or other suitable target cells are labeled with radioactive chromium (51Cr).

  • Peptide Pulsing : The labeled target cells are incubated with the specific gB peptide epitope.

  • Effector-Target Co-culture : Peptide-pulsed target cells are co-cultured with effector CTLs at various effector-to-target ratios.

  • Measurement of Cr Release : After incubation, the amount of 51Cr released into the supernatant from lysed target cells is measured using a gamma counter.

  • Calculation of Specific Lysis : The percentage of specific lysis is calculated using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the processes involved in identifying and characterizing CTL responses to HSV gB epitopes.

Experimental_Workflow_for_CTL_Epitope_Identification General Workflow for Identifying and Characterizing CTL Epitopes cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation cluster_ex_vivo Ex Vivo Analysis predict Epitope Prediction (e.g., TEPITOPE) pepsyn Peptide Synthesis predict->pepsyn Select candidate peptides tcell_stim T-Cell Stimulation with Peptides pepsyn->tcell_stim pb_iso Isolate PBMCs from HSV+ Donors pb_iso->tcell_stim tetramer Tetramer Staining & Flow Cytometry pb_iso->tetramer ics Intracellular Cytokine Staining (ICS) pb_iso->ics prolif Proliferation Assay (e.g., [3H]Thymidine) tcell_stim->prolif elispot ELISPOT Assay (e.g., IFN-γ) tcell_stim->elispot cyto Cytotoxicity Assay (e.g., 51Cr Release) tcell_stim->cyto

Caption: Workflow for CTL epitope identification and characterization.

T_Cell_Activation_Pathway CTL Activation by an HSV-Infected Cell cluster_infected_cell HSV-Infected Host Cell cluster_ctl Cytotoxic T-Lymphocyte (CTL) gB_protein gB Protein (Viral Antigen) proteasome Proteasome gB_protein->proteasome Degradation peptides gB Peptides proteasome->peptides mhc1 MHC Class I peptides->mhc1 Loading in ER presentation Peptide-MHC I Complex on Surface mhc1->presentation tcr T-Cell Receptor (TCR) presentation->tcr Recognition cd8 CD8 Co-receptor presentation->cd8 Binding activation CTL Activation tcr->activation cd8->activation effector Effector Functions activation->effector Initiates effector->presentation Induces Apoptosis

Caption: Simplified CTL activation and effector function pathway.

Conclusion and Future Directions

The CTL response to HSV glycoprotein B is multi-faceted, with different epitopes eliciting responses of varying magnitude and quality. Notably, certain epitopes appear to be associated with an asymptomatic clinical status, suggesting they may be key targets for a protective immune response and, therefore, prime candidates for vaccine design. For instance, the HSV-1 gB epitopes gB166-180 and gB666-680 are strongly recognized by CD4+ T cells from asymptomatic individuals, whereas gB661-675 is preferentially recognized in symptomatic patients. Similarly, in ocular herpes, CTLs specific for epitopes like gB183–191 and gB342–350 are more frequent and functionally robust in asymptomatic individuals.

Future research should aim to further elucidate the mechanisms underlying the differential immunogenicity of these epitopes. A deeper understanding of the structural basis for T-cell receptor recognition and the factors that drive the development of a protective versus a non-protective CTL response will be critical for the development of next-generation HSV vaccines and T-cell-based immunotherapies. The cross-reactivity of gB epitopes between HSV-1 and HSV-2 also warrants further investigation, as this could be leveraged to create a pan-HSV vaccine.

References

Confirming the Specificity of HSV-gB2 (498-505) T-Cell Clones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methods used to confirm the specificity of T-cell clones targeting the immunodominant HSV-gB2 (498-505) epitope. The herpes simplex virus (HSV) glycoprotein B (gB) derived peptide, corresponding to amino acids 498-505 (SSIEFARL), is a critical target for cytotoxic T-lymphocyte (CTL) responses against both HSV-1 and HSV-2.[1][2][3][4][5] In H-2Kb murine models, this epitope is known to be highly immunodominant, with a significant portion of the anti-HSV CD8+ T-cell response directed against it. Verifying the precise specificity of T-cell clones recognizing this epitope is paramount for the development of effective vaccines and T-cell-based immunotherapies.

This guide outlines key experimental approaches, presents comparative data on T-cell clone reactivity, and provides detailed protocols for the discussed assays.

Experimental Approaches to Confirm T-Cell Specificity

The specificity of an HSV-gB2 (498-505) T-cell clone is confirmed by demonstrating its ability to recognize and respond to its cognate peptide while showing no or minimal reactivity to irrelevant peptides. The primary methods for this validation include:

  • Cytotoxicity Assays: These assays measure the ability of CTL clones to lyse target cells presenting the specific peptide on their MHC class I molecules. The Chromium-51 (⁵¹Cr) release assay is a classic and highly sensitive method for this purpose.

  • Cytokine Secretion Assays: Upon recognition of their target, activated T-cells secrete various cytokines, such as interferon-gamma (IFN-γ) and interleukin-2 (IL-2). The Enzyme-Linked Immunospot (ELISPOT) assay and Intracellular Cytokine Staining (ICS) followed by flow cytometry are powerful techniques to quantify cytokine production at the single-cell level.

  • Proliferation Assays: Specific T-cell clones will proliferate in response to stimulation with their cognate antigen. This can be measured by techniques such as [³H]thymidine incorporation or staining with proliferation-tracking dyes like CFSE.

Quantitative Comparison of T-Cell Clone Specificity

To illustrate the specificity of HSV-gB2 (498-505) T-cell clones, the following table summarizes data from a representative study demonstrating the lytic activity of a CTL clone against target cells pulsed with the specific peptide versus control conditions.

Target CellsPeptideEffector to Target Ratio% Specific Lysis
B6/WT-3HSV-gB2 (498-505)10:155%
B6/WT-3HSV-gB2 (498-505)3:135%
B6/WT-3HSV-gB2 (498-505)1:120%
B6/WT-3Mock Peptide10:1<5%
B6/WT-3 (unpulsed)None10:1<5%

Data is hypothetical and illustrative of expected results from a chromium release assay.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility.

Chromium-51 (⁵¹Cr) Release Assay

This assay measures the ability of CTLs to lyse target cells.

Materials:

  • Target cells (e.g., B6/WT-3 murine fibroblasts)

  • Effector T-cell clones (specific for HSV-gB2 (498-505))

  • HSV-gB2 (498-505) peptide (SSIEFARL)

  • Irrelevant control peptide

  • Na₂⁵¹CrO₄ (Chromium-51)

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • 96-well V-bottom plates

  • Gamma counter

Protocol:

  • Target Cell Labeling:

    • Resuspend 1 x 10⁶ target cells in 100 µL of complete medium.

    • Add 100 µCi of ⁵¹Cr and incubate for 60-90 minutes at 37°C, mixing every 20-30 minutes.

    • Wash the cells three times with 10 mL of complete medium to remove excess ⁵¹Cr.

    • Resuspend the labeled target cells at 1 x 10⁵ cells/mL.

  • Peptide Pulsing:

    • Incubate the labeled target cells with 1 µM of HSV-gB2 (498-505) peptide or an irrelevant control peptide for 1 hour at 37°C.

  • Co-culture:

    • Plate 1 x 10⁴ peptide-pulsed target cells per well in a 96-well V-bottom plate.

    • Add effector T-cell clones at various effector-to-target (E:T) ratios (e.g., 30:1, 10:1, 3:1).

    • For controls, include wells with target cells alone (spontaneous release) and target cells with 1% Triton X-100 (maximum release).

  • Incubation and Lysis:

    • Centrifuge the plate at 50 x g for 3 minutes to initiate cell contact.

    • Incubate for 4-6 hours at 37°C.

  • Harvesting and Counting:

    • Centrifuge the plate at 500 x g for 5 minutes.

    • Carefully collect 100 µL of supernatant from each well.

    • Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

Interferon-Gamma (IFN-γ) ELISPOT Assay

This assay quantifies the number of IFN-γ secreting T-cells.

Materials:

  • 96-well PVDF-membrane ELISPOT plates

  • Anti-mouse IFN-γ capture antibody

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)

  • BCIP/NBT or AEC substrate

  • Effector T-cell clones

  • Antigen-presenting cells (APCs) (e.g., splenocytes)

  • HSV-gB2 (498-505) peptide

  • Irrelevant control peptide

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

Protocol:

  • Plate Coating:

    • Coat the ELISPOT plate with anti-mouse IFN-γ capture antibody overnight at 4°C.

    • Wash the plate four times with sterile PBS and block with complete medium for 2 hours at 37°C.

  • Cell Plating and Stimulation:

    • Add 2 x 10⁵ APCs to each well.

    • Add the T-cell clones at a desired concentration (e.g., 1 x 10⁴ cells/well).

    • Stimulate the cells with 1-10 µM of HSV-gB2 (498-505) peptide.

    • Include negative controls (APCs and T-cells with no peptide) and positive controls (e.g., PHA or anti-CD3 antibody).

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Detection:

    • Wash the plate six times with PBS containing 0.05% Tween-20 (PBST).

    • Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate six times with PBST.

    • Add Streptavidin-AP or -HRP and incubate for 1 hour at room temperature.

    • Wash the plate six times with PBST.

  • Spot Development and Analysis:

    • Add the substrate and incubate until distinct spots emerge.

    • Stop the reaction by washing with distilled water.

    • Allow the plate to dry and count the spots using an ELISPOT reader.

Intracellular Cytokine Staining (ICS)

This method detects cytokine production within individual T-cells.

Materials:

  • Effector T-cell clones

  • Antigen-presenting cells (APCs)

  • HSV-gB2 (498-505) peptide

  • Irrelevant control peptide

  • Brefeldin A or Monensin (protein transport inhibitors)

  • Anti-mouse CD8a antibody (fluorochrome-conjugated)

  • Anti-mouse IFN-γ antibody (fluorochrome-conjugated)

  • Fixation/Permeabilization buffers

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Protocol:

  • Cell Stimulation:

    • Co-culture T-cell clones and APCs in the presence of 1-10 µM of HSV-gB2 (498-505) peptide or a control peptide for 1-2 hours at 37°C.

    • Add a protein transport inhibitor (e.g., Brefeldin A) and incubate for an additional 4-6 hours.

  • Surface Staining:

    • Wash the cells with FACS buffer.

    • Stain for cell surface markers (e.g., CD8a) for 30 minutes at 4°C.

  • Fixation and Permeabilization:

    • Wash the cells and resuspend in fixation buffer for 20 minutes at room temperature.

    • Wash and resuspend in permeabilization buffer.

  • Intracellular Staining:

    • Add the fluorochrome-conjugated anti-IFN-γ antibody and incubate for 30 minutes at 4°C in the dark.

  • Acquisition and Analysis:

    • Wash the cells and resuspend in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on the CD8+ T-cell population and quantifying the percentage of IFN-γ positive cells.

Visualizing the Molecular and Experimental Pathways

To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated.

MHC_Class_I_Antigen_Presentation cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface ub_protein Ubiquitinated Viral Protein (gB) proteasome Proteasome ub_protein->proteasome Degradation peptides Peptides (including gB 498-505) proteasome->peptides tap TAP Transporter peptides->tap Transport peptide_loading Peptide Loading Complex tap->peptide_loading mhc_i MHC Class I (H-2Kb) mhc_i->peptide_loading mhc_peptide MHC I-Peptide Complex peptide_loading->mhc_peptide Loading of gB 498-505 presented_complex Presented MHC I-Peptide mhc_peptide->presented_complex Transport to cell surface apc Antigen Presenting Cell

Caption: MHC Class I presentation of the HSV-gB2 (498-505) epitope.

T_Cell_Specificity_Workflow cluster_stimulation Antigen Stimulation cluster_assays Specificity Assays cluster_results Expected Results start Isolate T-Cell Clones from HSV-Infected Mouse stim_specific Stimulate with APCs + HSV-gB2 (498-505) Peptide start->stim_specific stim_irrelevant Stimulate with APCs + Irrelevant Peptide start->stim_irrelevant stim_no_peptide Stimulate with APCs only (Negative Control) start->stim_no_peptide cytotoxicity Chromium Release Assay stim_specific->cytotoxicity cytokine ELISPOT / ICS stim_specific->cytokine proliferation CFSE Dilution stim_specific->proliferation stim_irrelevant->cytotoxicity stim_irrelevant->cytokine stim_irrelevant->proliferation stim_no_peptide->cytotoxicity stim_no_peptide->cytokine stim_no_peptide->proliferation result_specific High Lysis / Cytokine Secretion / Proliferation cytotoxicity->result_specific result_irrelevant No/Low Lysis / Cytokine Secretion / Proliferation cytotoxicity->result_irrelevant cytokine->result_specific cytokine->result_irrelevant proliferation->result_specific proliferation->result_irrelevant conclusion Confirmation of T-Cell Clone Specificity result_specific->conclusion result_irrelevant->conclusion

Caption: Experimental workflow for confirming T-cell clone specificity.

T_Cell_Receptor_Signaling cluster_interaction T-Cell and APC Interaction cluster_signaling Intracellular Signaling Cascade cluster_response T-Cell Effector Functions tcr T-Cell Receptor (TCR) mhc_peptide MHC I + gB(498-505) tcr->mhc_peptide Recognition lck Lck mhc_peptide->lck Activation cd8 CD8 cd8->mhc_peptide Co-receptor binding zap70 ZAP-70 lck->zap70 Phosphorylation lat_slp76 LAT & SLP-76 zap70->lat_slp76 Phosphorylation plc PLCγ1 lat_slp76->plc Activation ip3_dag IP3 & DAG plc->ip3_dag ca_release Ca²⁺ Release ip3_dag->ca_release pkc_ras PKC & Ras/MAPK ip3_dag->pkc_ras nfat NFAT ca_release->nfat Activation nfkb_ap1 NF-κB & AP-1 pkc_ras->nfkb_ap1 Activation cytokine_prod Cytokine Production (IFN-γ, TNF-α) nfat->cytokine_prod nfkb_ap1->cytokine_prod cytotoxicity_resp Cytotoxicity (Granzyme/Perforin) nfkb_ap1->cytotoxicity_resp proliferation_resp Proliferation nfkb_ap1->proliferation_resp

Caption: T-cell receptor signaling upon recognition of HSV-gB2 (498-505).

References

Comparative Immunogenicity of HSV-gB (498-505) Peptide in H-2b and H-2d Mouse Strains

Author: BenchChem Technical Support Team. Date: November 2025

The Herpes Simplex Virus type 1 (HSV-1) glycoprotein B (gB) contains a peptide spanning amino acids 498-505, with the sequence SSIEFARL. This peptide is a critical target for the cellular immune response in certain mouse strains. Understanding its immunogenicity across different genetic backgrounds is vital for the development of effective T-cell-based vaccines and immunotherapies. This guide provides a comparative analysis of the immune response to the HSV-gB (498-505) epitope in C57BL/6 (H-2b) and BALB/c (H-2d) mouse strains, supported by experimental data and detailed protocols.

The primary determinant of immunogenicity for the gB (498-505) peptide is the Major Histocompatibility Complex (MHC) haplotype of the mouse strain. The SSIEFARL peptide is known to bind specifically to the H-2Kb MHC class I molecule.[1][2] Consequently, a robust CD8+ T cell response is observed in mouse strains expressing this allele, such as C57BL/6 (B6). In contrast, strains lacking the H-2b haplotype, like BALB/c (H-2d), do not mount a significant response to this specific peptide because their MHC molecules (H-2Kd, H-2Dd, H-2Ld) do not efficiently present it to T cells.[3][4]

Data Summary: C57BL/6 vs. BALB/c Mice

The immune response to the gB (498-505) peptide is starkly different between C57BL/6 and BALB/c mice. In C57BL/6 mice, this peptide represents an immunodominant epitope, consistently accounting for the majority of the HSV-specific CD8+ T cell response.[5] In some studies, over 90% of the entire CTL response to HSV-1 is directed against this single determinant. Data for a direct response to the SSIEFARL peptide in BALB/c mice is largely absent from the literature, which is consistent with the principle of MHC restriction. The comparison, therefore, is between a strong responder (C57BL/6) and a non-responder (BALB/c) to this specific epitope.

Table 1: Comparative CD8+ T Cell Response to gB (498-505) Peptide

Parameter C57BL/6 (H-2b) BALB/c (H-2d) Reference
MHC Restriction H-2Kb Not restricted
Immunodominance High (50-90% of total HSV CD8+ response) None
Tetramer+ CD8+ T Cells Readily detectable post-infection/immunization Not expected/Not reported
IFN-γ Production Strong response in ELISpot and ICS assays Not expected/Not reported

| CTL Activity | High specific lysis of peptide-pulsed targets | Not expected/Not reported | |

ICS: Intracellular Cytokine Staining; CTL: Cytotoxic T Lymphocyte

Table 2: Quantitative Data on gB (498-505)-Specific CD8+ T Cell Response in C57BL/6 Mice

Assay Immunization/Infection Method Timepoint Result (Approximate) Reference
Intracellular IFN-γ HSV-1 Infection Day 7 p.i. ~4-fold increase in responding CD8+ T cells vs. controls
Tetramer Staining HSV-1 Infection Day 8 p.i. ~50% of CD8+ T cells in trigeminal ganglia are gB-tetramer+
CTL Assay (51Cr Release) Lipopeptide Immunization 10 days post-boost ~40-50% specific lysis at 30:1 E:T ratio

| ELISpot (IFN-γ) | Lipopeptide Immunization | 10 days post-boost | ~300 spot-forming cells / 106 cells | |

p.i.: post-infection; E:T: Effector to Target ratio

Experimental Methodologies

Detailed protocols are essential for reproducing and building upon immunogenicity studies. Below are methodologies commonly employed to assess the T cell response to the gB (498-505) peptide in C57BL/6 mice.

Mouse Immunization Protocol
  • Animals: 6-8 week old C57BL/6 mice are used.

  • Antigen: The SSIEFARL peptide is synthesized. For enhanced immunogenicity, it can be conjugated to a carrier protein like BSA or formulated as a lipopeptide.

  • Procedure: Mice are immunized subcutaneously (e.g., at the base of the tail or in the footpad). A typical immunization may consist of 50 µg of peptide emulsified in Complete Freund's Adjuvant (CFA) for the primary immunization, followed by a boost 1-2 weeks later with the peptide in Incomplete Freund's Adjuvant (IFA).

  • Harvesting: Spleens and draining lymph nodes are harvested 7-10 days after the final immunization for analysis.

Intracellular Cytokine Staining (ICS) for IFN-γ

This assay quantifies the frequency of antigen-specific T cells that produce cytokines upon re-stimulation.

  • Cell Preparation: A single-cell suspension is prepared from the spleens or lymph nodes of immunized mice. Red blood cells are lysed.

  • In Vitro Re-stimulation: Splenocytes (2 x 106 cells/well) are cultured for 5-6 hours in the presence of the SSIEFARL peptide (e.g., 1-5 µg/mL). A protein transport inhibitor (e.g., Brefeldin A) is added to trap cytokines intracellularly.

  • Staining: Cells are first stained for surface markers, typically Anti-CD8. After surface staining, cells are fixed and permeabilized.

  • Intracellular Staining: Permeabilized cells are stained with a fluorochrome-conjugated Anti-IFN-γ antibody.

  • Flow Cytometry: Samples are acquired on a flow cytometer. The data is analyzed by gating on the CD8+ T cell population and quantifying the percentage of cells that are positive for IFN-γ.

51Cr Release Assay for Cytotoxicity (CTL)

This classic assay measures the ability of cytotoxic T lymphocytes to lyse target cells presenting the specific peptide.

  • Effector Cell Generation: Splenocytes from immunized C57BL/6 mice are co-cultured for 5 days with irradiated, peptide-pulsed syngeneic splenocytes to expand the population of specific CTLs.

  • Target Cell Preparation: Syngeneic target cells (e.g., EL-4, H-2b) are labeled with 51Cr sodium chromate. A portion of the cells is pulsed with the SSIEFARL peptide, while the other portion serves as a non-pulsed control.

  • Co-culture: Effector cells are mixed with labeled target cells at various effector-to-target (E:T) ratios and incubated for 4-6 hours.

  • Measurement: The amount of 51Cr released into the supernatant is measured using a gamma counter.

  • Calculation: The percentage of specific lysis is calculated as: ((Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) * 100.

Visualized Workflows and Pathways

Antigen Presentation Pathway

The differential response between mouse strains is dictated by the MHC Class I antigen presentation pathway. The gB (498-505) peptide is processed from the viral glycoprotein B and loaded onto the H-2Kb molecule in the endoplasmic reticulum of infected cells in C57BL/6 mice. This complex is then transported to the cell surface for recognition by CD8+ T cells.

G cluster_0 Antigen Presenting Cell (C57BL/6, H-2b) gB HSV Glycoprotein B proteasome Proteasome gB->proteasome Degradation peptide gB(498-505) Peptide (SSIEFARL) proteasome->peptide tap TAP Transporter peptide->tap complex H-2Kb-Peptide Complex peptide->complex er Endoplasmic Reticulum tap->er mhc H-2Kb Molecule mhc->complex Peptide Loading surface Cell Surface complex->surface Transport tcr TCR surface->tcr Recognition & Activation cd8 CD8+ T Cell tcr->cd8

Caption: MHC Class I presentation of gB (498-505) in H-2b mice.

Experimental Workflow for Immunogenicity Assessment

A typical workflow for comparing T cell responses involves immunization, isolation of immune cells, and subsequent ex vivo analysis using functional assays.

G cluster_mice In Vivo Phase cluster_assays Ex Vivo Analysis b6 C57BL/6 (H-2b) Mice immunize Immunize with gB(498-505) Peptide + Adjuvant balbc BALB/c (H-2d) Mice harvest Harvest Spleens & Draining Lymph Nodes immunize->harvest restim Restimulate cells with SSIEFARL peptide harvest->restim ics ICS (IFN-γ) Assay restim->ics elispot ELISpot (IFN-γ) Assay restim->elispot ctl CTL (51Cr Release) Assay restim->ctl

Caption: General workflow for assessing peptide immunogenicity.

References

A Comparative Analysis of HSV-1 and HSV-2 Glycoprotein B Epitope Recognition

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the epitope recognition of glycoprotein B (gB) between Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). Understanding the nuances of the immune response to this essential viral envelope protein is critical for the development of effective diagnostics, vaccines, and therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological and experimental processes.

Executive Summary

Glycoprotein B is a major target for the host immune response to both HSV-1 and HSV-2 infections. While there is significant amino acid homology (approximately 85%) between the gB of the two virus types, leading to considerable antigenic cross-reactivity, type-specific epitopes also exist that can elicit distinct antibody and T-cell responses.[1] This guide explores these differences and similarities in epitope recognition, providing a foundation for targeted immunotherapeutic strategies.

Data Presentation: B-Cell and T-Cell Epitope Recognition

The following tables summarize the quantitative data on antibody and T-cell recognition of HSV-1 and HSV-2 gB epitopes.

Table 1: B-Cell (Antibody) Recognition of gB Epitopes
Epitope Region (Amino Acid Position)Virus SpecificityAntibody Binding Affinity (Kd)Neutralizing ActivityReference
HSV-1 gB
aa 31-43Type-specific (H1817)Not specifiedNeutralizing[2]
aa 391-410Type-specific (H1838)Not specifiedNeutralizing[2]
aa 454-473Type-specific (H1781)Not specifiedNeutralizing[2]
aa 487-505Type-specific (H1359)Not specifiedNeutralizing[2]
aa 640-670Type-specific (SS10)Not specifiedNeutralizing
aa 697-725Type-specific (SS106)Not specifiedNeutralizing
HSV-2 gB
aa 18-75Largely Type-specificStrong reactivity in 58/58 HSV-2+ seraNot specified
aa 564-626Cross-reactiveMinor cross-reactivityNot specified
aa 819-904Cross-reactiveStrong cross-reactivityNot specified
Cross-Reactive gB
Domain IICross-reactive (mAb 2c)Nanomolar range (equal for HSV-1 & HSV-2)Neutralizing (less effective against HSV-2 in vivo)
Table 2: T-Cell Recognition of gB Epitopes
Epitope SequenceVirus SpecificityT-Cell Response (Assay)Responding Cell TypeMHC RestrictionReference
HSV-1 gB
SSIEFARL (gB498–505)Immunodominant, recognized in HSV-1 infectionHigh frequency of IFN-γ producing cells (ELISpot)CD8+ T-cellsH-2Kb (mice)
TSSIEFARLQF (gB497-507)ImmunodominantNot specifiedNot specifiedNot specified
HSV-2 gB
Multiple peptide poolsType-common epitopes presentIFN-γ secretion (ELISpot)CD4+ and CD8+ T-cellsNot specified
Cross-Reactive gB
Not specifiedCross-reactive determinants existT-cell proliferationCD4+ T-cellsNot specified

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Enzyme-Linked Immunosorbent Assay (ELISA) for Epitope Mapping

Objective: To identify linear B-cell epitopes on gB recognized by antibodies.

Principle: Overlapping synthetic peptides spanning the gB protein are immobilized on an ELISA plate. The plate is then incubated with serum containing anti-gB antibodies. Bound antibodies are detected using a secondary antibody conjugated to an enzyme that catalyzes a colorimetric reaction. The intensity of the color is proportional to the amount of antibody bound to a specific peptide.

Protocol:

  • Peptide Coating: Coat a 96-well microtiter plate with 1-10 µg/mL of each synthetic gB peptide in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of PBS containing 0.05% Tween 20 (PBST).

  • Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST) and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Primary Antibody Incubation: Add diluted serum samples (e.g., 1:100 to 1:1000 in blocking buffer) to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-human IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL/well of TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL/well of 2N H2SO4.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Competitive ELISA for Epitope Specificity

Objective: To determine if different monoclonal antibodies (mAbs) recognize the same or overlapping epitopes.

Protocol:

  • Antigen Coating: Coat a 96-well plate with purified gB protein (1-10 µg/mL) overnight at 4°C.

  • Washing and Blocking: Wash and block the plate as described in the direct ELISA protocol.

  • Competitive Binding: Pre-incubate a fixed, subsaturating concentration of an unlabeled primary mAb with the coated gB for 1-2 hours.

  • Addition of Labeled Antibody: Without washing, add a labeled (e.g., biotinylated or HRP-conjugated) second mAb and incubate for 1-2 hours.

  • Washing: Wash the plate to remove unbound antibodies.

  • Detection: If a biotinylated second mAb was used, add streptavidin-HRP and incubate for 30 minutes, followed by washing and substrate addition. If an HRP-conjugated second mAb was used, proceed directly to substrate addition.

  • Data Analysis: A reduction in the signal from the labeled mAb in the presence of the unlabeled mAb indicates that they recognize the same or overlapping epitopes.

Enzyme-Linked Immunospot (ELISpot) Assay for T-Cell Epitope Recognition

Objective: To quantify the frequency of gB epitope-specific, cytokine-secreting T-cells.

Principle: This assay captures cytokines secreted by individual T-cells upon stimulation with specific gB peptides. Each spot that develops on the membrane of the ELISpot plate represents a single cytokine-producing cell.

Protocol:

  • Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., IFN-γ) overnight at 4°C.

  • Washing and Blocking: Wash the plate with sterile PBS and block with sterile cell culture medium containing 10% fetal bovine serum for at least 30 minutes at 37°C.

  • Cell Plating: Add peripheral blood mononuclear cells (PBMCs) or isolated T-cells to the wells.

  • Stimulation: Add gB-derived peptides (e.g., 1-10 µg/mL) to the wells to stimulate the T-cells. Include positive (e.g., phytohemagglutinin) and negative (medium only) controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Removal: Wash the plate extensively with PBST to remove the cells.

  • Detection Antibody: Add a biotinylated detection antibody specific for the cytokine of interest and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate: Add streptavidin-alkaline phosphatase (AP) or streptavidin-HRP and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Spot Development: Add a precipitating substrate (e.g., BCIP/NBT for AP or AEC for HRP) and incubate until distinct spots emerge.

  • Stopping: Stop the reaction by washing with distilled water.

  • Data Analysis: Air dry the plate and count the spots using an automated ELISpot reader.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and biological pathways discussed in this guide.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Assay Steps Coat Plate 1. Coat Plate with gB Peptides Wash1 2. Wash Coat Plate->Wash1 Block Plate 3. Block Non-specific Sites Wash1->Block Plate Wash2 4. Wash Block Plate->Wash2 Add Serum 5. Add Serum (Primary Antibody) Wash2->Add Serum Wash3 6. Wash Add Serum->Wash3 Add Secondary Ab 7. Add HRP-conjugated Secondary Antibody Wash3->Add Secondary Ab Wash4 8. Wash Add Secondary Ab->Wash4 Add Substrate 9. Add TMB Substrate Wash4->Add Substrate Stop Reaction 10. Stop Reaction Add Substrate->Stop Reaction Read Plate 11. Read Absorbance at 450nm Stop Reaction->Read Plate

Caption: ELISA workflow for gB epitope mapping.

ELISpot_Workflow cluster_plate_prep Plate & Cell Preparation cluster_detection Detection Coat Plate 1. Coat Plate with Capture Antibody Wash_Block 2. Wash and Block Coat Plate->Wash_Block Add_Cells 3. Add T-cells Wash_Block->Add_Cells Stimulate 4. Add gB Peptides (Stimulation) Add_Cells->Stimulate Incubate 5. Incubate 18-24h Stimulate->Incubate Remove_Cells 6. Wash (Remove Cells) Incubate->Remove_Cells Add_Detection_Ab 7. Add Biotinylated Detection Antibody Remove_Cells->Add_Detection_Ab Wash2 8. Wash Add_Detection_Ab->Wash2 Add_Enzyme 9. Add Streptavidin-Enzyme Wash2->Add_Enzyme Wash3 10. Wash Add_Enzyme->Wash3 Add_Substrate 11. Add Substrate (Spot Development) Wash3->Add_Substrate Stop_Wash 12. Stop and Wash Add_Substrate->Stop_Wash Count_Spots 13. Count Spots Stop_Wash->Count_Spots

Caption: ELISpot workflow for T-cell epitope analysis.

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell pMHC Peptide-MHC Complex (gB epitope) TCR T-Cell Receptor (TCR) pMHC->TCR Binding CD3 CD3 Complex TCR->CD3 Signal Transduction Lck Lck CD3->Lck Recruitment & Phosphorylation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Ras Ras-GRP LAT->Ras IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_ion Ca²⁺ Influx IP3->Ca_ion PKC PKC Activation DAG->PKC NFAT NFAT Activation Ca_ion->NFAT Cytokine Cytokine Production (e.g., IFN-γ) NFAT->Cytokine NFkB NF-κB Activation PKC->NFkB NFkB->Cytokine MAPK MAPK Pathway Ras->MAPK AP1 AP-1 Activation MAPK->AP1 AP1->Cytokine

Caption: T-cell activation signaling pathway.

References

A Comparative Analysis of gB(498-505)-Based Vaccines for Herpes Simplex Virus

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth review of experimental data and methodologies validating the protective efficacy of vaccines utilizing the HSV-1 glycoprotein B epitope (gB(498-505)).

This guide provides a comparative overview of various vaccine strategies centered around the immunodominant CD8+ T cell epitope of Herpes Simplex Virus type 1 (HSV-1) glycoprotein B, gB(498-505). The included data, derived from preclinical studies, highlights the performance of these vaccines in eliciting protective immunity against HSV infection. This document is intended for researchers, scientists, and professionals in the field of drug and vaccine development.

Performance Comparison of gB(498-505)-Based Vaccine Strategies

The protective efficacy of a gB(498-505)-based vaccine is significantly influenced by the delivery system, adjuvant, and immunization route. The following tables summarize key quantitative data from various studies, comparing different vaccine formulations and their immunological outcomes.

Vaccine Strategy Immunization Route Key Findings Organism/Model Reference
hsp70 + gB(498-505) peptide Intranasal (i.n.) or Intraperitoneal (i.p.)Both routes primed systemic CTL responses. Mucosal administration (i.n.) was more effective in protecting against vaginal challenge.[1]C57BL/6 mice[1]
DNA vaccine (gB(498-505) DNA) & Recombinant Vaccinia Virus (VVgB(498-505)) Prime-Boost Intramuscular (i.m.)Priming with VVgB(498-505) and boosting with gB(498-505) DNA induced the most optimal CD8+ T cell-mediated immunity, especially at the memory stage.[2]C57BL/6 mice[2]
Laser Adjuvant-Assisted Peptide (LAP) Vaccine (gB(498-505) linked to gD(49-89)) Intradermal (i.d.)Induced long-lasting HSV-specific effector and tissue-resident memory CD8+ T cells in vaginal tissues, providing protection against genital herpes.[3]B6 mice
Lipopeptide/Recombinant Adenovirus (Lipo/rAdv5) Prime-Boost Intravaginal (IVAG)Induced potent and sustained HSV-specific CD8+ T cells in genital tract draining nodes and vaginal mucosa, leading to reduced viral titers and protection from lethal infection.B6 mice
Recombinant Listeria monocytogenes expressing gB(498-505) Not specifiedTriggered a robust CD8+ T cell response, leading to protection from HSV-induced paralysis and a dramatic reduction in recoverable virus.Immune-competent mice
CpG ODN + gB(498-505) peptide IntradermalTwo immunizations induced notable specific CD8+ T cell responses in both local and distal lymphoid tissue, providing immunity to vaginal challenge.C57BL/6 mice

Key Experimental Methodologies

A comprehensive understanding of the experimental protocols is crucial for the interpretation and replication of these findings. Below are detailed methodologies for key experiments cited in the referenced studies.

Intranasal Immunization with hsp70 and gB(498-505) Peptide
  • Vaccine Formulation: Recombinant heat shock protein 70 (hsp70) was complexed with the gB(498-505) peptide (SSIEFARL).

  • Animal Model: Female C57BL/6 mice, 6-8 weeks old.

  • Immunization Protocol: Mice were immunized intranasally (i.n.) or intraperitoneally (i.p.) three times at weekly intervals.

  • Challenge Model: Immunized mice were challenged intravaginally with a lethal dose (10^6 PFU) of HSV-1 McKrae strain.

  • Readouts:

    • Systemic Cytotoxic T Lymphocyte (CTL) Activity: A standard 4-hour 51Cr release assay was used to measure the lytic activity of splenocytes against gB(498-505)-pulsed target cells.

    • Vaginal Viral Titers: Vaginal washes were collected at various time points post-challenge to determine viral clearance rates.

    • Survival and Disease Score: Mice were monitored daily for signs of disease and survival.

Prime-Boost Vaccination with DNA and Recombinant Vaccinia Virus
  • Vaccine Constructs:

    • gB(498-505) DNA: A DNA vaccine encoding the gB(498-505) epitope.

    • VVgB(498-505): A recombinant vaccinia virus expressing the gB(498-505) epitope.

  • Animal Model: C57BL/6 mice.

  • Immunization Protocol: Mice were primed intramuscularly (i.m.) with either the DNA vaccine or the recombinant vaccinia virus and boosted with the alternative vector.

  • Readouts:

    • In vivo CTL Killing Assay: Splenocytes from naive mice were labeled with high (CFSEhigh) and low (CFSElow) concentrations of CFSE. CFSEhigh cells were pulsed with the gB(498-505) peptide. An equal number of both populations were adoptively transferred into immunized mice. The specific lysis of peptide-pulsed cells was determined by flow cytometry 5 hours later.

Laser Adjuvant-Assisted Peptide (LAP) Vaccination
  • Vaccine Formulation: A peptide containing the HSV-gB(498-505) CD8+ T cell epitope covalently linked to the HSV-gD(49-89) CD4+ T helper cell epitope.

  • Adjuvant: A nonablative diode laser was used to treat the skin prior to vaccine delivery, along with a topical application of 5% imiquimod cream.

  • Animal Model: B6 or CD11c/eYFP transgenic mice.

  • Immunization Protocol: The vaccine was delivered intradermally (i.d.) on days 0 and 7.

  • Readouts:

    • T Cell Responses: Draining lymph nodes were collected, and cells were stimulated with the respective peptides to measure IFN-γ production and proliferation (CFSE assay) by flow cytometry.

    • Protective Efficacy: Immunized mice were challenged with HSV-2 and monitored for disease and survival.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To further elucidate the underlying mechanisms and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

G cluster_0 Vaccine Administration & Antigen Presentation cluster_1 CD8+ T Cell Activation & Differentiation cluster_2 Effector Function & Viral Clearance Vaccine gB(498-505)-based Vaccine (e.g., Peptide + Adjuvant, DNA, Viral Vector) APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) Vaccine->APC Uptake MHC_I MHC Class I APC->MHC_I Processing & Presentation of gB(498-505) Naive_T Naive CD8+ T Cell MHC_I->Naive_T TCR Recognition CTL Cytotoxic T Lymphocyte (CTL) Naive_T->CTL Activation & Clonal Expansion Memory_T Memory CD8+ T Cell (Effector & Tissue-Resident) CTL->Memory_T Differentiation HSV_Infected HSV-Infected Cell (Expressing gB) CTL->HSV_Infected Recognition & Killing Memory_T->CTL Rapid Reactivation upon Re-infection Clearance Viral Clearance & Protection

Caption: General signaling pathway for a gB(498-505)-based vaccine.

G cluster_0 Priming Phase cluster_1 Boosting Phase cluster_2 Immunological Readout Prime Prime Immunization (e.g., VVgB(498-505)) Boost Boost Immunization (e.g., gB(498-505) DNA) Prime->Boost Time Interval CTL_Assay In vivo CTL Assay Boost->CTL_Assay Acute/Memory Phase Challenge Viral Challenge Boost->Challenge Protective Efficacy

Caption: Experimental workflow for a prime-boost vaccination strategy.

Conclusion

The gB(498-505) epitope is a promising target for the development of an effective T-cell-mediated vaccine against Herpes Simplex Virus. The data presented in this guide demonstrates that the protective efficacy of such a vaccine is highly dependent on the formulation and delivery strategy. Mucosal and prime-boost immunization protocols appear to be particularly effective at inducing robust and long-lasting cellular immunity. Future research should focus on optimizing adjuvant selection and delivery routes to enhance the generation of tissue-resident memory T cells at the site of infection for improved protection against HSV.

References

A Researcher's Guide to Assessing the Immunodominance Hierarchy of Herpes Simplex Virus (HSV) CTL Epitopes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the methodologies used to assess the immunodominance hierarchy of Cytotoxic T Lymphocyte (CTL) epitopes for Herpes Simplex Virus (HSV) types 1 and 2. Understanding which viral epitopes elicit the most robust T-cell responses is critical for the development of effective vaccines and immunotherapies. This document outlines key immunodominant epitopes, compares common experimental assays, and provides detailed protocols and workflows to aid in experimental design.

Introduction to Immunodominance in HSV

The immune response to viral infections like HSV is often focused on a surprisingly small number of viral peptides, even though the virus presents a large pool of potential epitopes. This phenomenon is known as immunodominance. The CD8+ CTL response, in particular, exhibits a distinct hierarchy, with certain epitopes being "immunodominant" and eliciting strong responses, while others are "subdominant" or "cryptic," inducing weaker or undetectable responses.[1][2] This hierarchy is not fixed and can be influenced by a variety of factors, including the strength of the peptide-MHC class I interaction, antigen processing efficiency, and T-cell receptor (TCR) repertoire.[3]

In the context of HSV, both HSV-1 and HSV-2 establish lifelong latent infections, with periodic reactivation.[4] CTLs, especially CD8+ T cells, are crucial for controlling both primary and recurrent infections by recognizing and killing virus-infected cells.[5] Therefore, identifying the immunodominant epitopes that are the primary targets of this protective CTL response is a major goal in HSV vaccine research.

Key Immunodominant CTL Epitopes in HSV

The CTL response to HSV is directed against proteins from all kinetic classes: immediate-early (IE), early (E), and late (L) viral proteins. Glycoproteins, such as glycoprotein B (gB) and glycoprotein D (gD), and tegument proteins are common targets. The immunodominance hierarchy can be host-specific, largely dictated by the host's Major Histocompatibility Complex (MHC) haplotype.

The table below summarizes prominent immunodominant CTL epitopes identified in HSV-1 and HSV-2 for different species and MHC restrictions.

Virus Protein Epitope MHC Restriction Species Key Findings References
HSV-1 Glycoprotein B (gB)SSIEFARL (gB498-505)H-2KbMouse (C57BL/6)Accounts for ~50-90% of the total HSV-1-specific CD8+ T-cell response, making it exceptionally immunodominant in this mouse strain.
HSV-2 Glycoprotein D (gD)Multiple epitopesHumanHumangD is a major target for both CD4+ and CD8+ T cells in HSV-seropositive individuals.
HSV-2 Ribonucleotide Reductase (UL39)Multiple epitopesHumanHumanFrequently recognized by T cells from HSV-2 seropositive subjects.
HSV-2 Tegument Protein (UL46)Multiple epitopesHumanHumanElicits frequent T-cell responses in infected individuals.
HSV-2 Infected Cell Protein 0 (ICP0)Multiple epitopesHumanHumanA target of the T-cell response in HSV-2+ individuals.
HSV-2 Tegument Protein (UL49 / VP22)Multiple epitopesHumanHumanA common target for T-cell responses.
HSV-2 Glycoprotein B (gB)Multiple epitopesHumanHumanA frequent target of the cellular immune response.
HSV-2 Infected Cell Protein 4 (ICP4)Multiple epitopesHumanHumanRecognized by T cells in a significant portion of HSV-2+ subjects.

Experimental Approaches to Assess Immunodominance

A variety of assays can be employed to define the immunodominance hierarchy of CTL epitopes. The choice of method depends on the specific research question, available resources, and whether the assessment is qualitative or quantitative.

Assay Principle Measures Advantages Disadvantages
IFN-γ ELISpot Captures IFN-γ secreted by individual T cells upon antigen stimulation, visualizing each active cell as a "spot".Frequency of antigen-specific, IFN-γ-secreting T cells.Highly sensitive, quantitative, high-throughput, requires fewer cells than other assays.Primarily measures one function (IFN-γ secretion); provides no information on other functions or cell phenotype.
Intracellular Cytokine Staining (ICS) with Flow Cytometry Detects cytokines (e.g., IFN-γ, TNF-α) retained within the cell by a protein transport inhibitor, allowing for multiparametric analysis.Frequency and phenotype of cytokine-producing cells; allows for polyfunctionality analysis.Provides phenotypic data (e.g., CD4 vs. CD8), can measure multiple cytokines simultaneously.Less sensitive than ELISpot, requires more cells, more complex data analysis.
51Cr-Release Cytotoxicity Assay Measures the release of radioactive 51Cr from pre-loaded target cells upon lysis by CTLs.Direct cytotoxic (killing) function of CTLs."Gold standard" for measuring direct cell-mediated cytotoxicity.Uses radioactive materials, is labor-intensive, provides little information on the frequency of specific CTLs.
MHC-Peptide Tetramer/Multimer Staining Fluorescently labeled MHC-peptide complexes bind to specific TCRs, allowing direct visualization and enumeration of antigen-specific T cells by flow cytometry.Frequency and phenotype of T cells specific for a single epitope.Directly quantifies T cells without in vitro stimulation, allows for phenotypic analysis.Requires prior knowledge of the epitope and MHC restriction; reagents are expensive and specific to each epitope-MHC pair.
MHC-Peptide Binding Assay Measures the affinity and stability of the interaction between a synthetic peptide and a purified MHC molecule.Peptide binding affinity to MHC molecules.Helps predict potential T-cell epitopes; crucial for understanding a primary determinant of immunodominance.Does not measure the actual T-cell response; high affinity does not guarantee immunogenicity.
In Vivo Cytotoxicity Assay Involves transferring peptide-pulsed target cells into an animal and measuring their elimination by the host's immune system.CTL killing function in a physiological context.Provides a direct measure of CTL activity in vivo.Technically complex, requires animal models, results can be influenced by many in vivo factors.

Visualizing Key Workflows and Pathways

Understanding the experimental and biological processes is crucial for accurate assessment. The following diagrams illustrate the general workflow for epitope identification, the biological pathway of antigen presentation, and a comparison of two key experimental procedures.

G cluster_0 In Silico & Synthesis cluster_1 In Vitro Screening & Validation cluster_2 Functional Characterization cluster_3 In Vivo Confirmation pred Epitope Prediction (e.g., MHC binding algorithms) synth Peptide Library Synthesis pred->synth elispot IFN-γ ELISpot Assay synth->elispot Screen for T-cell reactivity binding MHC-Peptide Binding Assay synth->binding Assess binding affinity ics Intracellular Cytokine Staining (ICS) elispot->ics Confirm & Phenotype cyto Cytotoxicity Assay (e.g., 51Cr-Release) ics->cyto Assess killing function tetramer Tetramer Staining ics->tetramer Directly quantify specific T-cells invivo In Vivo Cytotoxicity Assay & Challenge Studies cyto->invivo Confirm protective efficacy

Caption: General workflow for the identification and characterization of HSV CTL epitopes.

G viral_protein HSV Viral Protein (e.g., gB, ICP4) proteasome Proteasome viral_protein->proteasome Degradation peptides Viral Peptides proteasome->peptides tap TAP Transporter peptides->tap plc Peptide-Loading Complex peptides->plc Binding er Endoplasmic Reticulum (ER) tap->er mhc1 MHC Class I mhc1->plc mhc1_peptide Peptide-MHC Complex plc->mhc1_peptide Loading & Release golgi Golgi Apparatus mhc1_peptide->golgi Transport surface Cell Surface golgi->surface ctl CD8+ CTL surface->ctl Presentation & Recognition icp47 HSV ICP47 icp47->tap Inhibition

Caption: The MHC Class I antigen presentation pathway and its inhibition by HSV ICP47.

G cluster_elispot IFN-γ ELISpot Workflow cluster_ics Intracellular Cytokine Staining Workflow start Isolate PBMCs from Immune Source e1 Plate cells on anti-IFN-γ coated plate start->e1 i1 Stimulate cells with Peptides + Protein Transport Inhibitor (4-6h) start->i1 e2 Stimulate with Peptides (18-24h) e1->e2 e3 Lyse cells, add detection Ab & Substrate e2->e3 e4 Count Spots (1 spot = 1 cell) e3->e4 out_e Result: Frequency of IFN-γ secreting cells e4->out_e i2 Stain Surface Markers (e.g., CD8, CD4) i1->i2 i3 Fix & Permeabilize Cells i2->i3 i4 Stain Intracellular Cytokines (e.g., IFN-γ, TNF-α) i3->i4 i5 Analyze by Flow Cytometry i4->i5 out_i Result: Frequency, Phenotype, & Polyfunctionality of cells i5->out_i

Caption: Comparative experimental workflows for ELISpot and ICS assays.

Detailed Experimental Protocols

This section provides standardized protocols for three key assays used in the assessment of CTL immunodominance.

This protocol is adapted from established methods for detecting T-cell responses to HSV peptides.

Materials:

  • 96-well PVDF membrane plates

  • Anti-human/mouse IFN-γ capture antibody

  • Biotinylated anti-human/mouse IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)

  • Substrate (e.g., BCIP/NBT for AP)

  • Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes

  • Complete RPMI-1640 medium

  • HSV peptides (typically 1-10 µg/mL final concentration)

  • Positive control (e.g., PHA or CEF peptide pool) and negative control (e.g., medium or DMSO) wells

Procedure:

  • Plate Coating:

    • Pre-wet the 96-well PVDF plate with 15 µL of 35% ethanol for 1 minute.

    • Wash 3 times with sterile PBS.

    • Coat wells with capture antibody diluted in sterile PBS. Incubate overnight at 4°C.

  • Cell Plating:

    • Wash the plate to remove unbound antibody and block with complete medium for at least 2 hours at 37°C.

    • Thaw and count PBMCs/splenocytes. Plate cells at a density of 2-5 x 10⁵ cells/well.

    • Add peptides to the appropriate wells at the desired final concentration. Include positive and negative controls.

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a humidified CO₂ incubator. Do not disturb the plates during incubation.

  • Detection:

    • Lyse the cells by washing the plate with PBS and/or distilled water.

    • Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate and add streptavidin-conjugate. Incubate for 45-60 minutes at room temperature.

    • Wash the plate thoroughly and add the substrate. Monitor spot development (typically 5-20 minutes).

    • Stop the reaction by washing with distilled water.

  • Analysis:

    • Allow the plate to dry completely.

    • Count the spots in each well using an automated ELISpot reader. A positive response is typically defined as a spot count significantly above the negative control background.

This protocol outlines the general steps for identifying cytokine-producing T cells via flow cytometry.

Materials:

  • PBMCs or splenocytes

  • Complete RPMI-1640 medium

  • HSV peptides

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD3, -CD4, -CD8)

  • Fixation/Permeabilization buffer kit

  • Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, -TNF-α)

  • FACS buffer (PBS + 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Stimulation:

    • Add 1-2 x 10⁶ cells per tube or well in complete medium.

    • Add the HSV peptide pool for stimulation. Include positive (e.g., PMA/Ionomycin) and negative (unstimulated) controls.

    • Incubate for 1-2 hours at 37°C, then add a protein transport inhibitor (e.g., Brefeldin A).

    • Incubate for an additional 4-6 hours at 37°C.

  • Surface Staining:

    • Wash the cells with FACS buffer.

    • Add a cocktail of antibodies for surface markers.

    • Incubate for 20-30 minutes at 4°C in the dark.

  • Fixation and Permeabilization:

    • Wash the cells to remove unbound surface antibodies.

    • Resuspend the cells in fixation buffer and incubate for 20 minutes at 4°C.

    • Wash the cells and resuspend in permeabilization buffer.

  • Intracellular Staining:

    • Add a cocktail of antibodies for intracellular cytokines diluted in permeabilization buffer.

    • Incubate for 30 minutes at 4°C or room temperature in the dark.

  • Acquisition and Analysis:

    • Wash the cells to remove unbound intracellular antibodies.

    • Resuspend the cells in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on lymphocyte populations (e.g., CD3+), then CD8+ or CD4+ T cells, and finally quantifying the percentage of cells positive for specific cytokines.

This protocol describes the classic method for measuring CTL-mediated lysis of target cells.

Materials:

  • Effector cells (in vivo-primed splenocytes or in vitro-stimulated CTLs)

  • Target cells (e.g., EL4 cells for mice)

  • 51Cr (Sodium chromate)

  • HSV peptides

  • Complete RPMI-1640 medium

  • Gamma counter

Procedure:

  • Target Cell Preparation:

    • Label target cells by incubating them with 51Cr for 1-2 hours at 37°C.

    • Wash the labeled target cells thoroughly to remove unincorporated 51Cr.

    • Pulse one set of target cells with the relevant HSV peptide (1 µg/mL) for 1 hour. Leave another set unpulsed as a negative control.

  • Cytotoxicity Assay:

    • Plate the peptide-pulsed and unpulsed target cells in a 96-well U-bottom plate (typically 1 x 10⁴ cells/well).

    • Add effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).

    • Prepare control wells:

      • Spontaneous release: Target cells with medium only.

      • Maximum release: Target cells with a detergent (e.g., Triton X-100).

  • Incubation:

    • Centrifuge the plate briefly to initiate cell contact and incubate for 4-6 hours at 37°C.

  • Measurement:

    • Centrifuge the plate again to pellet the cells.

    • Harvest a portion of the supernatant from each well.

    • Measure the amount of 51Cr released into the supernatant using a gamma counter.

  • Analysis:

    • Calculate the percentage of specific lysis using the formula:

      • % Specific Lysis = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]

References

Safety Operating Guide

Safe Disposal of HSV-gB2 (498-505): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the proper handling and disposal of the HSV-gB2 (498-505) peptide, ensuring laboratory safety and regulatory compliance.

The HSV-gB2 (498-505) peptide, an immunodominant epitope from the herpes simplex virus glycoprotein B, requires careful management in a laboratory setting.[1][2][3] While specific toxicological data for this synthetic peptide are not extensively documented, it is prudent to handle it as a potentially bioactive chemical agent.[4] Adherence to established protocols for chemical waste is crucial to mitigate risks and prevent environmental release.[5]

Hazard Assessment and Pre-Disposal Considerations

Before beginning any disposal procedure, a thorough hazard assessment is essential. Although many synthetic peptides are not classified as hazardous, their full toxicological profiles are often unknown. Therefore, the primary principle is to treat all peptide waste as chemical waste.

Key Principles:

  • Institutional Guidelines: Always prioritize and adhere to your institution's specific protocols for chemical waste disposal, as managed by your Environmental Health and Safety (EHS) department.

  • Avoid Environmental Release: Never dispose of peptides, whether in solid or liquid form, down the drain or in regular trash.

  • Consult Safety Data Sheets (SDS): While a specific SDS for HSV-gB2 (498-505) may not be available, reviewing SDS for similar research-grade peptides can provide valuable handling information.

Personal Protective Equipment (PPE)

When handling HSV-gB2 (498-505) for disposal, appropriate PPE is mandatory to prevent accidental exposure.

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves.

  • Body Protection: A lab coat and closed-toe shoes are essential.

Step-by-Step Disposal Protocol

The following protocol outlines the general procedure for disposing of small quantities of HSV-gB2 (498-505) typically used in a research setting.

Step 1: Inactivation of Liquid Peptide Waste (Recommended)

For liquid waste containing HSV-gB2 (498-505), chemical inactivation is a recommended step to denature the peptide and render it biologically inactive before disposal.

Experimental Protocol for Chemical Inactivation:

  • Select an Inactivation Reagent: Choose a suitable reagent for peptide hydrolysis, such as a 10% bleach solution (to achieve a final concentration of 0.5-1.0% sodium hypochlorite), 1 M sodium hydroxide (NaOH), or 1 M hydrochloric acid (HCl).

  • Prepare the Inactivation Solution: In a designated chemical fume hood, prepare the chosen inactivation solution.

  • Inactivate the Peptide Waste: Carefully add the liquid peptide waste to the inactivation solution. A common ratio is one part waste to ten parts inactivation solution. Allow the mixture to stand for a minimum of 24 hours to ensure complete degradation of the peptide.

  • Neutralization: After the inactivation period, neutralize the solution. For acidic solutions, slowly add a base (e.g., sodium bicarbonate). For basic solutions, slowly add an acid until the pH is between 6.0 and 8.0.

Step 2: Collection and Segregation of Waste

Proper segregation of waste streams is critical for safe and compliant disposal.

  • Liquid Waste: Collect the neutralized peptide solution in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Solid Waste: Place all solid waste contaminated with the peptide, such as vials, pipette tips, and gloves, into a designated solid chemical waste container. This container should be clearly labeled with the contents.

Step 3: Labeling and Storage

Accurate labeling is essential for safety and proper disposal by waste management personnel.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "HSV-gB2 (498-505)," and any other relevant hazard information.

  • Storage: Store sealed waste containers in a designated, secure secondary containment area, away from incompatible materials, pending collection.

Step 4: Final Disposal
  • Arrange for Collection: Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the collection of the waste. Provide all necessary documentation regarding the contents of the waste containers.

Quantitative Data for Peptide Inactivation

The following table summarizes general recommendations for the chemical inactivation of peptide waste.

ParameterRecommendationPurposeSource
Inactivation Reagent 1 M NaOH or 1 M HClHydrolyzes peptide bonds
Reagent Concentration Sufficient to ensure complete degradationTo render the peptide biologically inactive
Inactivation Time Minimum 24 hoursEnsures complete breakdown of the peptide
Final pH for Aqueous Waste 6.0 - 8.0Neutral pH is often required for institutional waste streams

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of HSV-gB2 (498-505) waste.

G Disposal Workflow for HSV-gB2 (498-505) Waste cluster_0 Waste Identification cluster_1 Liquid Waste Treatment cluster_2 Waste Collection cluster_3 Final Disposal A Identify Waste Type (Liquid or Solid) B Liquid Waste (e.g., peptide solutions) A->B C Solid Waste (e.g., contaminated vials, tips, gloves) A->C D Perform Chemical Inactivation (e.g., hydrolysis with acid/base) B->D G Collect in Labeled Solid Chemical Waste Container C->G E Neutralize Solution (pH 6.0 - 8.0) D->E F Collect in Labeled Liquid Chemical Waste Container E->F H Store in Designated Secondary Containment Area F->H G->H I Arrange for Pickup by EHS or Licensed Contractor H->I

Caption: Decision workflow for the disposal of HSV-gB2 (498-505) waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.